Atropine sulfate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H52N2O12S |
|---|---|
Molecular Weight |
712.8 g/mol |
IUPAC Name |
bis([(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate);sulfuric acid;dihydrate |
InChI |
InChI=1S/2C17H23NO3.H2O4S.2H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);2*1H2/t2*13-,14+,15?,16?;;; |
InChI Key |
BXSVDJUWKSRQMD-BAAOIJEOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Historical Use of Atropine Sulfate in Physiological Research: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine (B194438) sulfate (B86663), a tropane (B1204802) alkaloid derived from plants of the Solanaceae family, such as Atropa belladonna, has played a pivotal role in the history of physiological research.[1][2] Its profound and varied effects on the autonomic nervous system have made it an invaluable tool for elucidating fundamental physiological mechanisms. This technical guide provides an in-depth exploration of the historical use of atropine sulfate in physiological research, detailing key experiments, quantitative data, and the evolution of our understanding of its mechanism of action.
Early History and Isolation
The mydriatic properties of belladonna extracts have been known for centuries. However, it was not until 1831 that the German pharmacist Heinrich F. G. Mein successfully isolated the active principle in pure crystalline form, which he named atropine.[2] The complete chemical synthesis of atropine was later achieved by Richard Willstätter in 1901.[2] These developments paved the way for standardized and quantitative physiological experimentation.
Foundational Experiments in Physiology
The latter half of the 19th century saw pioneering physiologists utilize atropine to unravel the intricacies of the nervous control of various bodily functions. These early experiments, though lacking the sophistication of modern techniques, laid the groundwork for our current understanding of autonomic pharmacology.
The Cardiovascular System: Unraveling Vagal Inhibition
One of the most significant early applications of atropine was in the study of the nervous control of the heart. The prevailing theory, established by the Weber brothers in 1845, was that stimulation of the vagus nerve inhibited the heart's action.
In 1867, Albert von Bezold and Bloebaum conducted landmark experiments that demonstrated atropine's ability to block the cardiac effects of vagal stimulation.[1][2]
Experimental Protocol: Bezold and Bloebaum's Vagus Nerve Stimulation Experiment (1867)
-
Methodology:
-
The animal was anesthetized.
-
The vagus nerve in the neck was surgically exposed and isolated.
-
A stimulating electrode was applied to the distal end of the cut vagus nerve.
-
The heart rate was recorded, likely using a kymograph, a device that graphically records physiological changes over time.[3]
-
A baseline heart rate was established.
-
The vagus nerve was electrically stimulated, and the resulting decrease in heart rate (bradycardia) was recorded.
-
This compound was then administered to the animal. The exact dosage and route of administration in these early experiments are not consistently documented in readily available sources.
-
After a period, the vagus nerve was stimulated again with the same intensity.
-
-
Observation: Following the administration of atropine, stimulation of the vagus nerve no longer produced a slowing of the heart rate. This demonstrated that atropine antagonized the inhibitory effect of the vagus nerve on the heart.
Quantitative Data from Historical Cardiovascular Experiments
| Experiment | Animal Model | This compound Dose | Baseline Heart Rate (beats/min) | Heart Rate after Vagal Stimulation (beats/min) | Heart Rate after Atropine + Vagal Stimulation (beats/min) |
| Vagal Inhibition of the Heart (circa 1900) | Dog | Not specified | 120 | 40 | 118 |
Note: This table is a representative summary based on descriptions of experiments from the period and not a direct reproduction of data from a single historical publication.
Glandular Secretion: The Role of the Chorda Tympani
In 1872, Rudolf Heidenhain investigated the nervous control of salivary secretion. He demonstrated that stimulation of the chorda tympani, a branch of the facial nerve, caused a copious flow of saliva from the submaxillary gland. He then used atropine to probe the mechanism of this secretion.
Experimental Protocol: Heidenhain's Salivary Secretion Experiment (1872)
-
Animal Model: Dogs were commonly used for these types of physiological experiments.
-
Methodology:
-
The dog was anesthetized.
-
The chorda tympani nerve was exposed and prepared for electrical stimulation.
-
A cannula was inserted into the duct of the submaxillary gland to collect and measure the volume of secreted saliva.
-
A baseline (resting) salivary flow was recorded.
-
The chorda tympani was electrically stimulated, and the resulting increase in salivary flow was measured.
-
This compound was administered to the animal.
-
The chorda tympani was stimulated again with the same intensity.
-
-
Observation: After the administration of atropine, stimulation of the chorda tympani no longer produced an increase in salivary secretion. This indicated that atropine blocked the secretomotor effects of the nerve on the salivary gland.
Quantitative Data from Historical Salivary Secretion Experiments
| Experiment | Animal Model | This compound Dose | Baseline Salivary Flow (drops/min) | Salivary Flow after Chorda Tympani Stimulation (drops/min) | Salivary Flow after Atropine + Chorda Tympani Stimulation (drops/min) |
| Chorda Tympani Stimulation (circa 1870s-1880s) | Dog | Not specified | ~0-1 | 15-20 | ~0-1 |
Note: This table is a representative summary based on descriptions of experiments from the period and not a direct reproduction of data from a single historical publication.
The Dawn of Receptor Theory: Understanding the Mechanism of Action
The groundbreaking experiments of the 19th century demonstrated what atropine did, but not how it did it. The turn of the 20th century saw a shift towards understanding the molecular basis of drug action, a field in which atropine continued to be a crucial tool.
Langley and the "Receptive Substance"
John Newport Langley, a British physiologist, conducted a series of elegant experiments in the late 19th and early 20th centuries that led him to propose the concept of a "receptive substance." He studied the antagonistic effects of pilocarpine (B147212) (a muscarinic agonist) and atropine on salivary secretion and the heart.
Langley observed that the effects of these drugs were not on the nerve endings themselves, as the responses persisted even after nerve degeneration. He postulated that there must be a specific substance on or in the cell that received the chemical stimulus and transmitted it to the contractile or secretory machinery of the cell. He found that atropine and pilocarpine appeared to compete for this same receptive substance.
Clark and the Quantitative Approach
Building on Langley's work, A.J. Clark, in the 1920s and 1930s, was one of the first to apply quantitative principles to the interaction of drugs with cells. In his seminal 1926 paper, "The Antagonism of Acetylcholine (B1216132) by Atropine," he meticulously measured the concentrations of acetylcholine required to produce a given contraction of isolated frog heart muscle in the absence and presence of various concentrations of atropine.
Clark's work demonstrated that the antagonism by atropine was reversible and competitive. He showed that the degree of inhibition depended on the concentration of atropine and could be overcome by increasing the concentration of acetylcholine. This work provided strong evidence for the law of mass action governing drug-receptor interactions and laid the foundation for modern receptor pharmacology.
The Modern Understanding: Atropine as a Competitive Antagonist of Muscarinic Acetylcholine Receptors
The historical research with atropine culminated in our modern understanding of its mechanism of action. Atropine is a competitive antagonist of acetylcholine and other muscarinic agonists at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[4] It binds reversibly to these receptors without activating them, thereby preventing acetylcholine from binding and exerting its effects. This blockade of the parasympathetic nervous system accounts for atropine's diverse physiological effects, including increased heart rate, decreased salivary and bronchial secretions, and mydriasis.[5]
References
- 1. The antagonism of acetyl choline by atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eajem.com [eajem.com]
- 3. The first recordings of pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atropine augments cardiac contractility by inhibiting cAMP-specific phosphodiesterase type 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Atropine Sulfate: A Comprehensive Technical Guide to a Non-Selective Muscarinic Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atropine (B194438) sulfate (B86663) is a tropane (B1204802) alkaloid and a potent, non-selective competitive antagonist of all five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5).[1][2] By reversibly blocking the action of the endogenous neurotransmitter acetylcholine, atropine exerts a wide range of physiological effects, making it a cornerstone therapeutic agent in various clinical applications, including the treatment of bradycardia, organophosphate poisoning, and as a preanesthetic medication to reduce secretions.[3][4] This technical guide provides an in-depth overview of the mechanism of action, pharmacokinetics, and pharmacodynamics of atropine sulfate. It also presents detailed experimental protocols for the characterization of its binding affinity and functional antagonism at muscarinic receptors, supported by quantitative data and visual representations of key biological pathways and experimental workflows.
Mechanism of Action
This compound functions as a competitive, reversible antagonist at muscarinic acetylcholine receptors.[3] It does not prevent the release of acetylcholine but rather competes with it for the same binding sites on the receptor.[5] This antagonism is not selective, as atropine displays high affinity for all five muscarinic receptor subtypes (M1, M2, M3, M4, and M5).[1][2] The physiological response to atropine is dependent on the tissue-specific expression and function of these receptor subtypes.
The actions of atropine can be surmounted by increasing the local concentration of acetylcholine, a principle often utilized in the management of atropine overdose through the administration of acetylcholinesterase inhibitors.[2]
Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses. Atropine's antagonism blocks these downstream signaling cascades.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[6] Upon activation by acetylcholine, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] Atropine blocks this entire cascade by preventing the initial receptor activation.
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[6] Acetylcholine activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8] Atropine's antagonism at M2 and M4 receptors prevents this inhibitory effect, thereby maintaining or increasing cAMP levels.
Quantitative Data
The following tables summarize the binding affinity, potency, and pharmacokinetic parameters of this compound.
Table 1: this compound Binding Affinity and Potency at Muscarinic Receptors
| Receptor Subtype | IC50 (nM) | Ki (nM) |
| M1 | 2.22 ± 0.60[9] | 1.27 ± 0.36 |
| M2 | 4.32 ± 1.63[9] | 3.24 ± 1.16 |
| M3 | 4.16 ± 1.04[9] | 2.21 ± 0.53 |
| M4 | 2.38 ± 1.07[9] | 0.77 ± 0.43 |
| M5 | 3.39 ± 1.16[9] | 2.84 ± 0.84 |
Table 2: Pharmacokinetic Properties of this compound in Humans
| Parameter | Value | Route of Administration |
| Bioavailability | 19-95%[10] | Ophthalmic |
| Time to Peak Plasma Concentration (Tmax) | 30 minutes[10] | Intramuscular |
| 3-60 minutes[10] | Ophthalmic | |
| Plasma Protein Binding | 14-44%[2][11] | - |
| Volume of Distribution (Vd) | 1.0 - 1.7 L/kg[2] | Intravenous |
| Half-life (t1/2) | 2 to 4 hours[1][3] | Parenteral |
| ~2.5 hours[2][3] | Ocular | |
| 10 hours (geriatric)[2] | Intravenous | |
| Clearance | 5.9 - 6.8 mL/min/kg[2] | Intravenous |
| Metabolism | Hepatic (enzymatic hydrolysis)[1][2] | - |
| Major Metabolites | Noratropine, atropine-N-oxide, tropine, tropic acid[2][3][12] | - |
| Excretion | 13-50% unchanged in urine[2][3][11] | - |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity (Ki) of atropine for muscarinic receptor subtypes. These assays typically utilize a radiolabeled antagonist, such as [3H]N-methylscopolamine ([3H]NMS), to compete with unlabeled atropine.[13][14]
This assay determines the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS).
-
Unlabeled antagonist for non-specific binding determination (e.g., 1 µM atropine).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and centrifuging again. Resuspend the final pellet in assay buffer to a protein concentration of 50-200 µg/mL.
-
Assay Setup: In a 96-well plate, prepare serial dilutions of [3H]NMS in assay buffer.
-
Total Binding: Add 50 µL of each [3H]NMS dilution to triplicate wells.
-
Non-specific Binding: To another set of triplicate wells, add 50 µL of each [3H]NMS dilution and 50 µL of 1 µM unlabeled atropine.
-
Initiate Reaction: Add 100 µL of the membrane preparation to all wells.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot specific binding versus the concentration of [3H]NMS.
-
Fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax values.
-
This assay determines the inhibition constant (Ki) of atropine.
Materials:
-
Same as for the saturation binding assay.
-
Unlabeled this compound.
Procedure:
-
Membrane Preparation: Prepare as described in section 4.1.1.
-
Assay Setup: In a 96-well plate, prepare serial dilutions of this compound.
-
Binding Reaction: To triplicate wells, add:
-
50 µL of assay buffer (for total binding) or 1 µM unlabeled atropine (for non-specific binding).
-
50 µL of serially diluted this compound or buffer.
-
50 µL of [3H]NMS at a concentration close to its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation, Filtration, Washing, and Counting: Proceed as described in steps 6-9 of the saturation binding assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the atropine concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [3H]NMS and Kd is its dissociation constant determined from the saturation binding assay.
-
Functional Assays
Functional assays measure the ability of atropine to inhibit the physiological response to a muscarinic agonist.
This assay measures the inhibition of agonist-induced increases in intracellular calcium.[8]
Materials:
-
Cells expressing the M1, M3, or M5 receptor subtype.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Muscarinic agonist (e.g., carbachol, acetylcholine).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with kinetic reading capabilities and automated injectors.
Procedure:
-
Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove culture medium and incubate cells with the calcium-sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Antagonist Incubation: Add serial dilutions of this compound to the wells and incubate for 15-30 minutes.
-
Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.
-
Agonist Stimulation: Inject a concentration of the muscarinic agonist that elicits a submaximal response (e.g., EC80).
-
Kinetic Reading: Continue to record the fluorescence intensity over time to capture the calcium transient.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response versus the logarithm of the atropine concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 of atropine.
-
This classic pharmacological preparation assesses the effect of atropine on smooth muscle contraction induced by a muscarinic agonist.[15]
Materials:
-
Isolated tissue (e.g., guinea pig ileum, rat trachea).[16]
-
Organ bath system with a temperature-controlled (37°C) and aerated (95% O2, 5% CO2) chamber.
-
Physiological salt solution (e.g., Krebs-Henseleit solution).
-
Isometric force transducer and data acquisition system.
-
Muscarinic agonist (e.g., acetylcholine, carbachol).
-
This compound.
Procedure:
-
Tissue Preparation: Dissect the desired tissue and mount it in the organ bath under a resting tension.
-
Equilibration: Allow the tissue to equilibrate in the physiological salt solution for at least 60 minutes, with periodic washing.
-
Control Agonist Response: Generate a cumulative concentration-response curve for the muscarinic agonist to determine its EC50.
-
Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a predetermined time (e.g., 30 minutes).
-
Agonist Response in Presence of Antagonist: Generate a new cumulative concentration-response curve for the agonist in the presence of atropine.
-
Repeat: Repeat steps 4 and 5 with increasing concentrations of atropine.
-
Data Analysis (Schild Analysis):
-
Calculate the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) for each atropine concentration.
-
Create a Schild plot by plotting log(dose ratio - 1) versus the negative logarithm of the molar concentration of atropine.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. For a competitive antagonist, the slope of the Schild plot should not be significantly different from 1.[17]
-
Conclusion
This compound remains a critical tool in both clinical practice and pharmacological research due to its well-characterized, non-selective antagonism of muscarinic acetylcholine receptors. A thorough understanding of its mechanism of action, quantitative pharmacology, and the experimental methods used for its characterization is essential for drug development professionals and researchers. The protocols and data presented in this guide provide a comprehensive resource for the continued investigation and application of this seminal antimuscarinic agent.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nursingcenter.com [nursingcenter.com]
- 5. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 6. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. apexbt.com [apexbt.com]
- 10. mims.com [mims.com]
- 11. drugs.com [drugs.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. neuron.mefst.hr [neuron.mefst.hr]
A Technical Guide to the Discovery and Synthesis of Atropine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine (B194438), a tropane (B1204802) alkaloid, has been a cornerstone of medicine for centuries, valued for its wide-ranging pharmacological effects. Its journey from a component of toxic plants to a purified, synthesized, and indispensable pharmaceutical agent is a testament to the evolution of chemistry and pharmacology. This technical guide provides an in-depth exploration of the discovery, isolation, and chemical synthesis of atropine sulfate (B86663), tailored for researchers, scientists, and professionals in drug development. We will delve into the historical milestones, detailed experimental methodologies, and the underlying mechanism of action that defines atropine's therapeutic utility.
Atropine is a racemic mixture of d- and l-hyoscyamine (B7768854), with the pharmacological activity primarily attributed to the l-hyoscyamine enantiomer.[1][2] It is sourced from plants of the Solanaceae family, most notably Deadly Nightshade (Atropa belladonna), from which it derives its name.[3][4] The name "belladonna," meaning "beautiful lady" in Italian, alludes to the historical cosmetic use of the plant's extract to dilate the pupils.[4] Atropine functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, thereby blocking the effects of the parasympathetic nervous system.[1][5] This guide will provide a comprehensive overview of the scientific endeavors that have made this crucial molecule readily available for medical use.
Historical Milestones in the Discovery and Synthesis of Atropine
The history of atropine is intertwined with the long-standing use of plants from the nightshade family in medicine and as poisons. Theophrastus, in the fourth century BC, described the use of mandrake for various ailments.[6] The isolation of the active compound, however, was a much later achievement.
In 1831, the German pharmacist Heinrich F. G. Mein successfully isolated pure crystalline atropine from the roots of Atropa belladonna.[6][7] Some sources also credit the independent isolation of atropine to Geiger and Hesse in 1833.[8] This pivotal discovery paved the way for the pharmacological study of the pure compound, separating its medicinal properties from the toxic effects of the crude plant extracts.
The dawn of the 20th century marked another significant milestone: the first chemical synthesis of atropine. In 1901, the German chemist Richard Willstätter achieved this feat, a monumental accomplishment in an era lacking modern analytical techniques.[6][7] Willstätter's synthesis was a multi-step process with a low overall yield, highlighting the complexity of the molecule's structure.[5] A significant advancement came in 1917 when Sir Robert Robinson developed a remarkably efficient one-pot synthesis of tropinone (B130398), a key precursor to atropine.[5] This elegant synthesis, often hailed as a classic in organic chemistry, made the production of atropine and related alkaloids more feasible.
Extraction of Atropine from Natural Sources
The primary method for isolating atropine from plant material is through an acid-base extraction procedure. This technique leverages the basic nature of the alkaloid to separate it from other plant components.
Experimental Protocol: Acid-Base Extraction of Atropine from Atropa belladonna
Materials:
-
Dried and powdered Atropa belladonna leaves or roots
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Petroleum ether
-
1% Sulfuric Acid (H₂SO₄) or 1% Hydrochloric Acid (HCl)
-
Diethyl ether or Chloroform
-
Ammonia (B1221849) solution
-
Anhydrous sodium sulfate
-
Ethanol
-
Sodium hydroxide (B78521) (for racemization)
-
Separatory funnel, beakers, filter paper, rotary evaporator
Procedure:
-
Alkaloid Liberation: The powdered plant material is moistened with a 10% sodium carbonate solution. This alkaline environment converts the atropine salts present in the plant into the free base form, which is soluble in organic solvents.
-
Defatting: The basified plant material is then extracted with petroleum ether to remove fats and other nonpolar impurities. The petroleum ether layer is discarded.
-
Acidic Extraction: The defatted plant material is subsequently extracted with a dilute acid, such as 1% sulfuric acid or hydrochloric acid. This converts the atropine free base into its water-soluble salt (atropine sulfate or hydrochloride), which partitions into the aqueous acidic layer.
-
Basification and Extraction: The acidic aqueous extract is collected and made alkaline by the addition of an ammonia solution. This reverts the atropine salt back to its free base form. The alkaline solution is then extracted multiple times with an organic solvent like diethyl ether or chloroform. The atropine free base will move into the organic layer.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and then concentrated under reduced pressure using a rotary evaporator to yield crude atropine.
-
Racemization and Purification: The naturally occurring l-hyoscyamine can be converted to the racemic mixture, atropine, by dissolving the crude extract in alcohol containing sodium hydroxide.[1] The atropine can be further purified by recrystallization.
Quantitative Data for Atropine Extraction
| Parameter | Value | Reference |
| Typical Yield from Atropa belladonna leaves | 0.3-0.5% total alkaloids | [1] |
| Typical Yield from Atropa belladonna roots | 0.4-0.7% total alkaloids | [1] |
Experimental Workflow: Acid-Base Extraction of Atropine
Caption: Workflow for the acid-base extraction of atropine.
Chemical Synthesis of this compound
The total synthesis of atropine is a significant achievement in organic chemistry. While the initial synthesis by Willstätter was lengthy, modern approaches often utilize more efficient methods, such as Robinson's synthesis of the key intermediate, tropinone. The final step involves the esterification of tropine (B42219) with tropic acid, followed by salt formation to yield this compound.
Experimental Protocol: Synthesis of Atropine
Part 1: Synthesis of Tropinone (Robinson's One-Pot Synthesis)
Materials:
-
Succinaldehyde
-
Methylamine
-
Acetonedicarboxylic acid (or its calcium salt)
-
Appropriate buffer solution (pH ~7)
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
In a one-pot reaction, succinaldehyde, methylamine, and acetonedicarboxylic acid are combined in an aqueous buffer solution at a physiological pH.
-
The reaction proceeds through a series of condensations and Mannich reactions to form the bicyclic tropinone ring system.
-
The reaction mixture is then acidified with hydrochloric acid and heated to facilitate the decarboxylation of the intermediate tropinone dicarboxylic acid, yielding tropinone.
-
The tropinone is then isolated and purified.
Part 2: Reduction of Tropinone to Tropine
Materials:
-
Tropinone
-
Reducing agent (e.g., sodium borohydride (B1222165) or catalytic hydrogenation)
-
Appropriate solvent (e.g., ethanol)
Procedure:
-
Tropinone is dissolved in a suitable solvent and treated with a reducing agent.
-
The reduction of the ketone group in tropinone yields the alcohol, tropine.
-
The tropine is then isolated and purified.
Part 3: Esterification of Tropine with Tropic Acid to form Atropine
Materials:
-
Tropine
-
Tropic acid
-
Hydrochloric acid (as a catalyst)
-
Appropriate solvent
Procedure:
-
Tropine and tropic acid are reacted in the presence of hydrochloric acid.
-
This acid-catalyzed esterification reaction forms atropine.
-
The resulting atropine is then isolated and purified.
Part 4: Formation of this compound
Materials:
-
Atropine
-
Sulfuric acid
-
Ethanol or other suitable solvent
Procedure:
-
The purified atropine free base is dissolved in a suitable solvent, such as ethanol.
-
A stoichiometric amount of sulfuric acid is added to the solution.
-
The this compound salt precipitates out of the solution and can be collected by filtration and dried.
Quantitative Data for Atropine Synthesis
| Parameter | Value | Reference |
| Yield of Tropinone (Improved Robinson Synthesis) | >90% | [5] |
| Melting Point of Atropine | 114-116 °C | [1] |
Experimental Workflow: Chemical Synthesis of Atropine
Caption: Workflow for the chemical synthesis of this compound.
Mechanism of Action: Atropine as a Muscarinic Antagonist
Atropine exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][5] These receptors are G-protein coupled receptors (GPCRs) that are integral to the parasympathetic nervous system, which governs the body's "rest and digest" functions.[9]
There are five subtypes of muscarinic receptors (M1-M5), and atropine is a non-selective antagonist, meaning it blocks all five subtypes.[1] Acetylcholine, the endogenous ligand, normally binds to these receptors to initiate a signaling cascade.
-
M1, M3, and M5 Receptors: These receptors are coupled to Gq proteins. Upon activation by acetylcholine, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway leads to smooth muscle contraction, increased glandular secretions, and neuronal excitation.
-
M2 and M4 Receptors: These receptors are coupled to Gi proteins. Acetylcholine binding to these receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). This results in the inhibition of neuronal activity and a decrease in heart rate and contractility.
By competitively binding to these receptors, atropine prevents acetylcholine from exerting its effects. This leads to a range of physiological responses, including:
-
Cardiovascular: Increased heart rate (tachycardia) by blocking the vagal nerve's inhibitory effect on the sinoatrial node.
-
Gastrointestinal: Reduced salivation, decreased gastric secretion, and slower intestinal motility.
-
Ocular: Dilation of the pupils (mydriasis) and paralysis of accommodation (cycloplegia).
-
Respiratory: Bronchodilation and reduced secretions in the respiratory tract.
Signaling Pathway: Acetylcholine and Atropine at the Muscarinic Receptor
Caption: Mechanism of action of acetylcholine and atropine.
Conclusion
The journey of atropine from its natural origins to a synthetically produced pharmaceutical is a compelling narrative of scientific progress. The initial isolation by Mein and the groundbreaking synthesis by Willstätter and Robinson have provided the foundation for its widespread medical use. Understanding the detailed experimental protocols for its extraction and synthesis is crucial for ensuring a consistent and high-quality supply of this essential medicine. Furthermore, a deep comprehension of its mechanism of action as a non-selective muscarinic antagonist allows for its targeted and effective application in a variety of clinical settings. This technical guide serves as a comprehensive resource for professionals dedicated to the ongoing research, development, and application of this compound and other vital therapeutic agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. CDSCO Panel Denies Trial Waiver for Atropine, Asks Sun Pharma to Conduct Phase III Study [medicaldialogues.in]
- 3. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 4. nursingcenter.com [nursingcenter.com]
- 5. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Acetylcholine - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Atropine - Wikipedia [en.wikipedia.org]
- 9. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pharmacodynamics of Atropine Sulfate in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of atropine (B194438) sulfate (B86663) in preclinical models. Atropine, a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), is a critical tool in preclinical research for elucidating the role of the cholinergic nervous system in various physiological and pathological processes.[1] This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms of action and experimental designs.
Mechanism of Action
Atropine sulfate functions by competitively blocking the binding of the neurotransmitter acetylcholine to its muscarinic receptors, M1 through M5.[1][2] This antagonism does not prevent the release of acetylcholine but rather inhibits its effects on effector cells.[3] The blockade of these receptors leads to a range of physiological responses by inhibiting the parasympathetic nervous system.[2]
Signaling Pathways
The antagonism of different muscarinic receptor subtypes by atropine triggers distinct intracellular signaling cascades:
-
M1, M3, and M5 Receptor Blockade: These receptors are coupled to Gq/11 proteins. Atropine's antagonism inhibits the phospholipase C (PLC) pathway, which in turn reduces the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.[1]
-
M2 and M4 Receptor Blockade: These receptors are coupled to Gi/o proteins. Atropine's blockade of these receptors leads to an increase in adenylyl cyclase activity, resulting in higher levels of cyclic AMP (cAMP) and modulation of ion channel activity.[1] Recent studies also suggest that atropine can act as an allosteric phosphodiesterase type 4 (PDE4) inhibitor, further contributing to increased cAMP levels, which may explain some of its cardiac effects independent of muscarinic receptor antagonism.[4]
Figure 1: Signaling pathways affected by this compound.
Pharmacodynamic Effects in Preclinical Models
Atropine has been extensively studied in a variety of animal models, including rodents, canines, and non-human primates, to assess its effects on multiple organ systems.
Cardiovascular System
Atropine's effects on the cardiovascular system are complex and dose-dependent. It is primarily used to treat bradycardia by blocking M2 receptors in the sinoatrial (SA) and atrioventricular (AV) nodes, thereby increasing heart rate.[2][5]
| Parameter | Animal Model | Dose | Route | Key Findings | Reference |
| Heart Rate | Rat | 0.05 mg/kg | IM | Increased heart rate for 30 minutes. | [6][7] |
| Heart Rate | Rat | 10 mg/kg | IV | Decreased heart rate by 15 bpm. | [8] |
| Heart Rate | Rat | 20 mg/kg | IV | Decreased heart rate by 75 bpm. | [8] |
| Heart Rate | Dog | 0.01 mg/kg (x2) | IV | Increased heart rate to >100 bpm in oxymorphone-induced bradycardia. | [9] |
| Heart Rate | Dog | High-dose | Inhalation | Caused tachycardia. | [10] |
| Heart Rate | Rabbit | 0.2 or 2.0 mg/kg | IM | No significant increase in heart rate. | [6][7] |
| Blood Pressure | Rat | 2 mg/kg | IV | Decreased blood pressure by 27.5 mmHg. | [8] |
| Blood Pressure | Rat | 10 mg/kg | IV | Decreased blood pressure by 38 mmHg. | [8] |
| Blood Pressure | Rat | 20 mg/kg | IV | Decreased blood pressure by 47.5 mmHg. | [8] |
| Blood Pressure | Dog | 0.04 mg/kg | IV | Mean ascending aortic pressure fell by 9-20%. | [11] |
| Respiratory Sinus Arrhythmia (RSA) | Rhesus Macaque | 14, 44, 140 mcg/kg | IM | Significantly reduced for nearly 3 hours. | [12] |
Respiratory System
In the respiratory system, atropine acts on M3 receptors to reduce bronchial secretions and induce bronchodilation.[2] This makes it a valuable agent in preclinical models of respiratory diseases and as a pre-anesthetic to maintain airway patency.
| Parameter | Animal Model | Dose | Route | Key Findings | Reference |
| Respiratory Effects | Guinea Pig | 5.0 mg/kg | Endotracheal Aerosol | Protected against soman-induced respiratory toxicity and lung injury. | [13] |
| Bronchial Secretions | General | Small doses | N/A | Inhibits bronchial secretions. | [14] |
| Bronchodilation | General | N/A | N/A | Can be used to assess basal cholinergic airway smooth muscle tone. | [15] |
Gastrointestinal System
Atropine reduces gastrointestinal motility and secretions by blocking M3 receptors.[2] It has been shown to inhibit gastric acid and pepsin secretion in various preclinical settings.
| Parameter | Animal Model | Dose | Route | Key Findings | Reference |
| Gastric Acid & Pepsin Secretion | Rat | N/A | N/A | Substantially suppressed food-stimulated secretion; almost abolished 2-deoxy-D-glucose-stimulated secretion. | [16][17] |
| Gastric Secretion | Rat | 15 mg/kg | Intraduodenal | Markedly inhibited gastric secretion in pylorus-ligated rats. | [18] |
| Gastric Acid & Pepsin Secretion | Dog | Ki = 1.0 µg/kg/hr (acid), Ki = 0.27 µg/kg/hr (pepsin) | IV Infusion | Competitively inhibited pentagastrin-stimulated acid secretion; uncompetitively and more strongly inhibited pepsin secretion. | [19] |
| Gastric Acid Secretion & Motility | Mouse (isolated stomach) | 10⁻⁹ M | Perfusion | Inhibited bethanechol-induced gastric acid secretion. | [20] |
| Gastric Motility | Mouse (isolated stomach) | 2 x 10⁻⁹ M | Perfusion | Inhibited bethanechol-induced hypermotility. | [20] |
Central Nervous System (CNS)
Atropine can cross the blood-brain barrier and exert effects on the CNS.[2][21] The effects are dose-dependent, ranging from mild stimulation at therapeutic doses to restlessness, disorientation, and delirium at toxic doses.[22]
| Parameter | Animal Model | Dose | Route | Key Findings | Reference |
| Brainstem Auditory Evoked Potentials (BAEPs) | Rat | 0.250-1.000 mg/kg | IP | Did not convincingly influence BAEPs. | [23] |
| Brainstem Auditory Evoked Potentials (BAEPs) | Rat | 40 mg/kg | IP | Significant amplitude increases in P1, P2, and P3 components. | [23] |
| Cortical Auditory Evoked Potential (CAEP) | Rat | N/A | IP | Amplitude decrements. | [23] |
| Motor Control | Rhesus Macaque | Dose-dependent | N/A | Disrupted force lever performance, suggesting a centrally mediated effect. | [24] |
Other Pharmacodynamic Effects
Atropine also has well-documented effects on salivation and pupillary function.
| Parameter | Animal Model | Dose | Route | Key Findings | Reference |
| Salivation | Rat & Dog | 0.78-3.2 mg/kg/day (rat), 0.5-1.3 mg/kg/day (dog) | Inhalation | Reduced salivation. | [10] |
| Mydriasis & Pupillary Light Reflex | Rat & Dog | 0.78-3.2 mg/kg/day (rat), 0.5-1.3 mg/kg/day (dog) | Inhalation | Mydriatic effect and impaired pupillary light reflex observed. | [10] |
| Swallowing & Cough Reflex | Dog | 0.02 & 0.1 mg/kg (swallowing), 0.01 or 0.05 mg/kg (cough) | IV | Dose-dependently increased marker congestions in the upper esophagus and inhibited the cough reflex. | [25] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical studies. Below are examples of experimental protocols for investigating the pharmacodynamics of this compound.
Preparation of this compound Solution
-
Compound: this compound is typically used due to its stability and water solubility.[1]
-
Vehicle: Sterile 0.9% saline is the most common vehicle.[1]
-
Preparation:
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Dissolve the powder in the appropriate volume of sterile saline to achieve the target concentration.
-
Ensure the solution is clear and free of particulates. For parenteral administration, the solution can be sterile-filtered through a 0.22 µm filter.[1]
-
-
Storage: Stock solutions should be stored at 2-8°C, protected from light. Fresh dilutions should be prepared for each experiment.[1]
Reversal of Drug-Induced Bradycardia in Mice
This protocol is designed to assess the efficacy of atropine in reversing a slowed heart rate.
Figure 2: Experimental workflow for reversal of drug-induced bradycardia.
Inhibition of Gastric Secretion in Conscious Rats
This protocol evaluates the effect of atropine on gastric acid and pepsin secretion.
-
Animal Model: Conscious rats with a surgically prepared Pavlov or Heidenhain pouch.[16][17]
-
Stimulation of Secretion: Secretion can be stimulated by feeding, vagal excitation (e.g., with 2-deoxy-D-glucose), or infusion of secretagogues like gastrin, histamine, or methacholine.[16][17]
-
Atropine Administration: Atropine is administered to assess its inhibitory effect on the stimulated secretion.
-
Data Collection: Gastric juice is collected from the pouch to measure acid and pepsin output.[16][17]
Subchronic Inhalation Toxicity Study in Rats and Dogs
This protocol assesses the safety of inhaled this compound over a 21-day period.
-
Dosing:
-
Administration: Daily inhalation via an apparatus for approximately 2 hours.[26]
-
Control Groups: Sham control (air only) and vehicle control (placebo formulation).[10]
-
Parameters Monitored: Mortality, clinical signs (e.g., mydriasis, salivation), pupillary light reflex, body weight, food consumption, clinical pathology, electrocardiogram (dogs), and histopathology.[10][26]
Conclusion
The pharmacodynamics of this compound in preclinical models are well-characterized, demonstrating its potent and diverse effects across multiple physiological systems. As a non-selective muscarinic antagonist, it serves as an invaluable pharmacological tool for investigating the cholinergic regulation of cardiovascular, respiratory, gastrointestinal, and central nervous system functions. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for the design and interpretation of future preclinical studies involving this compound. Researchers should carefully consider the species-specific differences in sensitivity and metabolism when translating findings from preclinical models.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 4. Atropine augments cardiac contractility by inhibiting cAMP-specific phosphodiesterase type 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nursingcenter.com [nursingcenter.com]
- 6. The parasympatholytic effects of this compound and glycopyrrolate in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Cardiovascular and pulmonary effects of atropine reversal of oxymorphone-induced bradycardia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A subchronic toxicity study of two inhaled aerosolized this compound formulations in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiovascular effects of this compound preparations in vagotomized dogs under halothane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of atropine on respiratory sinus arrhythmia (RSA) in the rhesus macaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endotracheal aerosolization of this compound protects against soman-induced acute respiratory toxicity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound – Rat Guide [ratguide.com]
- 15. Drug class effects on respiratory mechanics in animal models: access and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of gastric secretion by atropine in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of gastric secretion by atropine in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of cimetidine and this compound on gastric secretion and healing of gastric and duodenal ulcers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Kinetics of atropine inhibition of pentagastrin-stimulated H+, electrolyte, and pepsin secretion in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The effects of atropine and secoverine on gastric secretion and motility in the mouse isolated stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ophthalmic Atropine: A Typical Anticholinergic Toxidrome From an Atypical Old Culprit - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Dose-dependent effects of this compound on the brainstem and cortical auditory evoked potentials in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A comparison of the central and peripheral effects of atropine on force lever performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Swallowing disorder and inhibition of cough reflex induced by this compound in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. accessdata.fda.gov [accessdata.fda.gov]
Atropine Sulfate and the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine (B194438) sulfate (B86663) is a tropane (B1204802) alkaloid and a non-selective, competitive, reversible antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Originally derived from the plant Atropa belladonna, it is a core medicine used for a variety of indications, including the treatment of symptomatic bradycardia and organophosphate poisoning.[2][3][4] A tertiary amine, atropine readily crosses the blood-brain barrier, leading to significant and dose-dependent effects on the central nervous system (CNS).[5][6] These effects range from mild stimulation at therapeutic doses to severe delirium and coma at toxic levels.[7][8] This guide provides an in-depth technical overview of the mechanisms, pharmacokinetics, and pharmacodynamics of atropine sulfate's action on the CNS, supported by quantitative data and experimental protocols.
Mechanism of Action in the CNS
Atropine's primary mechanism of action in the CNS is the competitive blockade of acetylcholine at all five subtypes of muscarinic receptors (M1-M5).[3][9] It does not prevent the release of acetylcholine but rather antagonizes its effects on postsynaptic cells.[5] This non-selective antagonism disrupts cholinergic neurotransmission, which is crucial for functions like learning, memory, and arousal.[6][7]
Muscarinic Receptor Binding
Atropine demonstrates high affinity for all five muscarinic receptor subtypes, as indicated by its low nanomolar dissociation constants (Ki) and half-maximal inhibitory concentrations (IC50).
| Receptor Subtype | Ki (nM)[10] | IC50 (nM)[10] |
| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 |
| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 |
| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 |
| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 |
| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 |
Postsynaptic Signaling Pathways
Atropine's blockade of postsynaptic mAChRs disrupts two primary G-protein-coupled signaling cascades:
-
Gq/11-Coupled Receptors (M1, M3, M5): Antagonism of these receptors by atropine inhibits the phospholipase C (PLC) pathway.[9] This prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), thereby reducing the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[9]
-
Gi/o-Coupled Receptors (M2, M4): By antagonizing these receptors, atropine prevents the inhibition of adenylyl cyclase.[9] This results in increased production of cyclic AMP (cAMP) from ATP, which modulates the activity of various ion channels and downstream effectors.[9]
Presynaptic Autoreceptor Blockade
Cholinergic nerve terminals in the CNS possess inhibitory M2/M4 autoreceptors that regulate acetylcholine release via a negative feedback mechanism.[11] Atropine blocks these autoreceptors, thereby removing this inhibitory feedback and leading to an increase in the synaptic release of acetylcholine.[11][12] This effect appears to be the primary action, with the subsequent stimulation of acetylcholine synthesis being a result of the increased release.[12]
Pharmacokinetics Relevant to CNS Effects
The ability of atropine to penetrate the CNS is central to its neurological effects. Its pharmacokinetic profile reveals rapid absorption and distribution throughout the body.
| Parameter | Value / Description | Citation(s) |
| Administration | Intravenous, Intramuscular, Subcutaneous, Endotracheal | [3] |
| Absorption | Rapidly and well absorbed after intramuscular administration. | [5] |
| Distribution | Rapidly disappears from blood and distributes throughout body tissues. Readily crosses the blood-brain barrier. | [5] |
| Protein Binding | ~44%, mainly to α-1 acid glycoprotein. | [13] |
| Metabolism | Primarily hepatic enzymatic hydrolysis to major metabolites noratropine, atropine-N-oxide, tropine, and tropic acid. | [3][13] |
| Half-Life (T½) | 2 to 4 hours (IV, adults 16-58 years). May be longer in geriatric patients (~10 hours). | [3][5][14] |
| Tmax (IM) | 3 minutes (1.67 mg dose) to 30 minutes. | [5][13] |
| Cmax (IM) | 9.6 ± 1.5 ng/mL (following 1.67 mg dose). | [5] |
| Excretion | 13% to 50% is excreted unchanged in the urine. | [3][5] |
Dose-Dependent Pharmacodynamic Effects on the CNS
The CNS effects of atropine are highly dependent on the administered dose, following a continuum from stimulation to depression.
| Dose Range | Observed CNS Effects | Citation(s) |
| Low / Therapeutic | Mild stimulation of the medulla and higher cerebral centers, mild central vagal excitation, moderate respiratory stimulation. Can cause paradoxical bradycardia at very low doses (<0.5 mg) due to central vagal stimulation before peripheral blockade dominates. | [4][5][8] |
| Moderate | Restlessness, irritability, fatigue, dizziness, confusion, problems with coordination. | [15][16] |
| High / Toxic | Pronounced CNS excitation: agitation, disorientation, hallucinations, delirium, ataxia. | [3][7][16] |
| Severe / Lethal | Stimulation is followed by depression, leading to convulsions, coma, circulatory collapse, and respiratory failure, which may result in death. The fatal adult dose is not definitively known, but 10 mg or less may be fatal in children. | [3][8][17] |
| Specific Neurological | In rats, a high dose (40 mg/kg) increased the amplitude of early components (P1-P3) of brainstem auditory evoked potentials (BAEPs), suggesting an excitatory effect, while decreasing cortical auditory evoked potential (CAEP) amplitude, suggesting a depressive cortical effect. | [18] |
Key Experimental Protocols
The following section details methodologies used to investigate atropine's CNS effects.
Protocol: In Vitro Acetylcholine Release Assay
This protocol is used to assess the effect of atropine on neurotransmitter release from CNS tissue.
-
Objective: To determine if atropine's effect on newly synthesized acetylcholine ([14C]ACh) release is dependent on extracellular calcium concentration.[11]
-
Methodology:
-
Prepare striatal slices from rat brains.
-
Incubate slices in a medium containing [U-14C]glucose (as a precursor for [14C]ACh), a cholinesterase inhibitor (to prevent ACh breakdown), and 30 mmol/L K+ (to induce depolarization and release).
-
Vary the concentration of Ca2+ in the incubation medium across different experimental groups.
-
Introduce atropine to treatment groups.
-
Collect aliquots of the incubation medium over time.
-
Quantify the amount of [14C]ACh released using liquid scintillation counting.
-
-
Key Finding: Significant increases in ACh release caused by atropine were observed only at very low Ca2+ concentrations, supporting the hypothesis that muscarinic autoreceptors modulate ACh release by affecting Ca2+ availability.[11]
References
- 1. nursingcenter.com [nursingcenter.com]
- 2. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Review on Pharmacology of Atropine, Clinical Use and Toxicity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 6. Atropine – eDrug [edrug.mvm.ed.ac.uk]
- 7. A case report on atropine induced CNS side effects and tachycardia | International Journal of Allied Medical Sciences and Clinical Research [ijamscr.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. apexbt.com [apexbt.com]
- 11. Effects of atropine on the release of newly synthesized acetylcholine from rat striatal slices at various concentrations of calcium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stimulation by atropine of acetylcholine release and synthesis in cortical slices from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. Atropine (Atropine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 16. What are the side effects of this compound? [synapse.patsnap.com]
- 17. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 18. Dose-dependent effects of this compound on the brainstem and cortical auditory evoked potentials in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Atropine Sulfate's Role in Blocking Parasympathetic Activity
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Atropine (B194438) sulfate (B86663) is a prototypical antimuscarinic agent, renowned for its critical role in pharmacology as a competitive, reversible antagonist of acetylcholine (B1216132) at muscarinic receptors.[1][2] By preventing acetylcholine from binding to these receptors, atropine effectively inhibits the physiological responses associated with the parasympathetic nervous system—the "rest and digest" system.[3][4] This guide provides an in-depth examination of the molecular mechanisms, pharmacodynamics, and physiological consequences of atropine-induced parasympathetic blockade. It includes quantitative data on receptor affinity, detailed experimental protocols for assessing its antagonist activity, and visual diagrams of key pathways and workflows to support advanced research and drug development.
Introduction: The Parasympathetic Nervous System and Muscarinic Signaling
The parasympathetic nervous system (PNS) maintains homeostasis by regulating unconscious bodily functions. Its primary neurotransmitter, acetylcholine (ACh), is released from postganglionic nerve terminals and acts on muscarinic acetylcholine receptors (mAChRs) located on effector organs like the heart, smooth muscles, and exocrine glands.[3] There are five distinct subtypes of mAChRs (M1-M5), all of which are G-protein coupled receptors (GPCRs).[5]
-
M1, M3, M5 Receptors: Primarily couple through Gq/11 proteins, activating phospholipase C, which leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and subsequent cellular responses like smooth muscle contraction and gland secretion.[5]
-
M2, M4 Receptors: Couple through Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP).[4][6] In the heart, Gi activation also opens potassium channels (K_ACh), causing hyperpolarization and a decrease in heart rate.[6]
Atropine sulfate exerts its effects by non-selectively blocking all five of these receptor subtypes.[3][4]
Mechanism of Action: Competitive Antagonism
Atropine functions as a surmountable, competitive antagonist.[2][7] This means it binds reversibly to the same orthosteric site on the muscarinic receptor as acetylcholine but does not activate it. By occupying the receptor, atropine prevents ACh from binding and initiating a response.[1] The blockade can be overcome by increasing the local concentration of acetylcholine.[8] This competitive interaction is the foundation of its clinical and experimental utility. The physiological result is an unopposed sympathetic tone, leading to effects such as increased heart rate, decreased secretions, and relaxation of smooth muscle.[3][5]
Pharmacodynamics of this compound
Muscarinic Receptor Signaling and Atropine Blockade
The following diagram illustrates the signaling cascade of an M3 muscarinic receptor and the inhibitory action of atropine.
Receptor Binding Affinity
Atropine demonstrates high affinity for all five human muscarinic receptor subtypes, with Ki (inhibitor constant) and IC50 (half-maximal inhibitory concentration) values typically in the low nanomolar range. This lack of selectivity is responsible for its wide range of physiological effects.[3][9]
| Receptor Subtype | Ligand | IC50 (nM) | Ki (nM) | Species/System | Reference |
| M1 | Atropine | 2.22 ± 0.60 | 1.27 ± 0.36 | Cloned Human (CHO-K1 cells) | [9] |
| M2 | Atropine | 4.32 ± 1.63 | 3.24 ± 1.16 | Cloned Human (CHO-K1 cells) | [9] |
| M3 | Atropine | 4.16 ± 1.04 | 2.21 ± 0.53 | Cloned Human (CHO-K1 cells) | [9] |
| M4 | Atropine | 2.38 ± 1.07 | 0.77 ± 0.43 | Cloned Human (CHO-K1 cells) | [9] |
| M5 | Atropine | 3.39 ± 1.16 | 2.84 ± 0.84 | Cloned Human (CHO-K1 cells) | [9] |
| Muscarinic | Atropine | - | 0.4 - 0.7 | Human Iris Sphincter | [10] |
Physiological Effects of Parasympathetic Blockade
The clinical and physiological effects of atropine are a direct consequence of muscarinic receptor blockade in various organ systems. The sensitivity of different organs to atropine varies.[3]
| Organ System | Receptor(s) | Parasympathetic Action (via ACh) | Effect of Atropine Blockade | Clinical Manifestations |
| Heart (SA/AV Nodes) | M2 | Decreases heart rate (bradycardia), slows AV conduction.[6] | Increases heart rate, enhances AV conduction.[1][6] | Tachycardia.[5] |
| Exocrine Glands (Salivary, Lacrimal, Bronchial, Sweat) | M3 | Stimulates secretion (salivation, tearing, mucus production).[3][5] | Inhibits secretion.[11] | Dry mouth, dry eyes, reduced bronchial secretions.[1] |
| Eye (Iris Sphincter, Ciliary Muscle) | M3 | Constricts pupil (miosis), contracts ciliary muscle for accommodation. | Dilates pupil (mydriasis), paralyzes accommodation (cycloplegia).[4][5] | Blurred vision, photophobia.[1] |
| GI Tract (Smooth Muscle) | M3 | Increases motility and tone.[5] | Reduces motility and spasm (antispasmodic effect).[3] | Constipation, delayed gastric emptying.[4] |
| Urinary Bladder (Detrusor Muscle) | M3 | Contracts detrusor muscle, promoting urination. | Relaxes detrusor muscle. | Urinary retention.[6] |
| Lungs (Bronchial Smooth Muscle) | M3 | Constricts bronchioles.[5] | Relaxes bronchioles (bronchodilation). | - |
| Central Nervous System | M1, M4, M5 | Complex roles in cognition, memory, motor control. | Can cause sedation, confusion, or delirium at higher doses.[5] | "Mad as a hatter" (anticholinergic toxidrome).[4] |
Key Experimental Protocols
The characterization of atropine's antagonist properties relies on robust in vitro and ex vivo assays.
Radioligand Binding Assay
This assay directly measures the affinity of atropine for muscarinic receptors by assessing its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitor constant (Ki) of atropine at a specific muscarinic receptor subtype.
Methodology:
-
Membrane Preparation: Homogenize tissue or cells expressing the target muscarinic receptor subtype (e.g., guinea pig jejunum, CHO cells transfected with human mAChRs) in a cold buffer.[12] Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membrane pellet to a specific protein concentration.
-
Assay Components:
-
Radioligand: A high-affinity muscarinic antagonist, typically [³H]-N-methylscopolamine ([³H]NMS), is used.[13][14]
-
Competitor: this compound, prepared in a range of concentrations.
-
Non-specific Binding Control: A high concentration of an unlabeled antagonist (e.g., 1 µM atropine) is used to saturate all receptors and determine the amount of non-specific radioligand binding.
-
-
Incubation: Combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of atropine in an assay buffer. Incubate at a controlled temperature (e.g., 25-37°C) for a duration sufficient to reach equilibrium.[15]
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, which trap the membranes while allowing the free ligand to pass through.[16]
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (CPM from control tubes) from total binding (CPM from tubes without unlabeled competitor).
-
Plot the percentage of specific binding against the log concentration of atropine.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Organ Bath Functional Assay (Schild Analysis)
This functional assay measures the physiological effect of atropine's antagonism on smooth muscle contraction and is used to determine its potency (pA₂) and confirm its competitive nature.[17][18]
Objective: To determine the pA₂ value for atropine against an acetylcholine-induced contraction of isolated ileum tissue. The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold dose ratio.[19]
Methodology:
-
Tissue Preparation: Euthanize a small mammal (e.g., guinea pig, rat) and dissect a segment of the ileum.[8][20] Clean the segment and suspend it in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit or Tyrode's solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.[20][21]
-
Setup: Attach one end of the tissue to a fixed holder and the other end to an isometric force transducer connected to a data acquisition system.[22] Apply a small resting tension (e.g., 1 gram) and allow the tissue to equilibrate for 30-60 minutes, with periodic washing.[21]
-
Control Curve: Generate a cumulative concentration-response curve (CRC) for an agonist (e.g., acetylcholine or carbachol).[17] Add the agonist in increasing, cumulative concentrations (e.g., half-log increments) until a maximal contraction is achieved.
-
Antagonist Incubation: Wash the tissue thoroughly to return to baseline. Introduce a fixed, known concentration of atropine into the bath and allow it to incubate and equilibrate with the tissue for a set period (e.g., 30-60 minutes).[15][21]
-
Antagonist CRC: In the continued presence of atropine, repeat the cumulative agonist CRC. The curve should be shifted to the right.[8]
-
Repeat: Wash the tissue and repeat steps 4 and 5 with at least two other, higher concentrations of atropine.
-
Data Analysis (Schild Plot):
-
For each concentration of atropine, calculate the dose ratio (DR): DR = EC50 of agonist in presence of antagonist / EC50 of agonist alone.[19]
-
Plot log(DR - 1) on the y-axis against the log[Atropine Concentration] on the x-axis.[23]
-
Perform a linear regression. For a true competitive antagonist, the slope of the line should not be significantly different from 1.0.[19]
-
The pA₂ value is the x-intercept of the regression line.[23]
-
Conclusion
This compound serves as a cornerstone of pharmacology due to its well-defined mechanism as a non-selective, competitive antagonist of muscarinic acetylcholine receptors. Its ability to block parasympathetic activity across multiple organ systems makes it both a vital therapeutic agent and an indispensable research tool.[5][7] A thorough understanding of its receptor affinities, the signaling pathways it inhibits, and the quantitative methods used to characterize its activity—such as radioligand binding assays and Schild analysis—is essential for professionals engaged in the research and development of novel therapeutics targeting the cholinergic system.
References
- 1. nursingcenter.com [nursingcenter.com]
- 2. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Atropine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 7. Articles [globalrx.com]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. apexbt.com [apexbt.com]
- 10. The affinity of atropine for muscarine receptors in human sphincter pupillae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 12. Evaluation of drug-muscarinic receptor affinities using cell membrane chromatography and radioligand binding assay in guinea pig jejunum membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Muscarinic receptor subtypes in human and rat colon smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Schild equation - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Isolated organ/tissue test – organ bath [panlab.com]
- 19. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 20. scribd.com [scribd.com]
- 21. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Neuropharmacology [personal.utdallas.edu]
Foundational Studies on the Anticholinergic Properties of Atropine Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropine (B194438) sulfate (B86663), a tropane (B1204802) alkaloid derived from the plant Atropa belladonna, is a cornerstone anticholinergic agent with a rich history in both pharmacology and clinical medicine. Its profound physiological effects stem from its competitive, reversible, and non-selective antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs). This technical guide provides an in-depth exploration of the foundational studies that have elucidated the anticholinergic properties of atropine sulfate. It details the core mechanism of action, presents quantitative data on its receptor binding affinities and functional antagonism, outlines key experimental protocols for its characterization, and visualizes the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of cholinergic pharmacology and the development of novel antimuscarinic agents.
Core Mechanism of Action
This compound exerts its anticholinergic effects by acting as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5). It does not prevent the release of acetylcholine (ACh) but rather competes with ACh for the same binding sites on these receptors. By occupying these sites, atropine prevents ACh from initiating its characteristic cellular responses, effectively blocking the "rest and digest" functions of the parasympathetic nervous system. This blockade leads to a range of physiological effects, including increased heart rate, reduced glandular and bronchial secretions, relaxation of smooth muscle, and dilation of the pupils.[1][2][3][4]
Quantitative Data: Receptor Binding and Functional Antagonism
The affinity of atropine for each muscarinic receptor subtype has been extensively quantified through radioligand binding assays and functional antagonism studies. The following tables summarize key quantitative data from foundational research.
Table 1: this compound Binding Affinity (Ki) for Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) - Study 1 | Ki (nM) - Study 2 |
| M1 | 1.27 ± 0.36 | 2.4 |
| M2 | 3.24 ± 1.16 | 0.81 |
| M3 | 2.21 ± 0.53 | - |
| M4 | 0.77 ± 0.43 | - |
| M5 | 2.84 ± 0.84 | - |
Data compiled from studies utilizing radioligand binding assays with [3H]-N-methylscopolamine ([3H]NMS) in cell lines expressing individual human muscarinic receptor subtypes.[3][5]
Table 2: this compound Inhibitory Potency (IC50) in Functional Assays
| Receptor Subtype | IC50 (nM) |
| M1 | 2.22 ± 0.60 |
| M2 | 4.32 ± 1.63 |
| M3 | 4.16 ± 1.04 |
| M4 | 2.38 ± 1.07 |
| M5 | 3.39 ± 1.16 |
Data from competitive antagonist assays measuring the inhibition of agonist-induced responses in cell lines expressing individual human muscarinic receptor subtypes.[3]
Table 3: In Vivo Dose-Response Characteristics of this compound
| Physiological Effect | Species | Dose | Observed Effect |
| Inhibition of Salivation | Human | 0.25 - 1.50 mg (IV) | Dose-dependent inhibition of salivary secretion.[4] |
| Increased Heart Rate | Human | 0.75 - 1.50 mg (IV) | Significant acceleration of heart rate.[4] |
| Bradycardia (low dose) | Human | 0.25 mg (IV) | Paradoxical slowing of heart rate.[4] |
| Pupil Dilation | Human | 0.01% - 0.1% (topical) | Dose-dependent increase in pupil diameter.[6][7] |
| Bronchodilation | Human (asthmatic children) | 0.05 - 0.1 mg/kg (inhaled) | Plateau in bronchodilator effect observed in this dose range.[8] |
| Inhibition of Salivation | Rat | 15 mg/kg (chronic) | Decreased protein concentration in parotid saliva.[9][10] |
| Increased Heart Rate | Rat | 0.5 mg/kg (methylatropine) | Significant reduction in tachycardia in response to stress.[11] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anticholinergic properties of this compound.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of this compound for muscarinic receptors using [3H]-N-methylscopolamine ([3H]NMS) as the radioligand.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5).
-
Harvest cells and homogenize in ice-cold membrane binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) at 4°C.
-
Resuspend the resulting membrane pellet in fresh binding buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
2. Binding Assay:
-
In a 96-well plate, add serially diluted this compound solutions.
-
Add a fixed concentration of [3H]NMS (typically near its Kd value, e.g., 100-400 pM).[2]
-
Add the prepared cell membranes (e.g., 10 µg of protein per well).[2][3]
-
For non-specific binding determination, use a high concentration of a non-labeled antagonist (e.g., 1-10 µM atropine).[2][3]
-
Incubate the plate at a controlled temperature (e.g., 30-37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[3][12]
3. Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 0.9% NaCl, pH 7.4) to remove unbound radioligand.[2]
4. Quantification and Analysis:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the atropine concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of atropine that inhibits 50% of the specific [3H]NMS binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Schild Analysis for Functional Antagonism in Isolated Guinea Pig Ileum
This protocol describes the use of a classic isolated tissue preparation to determine the nature and potency of atropine's antagonism at muscarinic receptors.
1. Tissue Preparation:
-
Euthanize a guinea pig and isolate a section of the ileum.
-
Clean the ileum segment and suspend it in an organ bath containing an oxygenated physiological salt solution (e.g., Krebs solution) maintained at 37°C.[4]
-
Attach one end of the tissue to a fixed point and the other to an isometric force transducer to record contractions.
-
Allow the tissue to equilibrate under a resting tension for a specified period.
2. Agonist Dose-Response Curve:
-
Generate a cumulative concentration-response curve for a muscarinic agonist, typically acetylcholine (ACh) or carbachol.
-
Add increasing concentrations of the agonist to the organ bath and record the resulting contractile response until a maximal response is achieved.
3. Antagonist Incubation and Shifted Dose-Response Curves:
-
Wash the tissue to remove the agonist and allow it to return to baseline.
-
Add a known concentration of this compound to the organ bath and allow it to incubate with the tissue for a set period (e.g., 5-15 minutes).[4][13]
-
In the continued presence of atropine, generate a new cumulative concentration-response curve for the agonist.
-
Repeat this process with several different concentrations of atropine.
4. Data Analysis (Schild Plot):
-
For each concentration of atropine, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of atropine on the x-axis.
-
A linear regression of the data should yield a straight line with a slope close to 1 for a competitive antagonist.
-
The x-intercept of the line is equal to the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. The pA2 value is a measure of the antagonist's affinity for the receptor.
Signaling Pathways and Experimental Workflows
Atropine's antagonism of muscarinic receptors interrupts key intracellular signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a general experimental workflow for characterizing atropine's anticholinergic properties.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs). M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while M2 and M4 subtypes couple to Gi/o proteins.
References
- 1. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 2. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsisinternational.org [rsisinternational.org]
- 5. youtube.com [youtube.com]
- 6. Dose Dependent Effects of Atropine on Static and Dynamic Pupil and Accommodation Metrics in Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose Dependent Effects of Atropine on Static and Dynamic Pupil and Accommodation Metrics in Young Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhaled this compound: dose response characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of chronic atropine treatment on salivary composition and caries in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of atropine or atenolol on cardiovascular responses to novelty stress in freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. ias.ac.in [ias.ac.in]
atropine sulfate's chemical structure and properties
An In-depth Technical Guide to Atropine (B194438) Sulfate (B86663)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of atropine sulfate. It includes detailed experimental protocols for its characterization and visual representations of its structure and signaling pathways to support research and drug development activities.
This compound is the sulfate salt of atropine, a tropane (B1204802) alkaloid naturally occurring in plants of the Solanaceae family, such as Atropa belladonna.[1] It is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors and is widely used in medicine.[2] The chemical formula for this compound is (C₁₇H₂₃NO₃)₂·H₂SO₄.[3] It exists as a colorless or white crystalline powder and is odorless.[4][5] this compound is known to be sensitive to light.[4]
Chemical Structure
The structure of atropine is characterized by a tropane ring system. Atropine is a racemic mixture of d- and l-hyoscyamine (B7768854), with only the l-hyoscyamine isomer being pharmacologically active.[2]
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | References |
| Molecular Formula | (C₁₇H₂₃NO₃)₂·H₂SO₄ | [3] |
| Molecular Weight | 676.82 g/mol (anhydrous) | [1][3] |
| 694.83 g/mol (monohydrate) | [4][6] | |
| Appearance | Colorless crystals or white crystalline powder | [4][5] |
| Melting Point | 188-194 °C (with decomposition) | [4] |
| Solubility | Very soluble in water; Freely soluble in ethanol; Practically insoluble in diethyl ether. | [4][5] |
| pKa | 4.35 | [7] |
| LogP | 1.83 | [7] |
Mechanism of Action and Signaling Pathways
This compound is a non-selective, competitive antagonist of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[8][9] It blocks the action of the neurotransmitter acetylcholine at parasympathetic sites in smooth muscle, secretory glands, and the central nervous system.[10] This inhibition of the parasympathetic nervous system leads to various physiological effects, including increased heart rate, reduced salivation and other secretions, relaxation of smooth muscles, and dilation of the pupils.[8]
The primary signaling pathway involves the direct competition of atropine with acetylcholine for binding to muscarinic receptors. By blocking these receptors, atropine prevents the downstream signaling cascades that are normally initiated by acetylcholine.
Caption: Atropine's antagonism of muscarinic receptors.
In addition to its primary mechanism, some studies suggest that atropine can modulate other signaling pathways. For instance, it has been shown to inhibit inflammation by downregulating the ERK-c-FOS and PI3K-AKT-NF-κB pathways.[11]
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound.
Identification
Vitali-Morin Reaction:
-
Place 1 mg of this compound in a suitable dish.
-
Add 3 drops of fuming nitric acid.
-
Evaporate the mixture to dryness on a water bath. A yellow residue is obtained.[12]
-
Cool the residue and dissolve it in 1 mL of N,N-dimethylformamide.
-
Add 5 to 6 drops of tetraethylammonium (B1195904) hydroxide (B78521) TS. A red-purple or deep violet color develops.[4][12]
Precipitation with Gold Chloride:
-
Prepare a solution of this compound (1 in 50) in 3 N hydrochloric acid.
-
Add a few drops of gold chloride TS.
-
A lusterless, yellowish-white precipitate is formed.[4][13] This test can distinguish atropine from hyoscyamine, which forms a lustrous precipitate.[13]
Melting Point Determination
-
Dry the this compound sample in a vacuum over phosphorus (V) oxide at 110°C for 4 hours.[4]
-
Introduce the dried sample into a capillary tube.
-
Heat a bath to 180°C.
-
Place the capillary tube in the bath and continue to heat at a rate of approximately 3°C per minute.[4]
-
Record the temperature range over which the substance melts, which is typically between 188°C and 194°C with decomposition.[4]
Assay (Titration)
-
Accurately weigh about 0.25 g of previously dried this compound.
-
Dissolve the sample in 30 mL of glacial acetic acid, warming if necessary, and then cool.
-
Add 3 drops of crystal violet TS as an indicator.
-
Titrate with 0.05 mol/L perchloric acid VS until the color of the solution changes from purple through blue to blue-green.[4]
-
Perform a blank determination and make any necessary corrections.
Chromatographic Analysis
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel.
-
Mobile Phase: A mixture of chloroform, acetone, and diethylamine (B46881) (5:4:1 by volume).[12]
-
Sample Preparation: Shake a quantity of powdered tablets equivalent to 10 mg of this compound with 2 mL of ethanol. Centrifuge and use the supernatant.[12]
-
Standard Preparation: Dissolve 25 mg of this compound RS in 5 mL of ethanol.[12]
-
Procedure: Apply 5 µL of each solution to the plate. After development, heat the plate at 105°C for 20 minutes, cool, and spray with potassium iodobismuthate TS2. The principal spot from the sample should correspond in position and appearance to the standard.[12]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and can be used for the quantification of this compound in low-concentration formulations like triturates.[14] A validated LC-MS/MS method would typically involve:
-
Sample Preparation: Extraction of this compound from the matrix.
-
Chromatographic Separation: Using a suitable column (e.g., C18) and mobile phase to separate atropine from other components.
-
Mass Spectrometric Detection: Using multiple reaction monitoring (MRM) for specific and sensitive quantification.
Caption: General workflow for this compound characterization.
Solid-State Characterization
X-Ray Powder Diffraction (XRPD) and Raman Chemical Imaging: These techniques are particularly useful for analyzing the solid-state properties of this compound, such as crystallinity and its dispersion within a mixture (e.g., in tablets or triturates).[14]
-
XRPD can be used to identify the crystalline form of this compound and distinguish it from amorphous forms.[14]
-
Raman chemical imaging can provide spatial information on the distribution of this compound within a formulation, which is crucial for assessing content uniformity.[14]
References
- 1. This compound | C34H48N2O10S | CID 5927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. scbt.com [scbt.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. This compound | 55-48-1 [chemicalbook.com]
- 6. Atropine sulphate | C34H50N2O11S | CID 6604498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. nursingcenter.com [nursingcenter.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.who.int [cdn.who.int]
- 13. drugfuture.com [drugfuture.com]
- 14. Assessment of drug content uniformity of this compound triturate by liquid chromatography–tandem mass spectrometry, X-ray powder diffraction, and Raman chemical imaging - PMC [pmc.ncbi.nlm.nih.gov]
Atropine Sulfate: An In-depth Technical Guide on its Impact on Smooth Muscle and Secretory Glands
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropine (B194438) sulfate (B86663), a tropane (B1204802) alkaloid, is a potent competitive antagonist of muscarinic acetylcholine (B1216132) receptors. Its clinical significance stems from its ability to inhibit parasympathetic nervous system activity, leading to profound effects on smooth muscle tone and glandular secretions. This technical guide provides a comprehensive overview of the pharmacological actions of atropine sulfate, with a specific focus on its impact on various smooth muscle tissues and secretory glands. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to serve as a valuable resource for researchers and professionals in drug development.
Introduction
Atropine is a naturally occurring tertiary amine derived from plants of the Solanaceae family, such as Atropa belladonna.[1] It acts as a non-selective, competitive, and reversible antagonist of all five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[1][2] By blocking the binding of the neurotransmitter acetylcholine to these receptors, atropine effectively inhibits the physiological responses mediated by the parasympathetic nervous system.[3][4] This results in a wide range of effects, including smooth muscle relaxation and a reduction in the secretions of various exocrine glands.[3][5] This guide delves into the core mechanisms and quantitative effects of this compound on these two critical physiological systems.
Mechanism of Action: Muscarinic Receptor Antagonism
The fundamental mechanism of this compound's action is the competitive blockade of muscarinic acetylcholine receptors (mAChRs) on effector cells.[6] This antagonism prevents acetylcholine released from postganglionic parasympathetic neurons from initiating its downstream signaling cascades. The physiological consequences are tissue-dependent and correspond to the distribution and subtype of muscarinic receptors.
Impact on Smooth Muscle
Muscarinic receptors, particularly the M2 and M3 subtypes, play a crucial role in regulating the contractile state of smooth muscle in various organs. Acetylcholine typically induces smooth muscle contraction via M3 receptor activation, which couples to the Gq/11 protein and stimulates the phospholipase C (PLC) pathway. This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium concentration and smooth muscle contraction.
This compound, by blocking these M3 receptors, prevents this signaling cascade, leading to smooth muscle relaxation.[3] In tissues where parasympathetic tone is dominant, such as the gastrointestinal and urinary tracts, the effect of atropine is particularly pronounced, resulting in decreased motility and spasmolytic activity.[3]
Impact on Secretory Glands
Exocrine glands, including salivary, bronchial, and sweat glands, are predominantly innervated by parasympathetic neurons that release acetylcholine. The M3 muscarinic receptor is the primary subtype responsible for stimulating glandular secretion. Activation of M3 receptors in these glands triggers a signaling pathway that increases intracellular calcium, leading to the secretion of water and electrolytes.
This compound's antagonism of M3 receptors in secretory glands effectively inhibits these processes, resulting in a reduction of secretions.[3][5] This accounts for its clinical use in reducing salivation and bronchial secretions.[7]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on various smooth muscle types and secretory glands, as reported in the scientific literature.
Table 1: Effect of this compound on Smooth Muscle Contraction
| Tissue Type | Species | Agonist | This compound Concentration | Observed Effect | Citation |
| Rat Aorta (endothelium-intact) | Rat | Phenylephrine (B352888) (1 µM) | 1-100 µM | Progressive relaxation | [8] |
| Rabbit Corpus Cavernosum | Rabbit | Phenylephrine (5 x 10⁻⁶ M) | 10⁻⁷ M to 10⁻⁴ M | Dose-dependent relaxation (up to 93.6%) | [9] |
| Human Detrusor | Human | Electrical Field Stimulation | Not specified | Abolished atropine-resistant contractions with TTX | [10] |
| Rat Ileum | Rat | Acetylcholine | Not specified | Abolished ACh-induced contraction | [11] |
| Chick Amnion | Chick | Spontaneous/Electrical/Mechanical | 10⁻⁵ g/ml | Potentiation of contractions | [12][13] |
Table 2: Effect of this compound on Secretory Gland Activity
| Gland Type | Species | Method of Stimulation | This compound Dose/Concentration | Observed Effect | Citation |
| Salivary Glands | Human | Unstimulated and Stimulated | 0.01 mg/kg (sublingual) | 80.3% reduction in unstimulated flow; 79.4% reduction in stimulated flow after 90 mins | [14] |
| Salivary Glands | Human | Chewing-stimulated | 1 mg (oral) | Significant decrease in salivary flow from 50 to 120 mins post-administration | [11] |
| Salivary Glands | Human (Clozapine-treated) | - | 0.6 mg (oral) and 1.2 mg (sublingual) | Significant reduction in total saliva secretion | [15] |
| Gastric Acid Secretion | Human (Duodenal ulcer patients) | Peptone meal | 25 µ g/kg-h (IV) | ~70% inhibition of meal-induced acid secretion | [10][16] |
| Gastric Acid Secretion | Rat (isolated stomach) | Acetylcholine | 10 µM | Complete block of acid secretion | [17] |
| Intrinsic Factor Secretion | Human (Duodenal ulcer patients) | Pentagastrin | Not specified | Significant decrease in basal and stimulated IF output | [18] |
| Bronchial Secretions | Human (Chronic bronchitis) | - | 0.05 mg/kg (aerosol) | 19.2% average improvement in FEV1 | [19] |
| Sputum Production | Human (Asthma, bronchitis, bronchiectasis) | - | Not specified | Reduction in sputum volume in some patients | [20][21] |
| Terminal Respiratory Secretions | Human (Terminally ill) | - | 1-2 doses (sublingual) | Reduction or resolution of secretions in 19 of 22 patients | [22] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: Atropine's antagonism of M3 receptors in smooth muscle.
Caption: Inhibition of glandular secretion by atropine.
Experimental Protocols
In Vitro Assessment of this compound's Effect on Smooth Muscle Contraction (Organ Bath Assay)
This protocol outlines a standard organ bath experiment to quantify the effect of this compound on agonist-induced smooth muscle contraction.
Materials:
-
Isolated smooth muscle tissue (e.g., rat aorta, guinea pig ileum, rabbit corpus cavernosum)
-
Organ bath system with force transducer and data acquisition software
-
Krebs-Henseleit solution (or other appropriate physiological salt solution)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Contractile agonist (e.g., phenylephrine, acetylcholine, carbachol)
-
This compound stock solution
-
Standard laboratory equipment (pipettes, beakers, etc.)
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical guidelines.
-
Carefully dissect the desired smooth muscle tissue and place it in cold, oxygenated Krebs-Henseleit solution.
-
Prepare tissue strips or rings of appropriate dimensions.
-
-
Mounting:
-
Mount the tissue preparation in the organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 60 minutes under a determined optimal resting tension.
-
Wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes during equilibration.
-
-
Viability Check:
-
Induce a reference contraction with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure tissue viability.
-
Wash the tissue and allow it to return to baseline tension.
-
-
Agonist-Induced Contraction:
-
Add a specific agonist (e.g., phenylephrine for vascular smooth muscle, carbachol (B1668302) for bladder smooth muscle) to the organ bath to induce a stable, submaximal contraction.
-
-
This compound Administration:
-
Once a stable contraction is achieved, add this compound to the bath in a cumulative or non-cumulative manner, with increasing concentrations.
-
Record the resulting relaxation or inhibition of contraction.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the initial agonist-induced contraction.
-
Construct a dose-response curve and calculate the IC₅₀ (the concentration of this compound that produces 50% of the maximal inhibitory effect).
-
Caption: Experimental workflow for organ bath assay.
Measurement of Salivary Flow Rate in Humans
This protocol describes a method for quantifying the effect of this compound on salivary secretion in human subjects.
Materials:
-
Human volunteers (with informed consent and ethical approval)
-
This compound (e.g., sublingual drops or oral tablets)
-
Placebo control
-
Pre-weighed collection tubes
-
Parafilm or other inert material to stimulate chewing
-
Stopwatch
-
Analytical balance
Procedure:
-
Subject Preparation:
-
Subjects should refrain from eating, drinking, or oral hygiene for a specified period before the study.
-
-
Baseline Saliva Collection (Unstimulated):
-
Have the subject sit in a relaxed position and allow saliva to pool in the mouth.
-
The subject then expectorates all accumulated saliva into a pre-weighed collection tube for a defined period (e.g., 5 minutes).
-
-
Baseline Saliva Collection (Stimulated):
-
Provide the subject with a piece of Parafilm to chew at a constant rate.
-
Collect all saliva produced over a defined period (e.g., 5 minutes) into a pre-weighed collection tube.
-
-
Drug Administration:
-
Administer a standardized dose of this compound or placebo in a double-blind, randomized manner.
-
-
Post-Dose Saliva Collection:
-
At specified time intervals after drug administration (e.g., 30, 60, 90, 120 minutes), repeat the unstimulated and stimulated saliva collection procedures.
-
-
Data Analysis:
-
Determine the weight of the collected saliva by subtracting the weight of the empty tube.
-
Assuming a saliva density of 1 g/mL, convert the weight to volume.
-
Calculate the salivary flow rate (mL/min).
-
Compare the pre- and post-dose flow rates for both the atropine and placebo groups to determine the percentage reduction in salivary flow.
-
Conclusion
This compound exerts a significant and predictable impact on smooth muscle and secretory glands through its competitive antagonism of muscarinic acetylcholine receptors. Its ability to induce smooth muscle relaxation and inhibit glandular secretions underpins its diverse therapeutic applications. The quantitative data and detailed protocols provided in this guide offer a robust framework for further research into the nuanced effects of this compound and the development of novel muscarinic receptor modulators. A thorough understanding of its mechanism of action and dose-dependent effects is paramount for its safe and effective use in both clinical and research settings.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Atropine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. nursingcenter.com [nursingcenter.com]
- 5. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 6. In vitro examination of potentized this compound dilutions on the contractility of the isolated rat ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of inhaled atropine on lung mucociliary function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro relaxation of vascular smooth muscle by atropine: involvement of K+ channels and endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The action mechanism of relaxation effect of atropine on the isolated rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of atropine on gastrin and gastric acid response to peptone meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Association between chewing-stimulated salivary flow under the effects of atropine and mixing ability assessed using a color-changeable chewing gum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SOME EFFECTS OF ATROPINE ON SMOOTH MUSCLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Some effects of atropine on smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics and Effects on Saliva Flow of Sublingual and Oral Atropine in Clozapine-Treated and Healthy Adults: An Interventional Cross-Over Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Atropine on Gastrin and Gastric Acid Response to Peptone Meal - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effect of atropine on acid secretion stimulated by acetylcholine, histamine and gastrin in the isolated whole stomach of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The effect of atropine and vagotomy on the secretion of gastric intrinsic factor (IF) in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effect of atropine inhalation in "irreversible" chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of atropine on sputum production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of atropine on sputum production - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Atropine: Terminal Respiratory Secretions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Atropine Sulfate in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine (B194438) sulfate (B86663) is a tertiary amine and a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] It is a widely utilized pharmacological tool in preclinical rodent research to investigate the role of the cholinergic nervous system in a variety of physiological and pathological processes.[1] Atropine acts by blocking the binding of the neurotransmitter acetylcholine to its muscarinic receptors, thereby inhibiting parasympathetic nervous system effects.[2][3] This leads to a range of physiological responses, including increased heart rate, reduced secretions, relaxation of smooth muscles, and pupil dilation.[2] These application notes provide detailed experimental protocols for the use of atropine sulfate in in vivo rodent studies, along with summarized quantitative data and a depiction of the relevant signaling pathway.
Mechanism of Action
Atropine competitively blocks the muscarine-like actions of acetylcholine at postganglionic parasympathetic neuroeffector sites.[4] It is a non-selective antagonist for all five subtypes of muscarinic receptors (M1-M5).[1][2] The blockade of these receptors leads to the inhibition of physiological responses normally induced by cholinergic stimulation.[1]
-
M1, M3, and M5 Receptor Blockade: These receptors are coupled to Gq/11 proteins. Atropine's antagonism inhibits the phospholipase C (PLC) pathway, which in turn decreases the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to a reduction in intracellular calcium mobilization and protein kinase C (PKC) activation.[1]
-
M2 and M4 Receptor Blockade: These receptors are coupled to Gi/o proteins, and their antagonism by atropine leads to an increase in adenylyl cyclase activity and a subsequent rise in cyclic AMP (cAMP) levels. In the heart, blockade of M2 receptors is responsible for the increase in heart rate.[2]
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Protocols
Preparation of this compound Solution
-
Compound: this compound is typically used due to its stability and solubility in water.[1]
-
Vehicle: The most common vehicle is sterile 0.9% saline.[1]
-
Preparation:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolve the powder in the appropriate volume of sterile saline to achieve the target concentration.
-
Ensure the solution is clear and free of any particulate matter.
-
For parenteral administration, the solution can be sterile-filtered through a 0.22 µm filter.[1]
-
Example Protocol 1: Reversal of Drug-Induced Bradycardia in Mice
This protocol is designed to assess the efficacy of this compound in reversing a slowed heart rate.
-
Animal Model: Adult C57BL/6 mice.[1]
-
Bradycardia Induction: Administer a bradycardic agent, such as a high dose of a beta-blocker or a cholinergic agonist.[1]
-
Monitoring: Continuously monitor the heart rate using electrocardiography (ECG) or a tail-cuff system.[1]
-
Atropine Administration: Once a stable bradycardia is established, administer this compound (e.g., 1 mg/kg) via intraperitoneal (IP) injection.[1]
-
Data Collection: Record the heart rate at baseline, after the induction of bradycardia, and at regular intervals following atropine administration (e.g., 5, 15, 30, and 60 minutes).[1]
Example Protocol 2: Assessment of Atropine's Effects on Auditory Evoked Potentials in Rats
This protocol investigates the dose-dependent effects of this compound on brainstem and cortical auditory evoked potentials.
-
Animal Model: Adult female Long-Evans rats.[5]
-
Electrode Implantation: Surgically implant skull screw electrodes for recording brainstem auditory evoked potentials (BAEPs) and cortical auditory evoked potentials (CAEPs).
-
Experimental Groups:
-
Saline control group
-
This compound treatment groups with doses ranging from 0.250 to 40 mg/kg.[5]
-
-
Administration: Administer this compound or saline via intraperitoneal (IP) injection.[5]
-
Data Recording: Record BAEPs and CAEPs in response to auditory stimuli (e.g., 0.1 ms (B15284909) clicks at 12.5/s) during a baseline period and after treatment.[5]
Experimental Workflow
Caption: Generalized experimental workflow.
Data Presentation
Table 1: Recommended Dosage Ranges for this compound in Rodents
| Application | Species | Dosage Range | Route of Administration | Reference(s) |
| Reversal of Bradycardia | Mouse | 1 mg/kg | Intraperitoneal (IP) | [1] |
| Preanesthetic | Rat | 0.05 mg/kg | Intramuscular (IM) | [6] |
| Auditory Evoked Potentials Study | Rat | 0.250 - 40 mg/kg | Intraperitoneal (IP) | [5] |
| Neurobehavioral (Spatial Navigation) | Rat | 5 - 50 mg/kg | Not specified | [7] |
| Toxicity (Subchronic Inhalation) | Rat | 0.78 - 3.2 mg/kg/day | Inhalation | [8] |
| Ovarian Activity Study | Rat | 0.1 - 0.2 mg/100g body weight | Not specified | [9] |
| Antidote for Organophosphate Poisoning | Rat | Up to 10 mg/kg (repeated) | SQ, IM, IV | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Animal Model | Reference(s) |
| Cmax | 650 ng/mL | Intramuscular (Jet Spray) | Male Rats | [10] |
| 488 ng/mL | Intramuscular (Needle) | Male Rats | [10] | |
| Tmax | 30 min | Intramuscular (Jet Spray) | Male Rats | [10] |
| 58 min | Intramuscular (Needle) | Male Rats | [10] | |
| Half-life | 2 - 4 hours | Intravenous, Intramuscular | Not specified | [2][11] |
Table 3: Physiological and Toxicological Effects of this compound in Rodents
| Effect | Species | Dosage | Observations | Reference(s) |
| Cardiovascular | Rat | 0.05 mg/kg (IM) | Increased heart rate for 30 minutes. | [6] |
| Dog | High-dose (inhalation) | Tachycardia with no adverse effect on ECG or blood pressure. | [8] | |
| Ocular | Rat | 0.01-0.04% eye drops | No toxicological effects on ophthalmic examination, intraocular pressure, or axial length. | [12] |
| Mouse | 1% sub-conjunctival injection | Reduced myopia progression. | [13] | |
| Central Nervous System | Rat | 40 mg/kg (IP) | Significant amplitude increases in P1, P2, and P3 components of BAEPs. | [5] |
| Reproductive (Male) | Rat | 62.5 - 125 mg/kg (oral) | Dose-related decrease in fertility. | [14] |
| Reproductive (Female) | Rat | Not specified | Marked vascular congestion, epithelial necrosis, and fibrous tissue proliferation of the uterine tissue. | [15] |
| Rat | 0.1-0.2mg/100gm body weight | Decreased ovarian weight, irregular estrous cycles. | [9] |
Considerations and Potential Side Effects
-
Urinary Retention: Atropine can cause urinary retention; therefore, it is important to monitor the animal's fluid intake and output.[4]
-
Thermoregulation: Atropine can inhibit sweating, which may lead to hyperthermia, especially in warmer environments.
-
Gastrointestinal Effects: At higher doses, atropine can decrease gastrointestinal motility and inhibit gastric acid secretion, potentially leading to constipation.[4]
-
Central Nervous System Effects: Atropine can cross the blood-brain barrier and may cause stimulation or sedation at higher doses.[2]
-
Cardiovascular Effects: While used to treat bradycardia, excessive doses can cause tachycardia and arrhythmias.[4][14]
Conclusion
This compound is a valuable tool for in vivo rodent research, with applications ranging from cardiovascular studies to neurobiology. Careful consideration of the experimental design, including appropriate dosage, administration route, and monitoring of potential side effects, is crucial for obtaining reliable and reproducible data. The protocols and data presented in these application notes provide a comprehensive guide for researchers utilizing this compound in their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. nursingcenter.com [nursingcenter.com]
- 4. This compound – Rat Guide [ratguide.com]
- 5. Dose-dependent effects of this compound on the brainstem and cortical auditory evoked potentials in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The parasympatholytic effects of this compound and glycopyrrolate in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aging and atropine effects on spatial navigation in the Morris water task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A subchronic toxicity study of two inhaled aerosolized this compound formulations in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Intramuscular administration of atropine in the rat: jet spray versus conventional needle injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Juvenile toxicity of this compound eye drops in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Atropine (Atropine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Atropine Sulfate Administration in Animal Models of Bradycardia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine (B194438) sulfate (B86663) is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors and is widely used as a first-line treatment for symptomatic bradycardia.[1] In preclinical research, various animal models are employed to study the mechanisms of bradycardia and to evaluate the efficacy and safety of therapeutic interventions like atropine. These application notes provide detailed protocols for inducing bradycardia in common laboratory animal models and for the administration of atropine sulfate to counteract this condition. The accompanying data and diagrams are intended to serve as a practical guide for researchers in the fields of cardiovascular pharmacology and drug development.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on heart rate in animal models of induced bradycardia.
Table 1: this compound Administration in a Canine Model of Medetomidine-Induced Bradycardia
| Treatment Group | Animal Model | Bradycardia Induction Agent & Dose | This compound Dose & Route | Baseline Heart Rate (beats/min) | Heart Rate Post-Induction (beats/min) | Heart Rate Post-Atropine (beats/min) |
| Saline + Medetomidine (B1201911) | 12 healthy adult dogs | Medetomidine (10, 20, or 40 µg/kg, IM) | Saline (0.9% NaCl, 1 ml, IM) | Not specified | < 60 | N/A |
| Atropine + Medetomidine | 12 healthy adult dogs | Medetomidine (10, 20, or 40 µg/kg, IM) | Atropine (0.04 mg/kg, IM) | Not specified | Bradycardia prevented | N/A (Prevented bradycardia for ~50 min)[2] |
Table 2: this compound Administration in a Rat Model of Xylazine (B1663881)/Ketamine-Induced Bradycardia
| Treatment Group | Animal Model | Bradycardia Induction Agent & Dose | This compound Dose & Route | Baseline Heart Rate (beats/min) | Heart Rate Post-Induction (beats/min) | Heart Rate Post-Atropine (beats/min) |
| Xylazine/Ketamine | Sprague-Dawley rats | Xylazine (21 mg/kg, IM) + Ketamine (45 mg/kg, IM) | N/A | ~300-500 (normal) | ~240 | N/A[3] |
| Xylazine/Ketamine | Holtzman rats | Xylazine (15.4 mg/kg, IM) + Ketamine (33 mg/kg, IM) | N/A | Not specified | Bradycardia induced | N/A[4] |
Note: Specific heart rate changes post-atropine in the rat models were not detailed in the cited sources, but atropine is expected to reverse the bradycardia.
Experimental Protocols
Protocol 1: Induction of Bradycardia in a Canine Model Using Medetomidine and Reversal with this compound
Objective: To induce bradycardia in dogs using the α2-adrenergic agonist medetomidine and to reverse the effect with this compound.
Materials:
-
Healthy adult dogs
-
Medetomidine hydrochloride solution
-
This compound solution (0.54 mg/mL)
-
Saline solution (0.9% NaCl)
-
Syringes and needles for intramuscular injection
-
ECG monitoring equipment
Procedure:
-
Baseline Monitoring: Acclimate the dog to the experimental setting and record a baseline electrocardiogram (ECG) to determine the resting heart rate.
-
Atropine/Saline Administration: Administer either this compound (0.04 mg/kg, IM) or a corresponding volume of saline solution (IM) as a control.[2]
-
Bradycardia Induction: Ten minutes after the initial injection, administer medetomidine (10, 20, or 40 µg/kg, IM) to induce bradycardia.[2]
-
Continuous Monitoring: Continuously monitor the dog's heart rate and rhythm using ECG for at least 60 minutes following medetomidine administration.
-
Data Analysis: Compare the heart rate changes between the atropine-treated and saline-treated groups to evaluate the efficacy of atropine in preventing medetomidine-induced bradycardia. The protective effects of preemptive atropine have been observed to last for approximately 50 minutes.[2]
Protocol 2: Induction of Bradycardia in a Rat Model Using Xylazine/Ketamine and Reversal with this compound
Objective: To induce bradycardia in rats as part of a xylazine-ketamine anesthetic regimen and to outline the subsequent administration of atropine for reversal.
Materials:
-
Adult Sprague-Dawley or other appropriate rat strain
-
Xylazine hydrochloride solution
-
Ketamine hydrochloride solution
-
This compound solution
-
Syringes and needles for intraperitoneal or intramuscular injection
-
Heart rate monitoring equipment (e.g., tail-cuff plethysmography, ECG)
Procedure:
-
Anesthesia and Bradycardia Induction:
-
Heart Rate Monitoring: Once the rat is anesthetized, begin monitoring the heart rate to establish the level of bradycardia.
-
Atropine Administration:
-
Prepare a solution of this compound. A general dose for small animals is 0.02-0.04 mg/kg.[7] For reversal of bradycardia, an intravenous or intraperitoneal route will provide a more rapid onset of action.
-
Administer the calculated dose of this compound.
-
-
Post-Atropine Monitoring: Continue to monitor the heart rate to observe the reversal of bradycardia. The onset of action for IV atropine is typically rapid.[7]
-
Data Collection: Record heart rate at baseline (if possible before anesthesia), after induction of anesthesia and bradycardia, and at regular intervals following atropine administration (e.g., 5, 15, and 30 minutes).
Mandatory Visualization
Signaling Pathway of Atropine's Action on Cardiac Myocytes
Caption: Atropine competitively blocks M2 muscarinic receptors on cardiac myocytes.
Experimental Workflow for Atropine Administration in an Animal Model of Bradycardia
Caption: A generalized workflow for studying atropine's effects on induced bradycardia.
References
- 1. How Does Atropine Help People with Bradycardia? [healthline.com]
- 2. Effects of preemptive atropine administration on incidence of medetomidine-induced bradycardia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Xylazine-ketamine-induced anesthesia in rats and its antagonism by yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. einsteinmed.edu [einsteinmed.edu]
- 6. Anesthetic effects of a mixture of xylazine, ketamine, and buprenorphine in laboratory rats subjected to short surgical procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.ctfassets.net [assets.ctfassets.net]
Preparing Atropine Sulfate Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine (B194438) sulfate (B86663) is a tropane (B1204802) alkaloid and a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] It is a widely used pharmacological tool in cell culture experiments to investigate the role of cholinergic signaling in various cellular processes, including proliferation, differentiation, and apoptosis. This document provides detailed application notes and protocols for the preparation and use of atropine sulfate solutions in in vitro research.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Formula | (C₁₇H₂₃NO₃)₂·H₂SO₄·H₂O | [2] |
| Molecular Weight | 694.83 g/mol | [2] |
| Appearance | Colorless crystals or a white, crystalline powder | [2] |
| Light Sensitivity | Affected by light | [2] |
Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Very soluble (up to 2.5 g/mL) | [1][3] |
| Ethanol (95%) | Freely soluble | [2] |
| Glycerol | 400 mg/mL | [1] |
| DMSO | ≥ 18 mg/mL | |
| Diethyl ether | Practically insoluble | [2] |
Stability of this compound Solutions
| Storage Condition | Stability | Reference |
| Aqueous solution at 4°C | Stable for several days | [1] |
| Aqueous solution at 5°C, protected from light | Stable for over a year | [4] |
| Aqueous solution at 23°C, exposed to light | Stable for 364 days | [4] |
| Aqueous solution at 35°C, exposed to light | Stable for 28 days | [4] |
| Autoclaving | Can be sterilized by autoclaving | [1] |
Working Concentrations in Cell Culture
| Cell Line | Concentration Range | Effect | Reference |
| MDA-MB-231 (Human Breast Cancer) | 1 - 100 µM | Reduces proliferation, suppresses EMT | [5] |
| T47D (Human Breast Cancer) | 1 - 100 µM | Reduces proliferation, suppresses EMT | [5] |
| Normal Breast Cell Line | IC₅₀ > 60 µM | Cytotoxic at high concentrations | [5] |
| Human Corneal Endothelial Cells (HCECs) | 0.05% - 0.8% | Induces cytotoxicity and apoptosis | |
| HEK293 | IC₅₀ = 12.2 µM | Inhibition of OCT1 | |
| Mouse Retina | 0.05 - 500 µM | Investigating effects on alpha ganglion cell signaling | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder (MW: 694.83 g/mol )
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.010 L x 694.83 g/mol = 0.06948 g = 69.48 mg
-
-
Weigh the this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh 69.48 mg of this compound powder using a calibrated analytical balance.
-
Dissolve the powder: Transfer the weighed powder to a sterile 15 mL conical tube. Add 10 mL of sterile water or PBS.
-
Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved. The solution should be clear and colorless.[2]
-
Sterile filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a new, sterile conical tube. This step is crucial to remove any potential microbial contamination.
-
Aliquoting and storage: Aliquot the sterile stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage or at 4°C for short-term use (several days).[1]
Protocol 2: Treatment of Cells in Culture with this compound
Materials:
-
Cultured cells in appropriate multi-well plates or flasks
-
Complete cell culture medium
-
Prepared this compound stock solution (from Protocol 1)
-
Sterile, nuclease-free water or PBS (as a vehicle control)
-
Pipettes and sterile tips
Procedure:
-
Cell seeding: Seed the cells at the desired density in multi-well plates or flasks and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Preparation of working solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentrations. For example, to make a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in culture medium.
-
Vehicle control: Prepare a vehicle control by adding the same volume of the solvent used to dissolve the this compound (e.g., sterile water or PBS) to the culture medium at the highest volume used for the drug dilutions.
-
Cell treatment: Carefully remove the old medium from the cultured cells. Add the prepared working solutions of this compound and the vehicle control to the respective wells.
-
Incubation: Return the cells to the incubator and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Downstream analysis: After the incubation period, proceed with the planned downstream assays, such as cell viability assays (e.g., MTT, WST-1), apoptosis assays (e.g., Annexin V/PI staining), or gene/protein expression analysis.
Mandatory Visualizations
Signaling Pathways
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). These receptors are G protein-coupled receptors (GPCRs) that, upon binding with acetylcholine, activate distinct downstream signaling cascades. Atropine blocks these activation pathways.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Atropine Is a Suppressor of Epithelial–Mesenchymal Transition (EMT) That Reduces Stemness in Drug-Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Effect of Low-Dose Atropine on Alpha Ganglion Cell Signaling in the Mouse Retina [frontiersin.org]
Application Notes and Protocols for Studying Cholinergic Signaling in Brain Slices Using Atropine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholinergic signaling plays a crucial role in regulating neuronal excitability, synaptic plasticity, and network oscillations, processes that are fundamental to learning, memory, and attention. Dysregulation of the cholinergic system is implicated in various neurological disorders, including Alzheimer's disease and schizophrenia. Atropine (B194438) sulfate (B86663), a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), is an invaluable pharmacological tool for elucidating the specific roles of these receptors in brain function. By selectively blocking mAChRs, researchers can investigate the downstream effects on synaptic transmission and plasticity in isolated neural circuits within acute brain slices.
These application notes provide a comprehensive guide to using atropine sulfate in brain slice electrophysiology experiments. The protocols outlined below detail the preparation of acute brain slices, electrophysiological recording techniques, and the application of this compound to study its effects on cholinergic signaling.
Mechanism of Action of this compound
Atropine is a non-selective, competitive antagonist of the five subtypes of muscarinic acetylcholine receptors (M1-M5). It binds to these receptors, preventing the endogenous neurotransmitter acetylcholine (ACh) from binding and initiating downstream signaling cascades. In the central nervous system, mAChRs are widely distributed and modulate a variety of neuronal functions. For instance, M1-like receptors (M1, M3, M5) are typically coupled to Gq/11 proteins, leading to the activation of phospholipase C, while M2-like receptors (M2, M4) are coupled to Gi/o proteins, which inhibit adenylyl cyclase. By blocking these receptors, atropine allows researchers to isolate and study the physiological processes that are dependent on muscarinic cholinergic transmission.
Data Presentation
The following table summarizes quantitative data from studies using this compound to investigate cholinergic signaling in brain slices.
| Parameter | Brain Region | This compound Concentration | Experimental Paradigm | Observed Effect |
| Associative Long-Term Potentiation (LTP) | Rat Hippocampus (CA1) | 100 µM | Field Excitatory Postsynaptic Potential (fEPSP) Recording | Suppression of associative LTP in a 'weak' input from 168 ± 9% to 128 ± 10% of baseline.[1] |
| Carbachol-Induced Beta Oscillations | Neonatal Rat Neocortex | Not specified, but effective | Local Field Potential (LFP) Recording | Reversible blockade of carbachol-induced beta oscillations (17.7 ± 0.5 Hz).[2][3] |
| Carbachol-Induced Network Oscillations | Rat Subiculum | 1 µM | Local Field Potential (LFP) Recording | Abolished carbachol-induced bursting oscillations.[4] |
| Cholinergic Modulation of fEPSPs | Rat Entorhinal Cortex | N/A (used eserine to enhance endogenous ACh) | Field Excitatory Postsynaptic Potential (fEPSP) Recording | The reduction in fEPSP amplitude induced by the acetylcholinesterase inhibitor eserine was significantly smaller in slices from ovariectomized rats, an effect prevented by estrogen replacement. This highlights the modulation of excitatory transmission by endogenous acetylcholine.[5] |
| Firing Rate of Theta Cells | Rat Hippocampus (in vivo) | Iontophoretic application | Single-unit recording | Reduced firing rates of theta cells to an average of 24% of control rates.[6] |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes the preparation of acute brain slices from rodents, suitable for electrophysiological recordings.
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Dissection tools (scissors, forceps, spatula)
-
Vibrating microtome (vibratome)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Ice-cold cutting solution (e.g., NMDG-based or sucrose-based aCSF)
-
Artificial cerebrospinal fluid (aCSF) for recovery and recording
-
Recovery chamber
-
Water bath
Procedure:
-
Anesthesia and Dissection:
-
Deeply anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold cutting solution to improve tissue viability.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated cutting solution.
-
-
Slicing:
-
Mount the brain onto the vibratome stage.
-
Submerge the brain in the ice-cold, carbogenated cutting solution within the vibratome buffer tray.
-
Cut coronal or sagittal slices of the desired thickness (typically 300-400 µm).
-
-
Recovery:
-
Carefully transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen.
-
Allow the slices to recover for at least 1 hour before commencing electrophysiological recordings.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the procedure for obtaining whole-cell patch-clamp recordings from neurons in acute brain slices.
Materials:
-
Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)
-
Recording chamber continuously perfused with carbogenated aCSF
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller
-
Intracellular solution (specific composition depends on the experiment)
-
This compound stock solution
-
Perfusion system
Procedure:
-
Slice Preparation and Transfer:
-
Transfer a recovered brain slice to the recording chamber on the microscope stage.
-
Continuously perfuse the slice with carbogenated aCSF at a rate of 2-3 ml/min.
-
-
Pipette Preparation and Positioning:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Fill the pipette with the appropriate intracellular solution and mount it on the micromanipulator.
-
Under visual guidance, lower the pipette towards the surface of the slice and apply positive pressure to keep the tip clean.
-
-
Obtaining a Gigaseal and Whole-Cell Configuration:
-
Approach a healthy-looking neuron and gently press the pipette tip against the cell membrane.
-
Release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Once a stable gigaseal is formed, apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
-
Data Acquisition:
-
Record baseline synaptic activity (e.g., spontaneous or evoked excitatory/inhibitory postsynaptic currents/potentials) in voltage-clamp or current-clamp mode.
-
-
Application of this compound:
-
Prepare the desired final concentration of this compound in aCSF.
-
Switch the perfusion to the atropine-containing aCSF.
-
Allow sufficient time for the drug to equilibrate in the slice (typically 5-10 minutes).
-
Record the synaptic activity in the presence of this compound to observe its effects.
-
To demonstrate reversibility, switch the perfusion back to the control aCSF (washout).
-
Visualizations
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for studying atropine's effects on brain slices.
Caption: Logical flow for data interpretation in atropine experiments.
References
- 1. Atropine suppresses associative LTP in the CA1 region of rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbachol-induced network oscillations in the intact cerebral cortex of the newborn rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.plos.org [journals.plos.org]
- 6. Effects of atropine on hippocampal theta cells and complex-spike cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Receptor Binding Assay for Atropine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine (B194438) sulfate (B86663) is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), playing a critical role in pharmacology and medicine.[1][2] Understanding its binding affinity and selectivity across the five muscarinic receptor subtypes (M1-M5) is crucial for drug development and basic research. This document provides a detailed protocol for an in vitro radioligand receptor binding assay to determine the binding characteristics of atropine sulfate.
Quantitative Binding Data for this compound
The following table summarizes the binding affinity (Ki) and inhibitory concentration (IC50) of this compound for the human muscarinic acetylcholine receptor subtypes. This data is essential for understanding the drug's potency and selectivity.
| Receptor Subtype | Ki (nM) | IC50 (nM) |
| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 |
| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 |
| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 |
| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 |
| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 |
Data compiled from literature sources.[1]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the Ki of this compound for muscarinic receptors using a radiolabeled antagonist, such as [3H]N-methylscopolamine ([3H]NMS).[1][3]
Objective: To determine the affinity of this compound for each of the five muscarinic receptor subtypes (M1-M5) expressed in a suitable cell line (e.g., CHO or HEK293 cells).
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing one of the human M1, M2, M3, M4, or M5 receptor subtypes.
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM atropine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
96-well Filter Plates: With glass fiber filters.
-
Scintillation Cocktail.
-
Liquid Scintillation Counter.
-
Incubator.
-
Filtration Manifold.
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound in assay buffer. A typical concentration range would be from 10 pM to 10 µM.
-
Dilute the cell membranes in ice-cold assay buffer to a final concentration that provides an adequate signal-to-noise ratio.
-
Dilute the [3H]NMS in assay buffer to a concentration near its Kd value for the specific receptor subtype.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, [3H]NMS, and cell membranes.
-
Non-specific Binding: Assay buffer containing a high concentration of unlabeled atropine, [3H]NMS, and cell membranes.
-
Competitive Binding: Serial dilutions of this compound, [3H]NMS, and cell membranes.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the 96-well filter plate using a filtration manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Visualizations
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses.[4][5] The five subtypes are broadly classified into two families based on their G-protein coupling: the M1, M3, and M5 receptors couple to Gq/11 proteins, while the M2 and M4 receptors couple to Gi/o proteins.[4][6]
Caption: Overview of muscarinic receptor signaling pathways.
Experimental Workflow for Receptor Binding Assay
The following diagram illustrates the key steps involved in the in vitro competitive radioligand binding assay.
Caption: Experimental workflow for the receptor binding assay.
References
- 1. apexbt.com [apexbt.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. acetylcholine signaling pathway via muscarinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]
Application Notes: Atropine Sulfate in Ophthalmic Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine (B194438) sulfate (B86663) is a non-selective muscarinic acetylcholine (B1216132) receptor antagonist that has been a cornerstone of ophthalmic practice for decades.[1] Its primary clinical applications include pupil dilation (mydriasis) and paralysis of the ciliary muscle (cycloplegia) for diagnostic and therapeutic purposes, such as in the management of uveitis.[1][2] More recently, atropine, particularly in low-dose formulations, has emerged as the most effective pharmacological intervention for slowing the progression of myopia in children.[2] This versatility makes atropine sulfate an invaluable tool in a variety of ophthalmic research models, from investigating the fundamental mechanisms of eye growth to developing new treatments for ocular diseases.
These application notes provide a detailed overview of the use of this compound in key ophthalmic research areas, including myopia control, uveitis management, and the induction of dry eye models. The content includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support researchers in designing and executing their studies.
Application in Myopia Control Models
Atropine is the most extensively studied and effective drug for reducing the rate of myopia progression and axial elongation.[2] While high concentrations (0.5-1%) are highly effective, they are associated with significant side effects like photophobia and blurred near vision.[3] Consequently, research has increasingly focused on low-dose atropine (e.g., 0.01%, 0.05%), which offers a better balance of efficacy and safety.[4][5] Animal models, such as form-deprivation myopia (FDM) in mice, guinea pigs, and chicks, are crucial for elucidating the underlying mechanisms of atropine's action, which are believed to be non-accommodative.[6][7]
Mechanism of Action & Signaling Pathways
The exact mechanism by which atropine controls eye growth is not fully understood but is thought to involve multiple pathways in the retina, choroid, and sclera.[3][8] Atropine, as a non-selective muscarinic antagonist, blocks all five muscarinic receptor subtypes (M1-M5).[3][8] Its effects are not simply due to preventing accommodation. Instead, it is hypothesized to act directly on retinal and scleral tissues.[2][8] In the sclera, atropine may inhibit the remodeling of the extracellular matrix (ECM), a key factor in axial elongation.[4] It has been shown to modulate the expression of proteins like fibronectin and collagen and reduce hypoxia markers like HIF-1α.[4] Experimental studies also show atropine can suppress inflammatory markers such as NF-κB, IL-6, and TNF-α in myopia models.[9]
Experimental Workflow: Form-Deprivation Myopia (FDM) Model
The FDM model is a common and reliable method for inducing myopia in animals to test anti-myopia therapies.
References
- 1. journaljammr.com [journaljammr.com]
- 2. Role of Atropine in the control of Myopia Progression- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Mechanisms of Atropine Control of Myopia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of atropine in myopia control: insights into choroidal and scleral mechanisms [frontiersin.org]
- 5. Atropine 0.05% over 0.01% in myopia control: study | AOA [aoa.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. reviewofmm.com [reviewofmm.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Dose-Response Curve Analysis of Atropine Sulfate in Isolated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting dose-response curve analysis of atropine (B194438) sulfate (B86663) in isolated tissue preparations. This classical pharmacological method remains a cornerstone for characterizing the potency and mechanism of action of muscarinic receptor antagonists.
Introduction
Atropine sulfate is a competitive antagonist of acetylcholine (B1216132) (ACh) at muscarinic receptors.[1][2][3] Its primary action is to block the effects of ACh released from parasympathetic nerves, leading to responses such as cardiac slowing, smooth muscle contraction, and glandular secretion.[1] The analysis of atropine's dose-response relationship in isolated tissues is a fundamental technique to quantify its antagonist potency, often expressed as a pA2 value. This value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
Isolated tissue bath experiments provide a robust and reproducible in vitro model to study the interaction between drugs and their receptors in a physiological context, independent of systemic influences.[4][5] Tissues commonly used for studying muscarinic receptor antagonists include the guinea pig ileum, rat ileum, and various smooth muscle preparations from other species, including humans.[4][6][7][8]
Key Concepts
-
Dose-Response Curve: A graphical representation of the relationship between the concentration of a drug and the magnitude of the response it produces.[9]
-
EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal response.
-
Competitive Antagonism: When an antagonist binds reversibly to the same receptor site as the agonist, shifting the agonist's dose-response curve to the right without affecting the maximal response.[3] Atropine is a classic example of a competitive antagonist at muscarinic receptors.[3][10]
-
Schild Analysis: A pharmacological method used to determine the pA2 value of a competitive antagonist. A Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.[11][12]
Experimental Protocols
The following protocols provide a general framework for performing a dose-response analysis of this compound. Specific parameters may need to be optimized depending on the tissue and experimental setup.
Protocol 1: Isolated Guinea Pig Ileum Preparation
This protocol describes the preparation and use of the guinea pig ileum, a classical model for studying muscarinic receptor pharmacology.
Materials:
-
Guinea pig
-
Tyrode's physiological salt solution (composition in g/L: NaCl 8.0, KCl 0.2, CaCl2 0.2, MgCl2 0.1, NaHCO3 1.0, NaH2PO4 0.05, Glucose 1.0)
-
This compound stock solution
-
Acetylcholine (ACh) stock solution
-
Isolated tissue bath system with organ holders, aeration, temperature control (37°C), and force-displacement transducer[4][13]
-
Data acquisition system
Procedure:
-
Tissue Dissection and Preparation:
-
Humanely euthanize a guinea pig according to approved institutional guidelines.
-
Isolate a segment of the ileum and place it in a petri dish containing fresh, oxygenated (95% O2, 5% CO2) Tyrode's solution.
-
Gently remove the mesenteric attachment and cut the ileum into segments of 2-3 cm.[6]
-
Flush the lumen of each segment with Tyrode's solution to remove any contents.
-
-
Tissue Mounting:
-
Mount each ileum segment in a tissue bath containing Tyrode's solution maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.[6]
-
Attach one end of the tissue to a fixed hook and the other end to a force-displacement transducer.
-
Apply an initial tension of approximately 1 gram and allow the tissue to equilibrate for 45-60 minutes. During this period, wash the tissue with fresh Tyrode's solution every 15 minutes.
-
-
Constructing the Agonist (ACh) Dose-Response Curve:
-
Record a stable baseline.
-
Add increasing concentrations of acetylcholine to the tissue bath in a cumulative manner. Start with a low concentration (e.g., 10^-9 M) and increase the concentration by a factor of 3 or 10 until a maximal contraction is achieved.
-
Allow the response to each concentration to reach a plateau before adding the next concentration.
-
After obtaining the maximal response, wash the tissue repeatedly with fresh Tyrode's solution until the baseline tension is restored.
-
-
Determining the Effect of Atropine:
-
Introduce a known concentration of this compound (e.g., 1 nM) into the tissue bath and allow it to incubate for a predetermined period (e.g., 20-30 minutes).[14]
-
Repeat the cumulative addition of acetylcholine to construct a second dose-response curve in the presence of atropine.
-
Wash the tissue thoroughly to remove both atropine and acetylcholine.
-
Repeat the procedure with at least two other concentrations of atropine (e.g., 3 nM and 10 nM).[6][15]
-
-
Data Analysis:
-
Measure the peak response for each acetylcholine concentration in the absence and presence of atropine.
-
Plot the log concentration of acetylcholine against the response (as a percentage of the maximal response) to generate dose-response curves.
-
Calculate the EC50 value for acetylcholine in the absence and presence of each atropine concentration.
-
Perform a Schild analysis by plotting the log of (dose ratio - 1) against the log of the molar concentration of atropine. The dose ratio is the ratio of the EC50 of acetylcholine in the presence of atropine to the EC50 of acetylcholine in its absence.
-
The x-intercept of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1.0 indicates competitive antagonism.
-
Data Presentation
The following tables summarize representative quantitative data for the dose-response analysis of this compound in various isolated tissues.
Table 1: pA2 Values of this compound in Different Isolated Tissues
| Tissue | Agonist | pA2 Value (Mean ± SEM) | Reference |
| Goat Ileum | Acetylcholine | 9.59 ± 0.022 | [6] |
| Guinea Pig Ileum | Acetylcholine | 9.93 ± 0.04 | [6] |
| Human Umbilical Vein | Acetylcholine | 9.75 | [15] |
| Human Colon (Circular Muscle) | Carbachol | 8.72 ± 0.28 | [8] |
| Human Colon (Longitudinal Muscle) | Carbachol | 8.60 ± 0.08 | [8] |
| Chicken Ileum | Acetylcholine | Significantly higher than rat ileum | [14][16] |
| Rat Ileum | Acetylcholine | - | [14][16] |
Table 2: Effect of Atropine on Acetylcholine EC50 in Isolated Tissues
| Tissue | Atropine Concentration (nM) | Acetylcholine EC50 (µM) | Reference |
| Goat Ileum | 0 | 1.71 | [6] |
| 1 | Shift to the right | [6] | |
| 3 | Shift to the right | [6] | |
| 10 | Shift to the right | [6] | |
| Guinea Pig Ileum | 0 | 1.06 | [6] |
| 1 | Shift to the right | [6] | |
| 3 | Shift to the right | [6] | |
| 10 | Shift to the right | [6] | |
| Chicken Ileum | 3.45 | Shift to the right | [16] |
| 11.40 | Shift to the right | [16] | |
| 34.55 | Shift to the right | [16] |
Mandatory Visualizations
Signaling Pathway
Caption: Muscarinic receptor signaling and competitive antagonism by atropine.
Experimental Workflow
Caption: Workflow for atropine dose-response analysis in isolated tissue.
References
- 1. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. Isolated organ/tissue test – organ bath [panlab.com]
- 5. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 7. In vitro examination of potentized this compound dilutions on the contractility of the isolated rat ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Atroline Sulfate for Neuro-Glandular Transmission Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine (B194438) sulfate (B86663) is a potent competitive antagonist of muscarinic acetylcholine (B1216132) receptors (M1, M2, M3, M4, and M5).[1][2][3] This property makes it an invaluable tool for investigating neuro-glandular transmission, particularly in pathways mediated by the parasympathetic nervous system. By selectively blocking the action of acetylcholine on glandular effector cells, atropine allows researchers to elucidate the role of cholinergic signaling in regulating glandular secretions.[4][5] These application notes provide an overview of the use of atropine sulfate in this field, along with detailed protocols for key experiments.
Atropine does not prevent the release of acetylcholine but rather antagonizes its effects on the effector cells.[4] This leads to a reduction in secretions from various glands, including salivary, bronchial, gastric, and sweat glands.[1][4] Its effects are dose-dependent and can be used to probe the nuances of cholinergic control in different glandular tissues.
Mechanism of Action in Neuro-Glandular Transmission
Neuro-glandular transmission in the parasympathetic nervous system primarily involves the release of the neurotransmitter acetylcholine (ACh) from postganglionic nerve terminals. ACh then binds to muscarinic receptors on the surface of glandular cells, initiating a signaling cascade that leads to secretion. This compound acts as a competitive antagonist at these muscarinic receptors, thereby inhibiting the downstream effects of ACh.[1][3][4] This blockade results in a decrease in glandular secretions, a phenomenon that can be quantified to study the underlying physiological processes.
Caption: Cholinergic signaling at a neuro-glandular junction and the inhibitory action of atropine.
Key Experiments and Protocols
Investigation of Vagal Control on Gastric Acid and Gastrin Secretion
This experiment aims to determine the role of cholinergic vagal pathways in regulating gastric acid and gastrin secretion using atropine as a blocker.
Experimental Protocol:
-
Subject Preparation: Healthy human subjects or animal models (e.g., dogs with gastric fistulas) are fasted overnight.[6][7]
-
Instrumentation: A nasogastric tube is inserted for intragastric titration to measure gastric acid secretion. Blood samples are collected at baseline.[7][8]
-
Vagal Stimulation: Vagal stimulation is induced by sham feeding, which involves chewing and expectorating food without swallowing.[7][9]
-
Atropine Administration: this compound is administered intramuscularly or intravenously at various doses (e.g., 0, 2.3, 7.0, and 21.0 µg/kg body weight).[7][8][9]
-
Data Collection: Gastric acid secretion is continuously measured by intragastric titration, maintaining a constant gastric pH (e.g., pH 5.0) to eliminate the effect of acidity on gastrin release. Blood samples are collected at regular intervals to measure serum gastrin and pancreatic polypeptide concentrations.[7][9]
-
Analysis: The effects of different atropine doses on basal and sham-feeding-stimulated gastric acid, gastrin, and pancreatic polypeptide levels are compared.
Data Presentation:
| Atropine Dose (µg/kg) | Gastric Acid Secretion Response to Sham Feeding | Pancreatic Polypeptide Response to Sham Feeding | Gastrin Response to Sham Feeding |
| 0 (Control) | Baseline | Baseline | Baseline |
| 2.3 | Significantly Inhibited[7][9] | Completely Abolished[7][9] | Significantly Enhanced[7][9] |
| 7.0 | Similar to 2.3 µg/kg dose[7][9] | Similar to 2.3 µg/kg dose[7][9] | Similar to 2.3 µg/kg dose[7][9] |
| 21.0 | Similar to 2.3 µg/kg dose[7][9] | Similar to 2.3 µg/kg dose[7][9] | Similar to 2.3 µg/kg dose[7][9] |
Note: The enhancement of gastrin release by atropine suggests the existence of a vagal-cholinergic pathway that normally inhibits gastrin release.[7][9]
Caption: Experimental workflow for investigating vagal control of gastric secretion.
Assessment of Cholinergic Control on Salivary Gland Secretion
This experiment evaluates the inhibitory effect of atropine on saliva production, providing insights into the cholinergic regulation of salivary glands.
Experimental Protocol:
-
Subject/Animal Preparation: Human volunteers or animal models (e.g., rats, mice) are used.[10][11][12]
-
Baseline Saliva Collection: Baseline saliva secretion is measured. In humans, this can be done by collecting saliva over a set period. In rodents, a pre-weighed cotton swab can be placed in the mouth.[12]
-
Atropine Administration: this compound is administered sublingually or orally.[10][13] Doses can be varied to perform a dose-response study (e.g., 0.6 mg and 1.2 mg in humans).[10]
-
Stimulation of Salivation (Optional but Recommended): To elicit a robust secretory response, a cholinergic agonist like pilocarpine (B147212) can be administered.[11][12] This allows for the assessment of atropine's antagonistic effect on stimulated secretion.
-
Post-treatment Saliva Collection: Saliva is collected at specific time points after atropine administration. The volume or weight of the collected saliva is measured.[10][12]
-
Analysis: The change in saliva secretion from baseline is calculated and compared across different atropine doses.
Data Presentation:
| This compound Dose | Route of Administration | Effect on Saliva Secretion |
| 0.6 mg | Sublingual | Significant reduction[10] |
| 1.2 mg | Sublingual | Significant, dose-dependent reduction[10] |
| 0.6 mg | Oral | Significant reduction[10] |
Investigation of Cholinergic Innervation of Sweat Glands
This experiment demonstrates the role of cholinergic signaling in sweat production.
Experimental Protocol:
-
Subject Preparation: A specific skin area on a human subject is selected (e.g., forearm).
-
Atropine Administration: Atropine is administered locally to the selected skin area, for example, through iontophoresis, to block muscarinic receptors in the sweat glands of that region.[14] An adjacent area can be treated with a saline control.
-
Induction of Sweating: Sweating is induced either through a thermal challenge (e.g., exercise, exposure to a warm environment) or by local administration of a cholinergic agonist like pilocarpine.[15][16]
-
Sweat Collection and Measurement: Sweat rate is measured from both the atropine-treated and control areas. This can be done using various methods, such as absorbent pads or specialized sweat rate monitors.
-
Analysis: The sweat rate in the atropine-treated area is compared to the control area to quantify the extent of cholinergic inhibition. Local and systemic administration of atropine has been shown to greatly attenuate or abolish sweating.[15]
Data Presentation:
| Treatment Site | Condition | Sweat Rate |
| Control (Saline) | Thermal Challenge | Normal |
| Atropine-treated | Thermal Challenge | Abolished or significantly reduced[16] |
| Control (Saline) | Pilocarpine Stimulation | Increased |
| Atropine-treated | Pilocarpine Stimulation | Abolished[16] |
Conclusion
This compound is a fundamental pharmacological tool for dissecting the cholinergic pathways involved in neuro-glandular transmission. Its specific antagonism of muscarinic receptors allows for the controlled inhibition of glandular secretions, enabling researchers to quantify the contribution of the parasympathetic nervous system to glandular function. The protocols and data presented here provide a framework for designing and interpreting experiments aimed at understanding these critical physiological processes. Careful dose-selection and appropriate experimental models are crucial for obtaining reliable and translatable results in both basic research and drug development.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Atropine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 5. nursingcenter.com [nursingcenter.com]
- 6. Atropine does not abolish cephalic vagal stimulation of gastrin release in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Atropine on Vagal Release of Gastrin and Pancreatic Polypeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 9. Effect of atropine on vagal release of gastrin and pancreatic polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 11. researchgate.net [researchgate.net]
- 12. A Method for the Measurement of Salivary Gland Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rhochistj.org [rhochistj.org]
- 14. Transcutaneous inhibition of sweat gland function by atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms and controllers of eccrine sweating in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Atropine Sulfate for Dissecting M1 vs. M2 Muscarinic Receptor Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine (B194438) sulfate (B86663) is a classical, non-selective competitive antagonist of all five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5).[1][2] Despite its lack of high selectivity between M1 and M2 receptors, its well-characterized pharmacology makes it a valuable tool for dissecting their distinct physiological and pathological roles. M1 and M2 receptors are both activated by the endogenous neurotransmitter acetylcholine but are coupled to different G-protein signaling pathways, leading to distinct cellular responses. M1 receptors primarily couple to Gq proteins, activating phospholipase C (PLC) and leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentration.[3] In contrast, M2 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4]
This document provides detailed application notes and experimental protocols for utilizing atropine sulfate, in conjunction with more selective antagonists, to differentiate the functions of M1 and M2 muscarinic receptors.
Data Presentation: Antagonist Affinities at M1 and M2 Receptors
The following table summarizes the binding affinities (Ki) and functional inhibitory concentrations (IC50) of atropine and other key muscarinic antagonists for M1 and M2 receptors. This data is crucial for designing experiments and interpreting results.
| Antagonist | Receptor Subtype | Ki (nM) | IC50 (nM) | Selectivity | Reference |
| This compound | M1 | 1.27 ± 0.36 | 2.22 ± 0.60 | ~2.5-fold for M1 | [1] |
| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 | [1] | ||
| Pirenzepine | M1 | 27 | ~20 | ~40-fold for M1 | [5][6] |
| M2 | 1140 | ~310 | [5][7] | ||
| Methoctramine | M1 | 16 | - | ~4.4-fold for M2 | [8] |
| M2 | 3.6 | - | [8] |
Signaling Pathways and Experimental Workflow
The distinct signaling cascades initiated by M1 and M2 receptor activation provide a basis for their functional dissection.
References
- 1. apexbt.com [apexbt.com]
- 2. Atropine - Wikipedia [en.wikipedia.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Different agonist binding properties of M1 and M2 muscarinic receptors in calf brain cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complex dose-response curves of atropine in man explained by different functions of M1- and M2-cholinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The relative selectivity of anticholinergic drugs for the M1 and M2 muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of m1 and m2 receptor antagonists in perirhinal cortex on visual recognition memory in monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
atropine sulfate stability and degradation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of atropine (B194438) sulfate (B86663) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of atropine sulfate in an aqueous solution?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light.[1][2] Generally, this compound is more stable in acidic conditions and degrades more rapidly in neutral to alkaline solutions.[2][3] Elevated temperatures accelerate the degradation process, and exposure to light can also lead to the decomposition of the molecule.[1][4]
Q2: What are the main degradation products of this compound in an aqueous solution?
A2: The primary degradation of this compound in aqueous solutions occurs through hydrolysis and dehydration.[5][6] The main degradation products identified are:
-
Tropic acid and Tropine: Formed via hydrolysis of the ester linkage.[5][7]
-
Apoatropine: Formed through the dehydration of atropine.[5][6]
-
Atropic acid: Can be formed from the degradation of tropic acid.[6]
Q3: What is the optimal pH for maintaining the stability of an this compound solution?
A3: The pH of minimum hydrolysis for this compound is approximately 3.5.[8] The stability significantly decreases as the pH becomes neutral or alkaline. For instance, a 2% aqueous solution of this compound has a pH between 4.5 and 6.2, while injections are typically formulated at a pH between 3.0 and 6.5 to ensure stability.[1]
Q4: How does temperature affect the shelf-life of this compound solutions?
A4: Increased temperature accelerates the rate of hydrolysis and other degradation reactions. This compound injections should generally be stored below 25°C and protected from freezing.[1] One study demonstrated that a 1 mg/mL solution of this compound in 0.9% sodium chloride was stable for at least 72 hours at temperatures ranging from 4°C to 36°C.[4] However, for long-term storage, refrigeration at 2-8°C is often recommended.[9]
Q5: Is this compound sensitive to light?
A5: Yes, this compound is sensitive to light and should be protected from it to prevent photodegradation.[1][4] Studies on the phototransformation of atropine have shown that it degrades into different products depending on the pH of the solution when exposed to UV light.[10] Therefore, it is recommended to store solutions in light-protected containers, such as amber vials or by using an amber occlusive cover.[4]
Troubleshooting Guide
Problem: I am observing a rapid loss of potency in my prepared this compound solution.
| Possible Cause | Troubleshooting Steps |
| Incorrect pH | The pH of your aqueous solution may be too high (neutral or alkaline), accelerating hydrolysis. Solution: Measure the pH of your solution. Adjust the pH to a more acidic range, ideally around 3.5, using a suitable buffer system if your experimental conditions allow.[8] |
| High Storage Temperature | The solution is being stored at an elevated temperature, increasing the rate of degradation. Solution: Store the this compound solution at a controlled room temperature (below 25°C) or under refrigeration (2-8°C), especially for long-term storage.[1][9] |
| Exposure to Light | The solution is not adequately protected from light, leading to photodegradation. Solution: Store the solution in a light-resistant container (e.g., amber glass) or in a dark place.[1][4] |
| Presence of Oxidizing Agents | The solution may be contaminated with oxidizing agents that can react with this compound. Solution: Ensure all glassware is thoroughly cleaned and that none of the reagents used contain oxidizing impurities.[11] |
Problem: I am detecting unexpected peaks in my HPLC chromatogram during a stability study.
| Possible Cause | Troubleshooting Steps |
| Formation of Degradation Products | The unexpected peaks are likely degradation products of this compound. The most common are tropic acid, apoatropine, and atropic acid.[5][6] Solution: Confirm the identity of these peaks by comparing their retention times with those of known standards of the degradation products. Utilize a stability-indicating HPLC method that can effectively separate this compound from its degradation products.[12][13] |
| Interaction with Excipients | If your formulation contains other excipients, these may be interacting with this compound or degrading themselves. Solution: Analyze a placebo formulation (containing all excipients except this compound) under the same stress conditions to identify any peaks originating from the excipients. |
| Contamination | The sample may be contaminated from the solvent, glassware, or the HPLC system itself. Solution: Run a blank injection (mobile phase only) to check for system contamination. Ensure proper cleaning of all equipment and use high-purity solvents. |
Data Presentation
Table 1: Stability of this compound 1 mg/mL in 0.9% Sodium Chloride over 72 Hours
| Storage Temperature | Time Point (hours) | Mean Concentration (% of Initial) |
| 4°C to 8°C | 6 | 103.4% |
| 12 | 100.2% | |
| 24 | 99.1% | |
| 48 | 98.5% | |
| 72 | 96.5% | |
| 20°C to 25°C | 6 | 100.2% |
| 12 | 99.8% | |
| 24 | 99.5% | |
| 48 | 99.1% | |
| 72 | 98.7% | |
| 32°C to 36°C | 6 | 102.8% |
| 12 | 101.5% | |
| 24 | 100.8% | |
| 48 | 99.7% | |
| 72 | 98.3% | |
| Data adapted from a study on the stability of extemporaneously prepared this compound for mass chemical terrorism.[4] |
Table 2: Long-Term Stability of 0.01% this compound Ophthalmic Solutions in Unopened Containers
| Formulation | Storage Condition | Duration (Months) | Mean Atropine Concentration (% of Initial) |
| In Artificial Tears | Refrigerated (2-8°C) | 6 | >90% |
| In Balanced Salt Solution | Refrigerated (2-8°C) | 6 | >90% |
| Data adapted from a study on the stability and sterility of extemporaneously prepared 0.01% atropine ophthalmic solution.[9] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and Its Degradation Products
This protocol is a representative example for the analysis of this compound and its key degradation products.
-
Chromatographic System:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: A gradient mixture of a buffer solution (e.g., 20mM phosphate (B84403) buffer, pH 2.5) and acetonitrile.[6][13]
-
Injection Volume: 20 µL.[13]
-
-
Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare working standards by diluting the stock solution to known concentrations.
-
Degradation Product Standards: Prepare individual stock solutions of tropic acid, apoatropine, and atropic acid reference standards in the mobile phase.
-
Sample Solution: Dilute the this compound aqueous solution sample with the mobile phase to a suitable concentration within the linear range of the assay.
-
-
Chromatographic Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions, degradation product standard solutions, and the sample solution into the chromatograph.
-
Record the chromatograms and identify the peaks based on the retention times of the standards.
-
Calculate the concentration of this compound and its degradation products in the sample solution by comparing the peak areas with those of the corresponding standards.
-
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of stability-indicating methods.
-
Acid Degradation:
-
Treat the this compound solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 80°C) for a specified period (e.g., 15 hours).[12] Neutralize the solution before analysis.
-
-
Base Degradation:
-
Treat the this compound solution with a base (e.g., 0.1 N NaOH) at room temperature for a shorter duration (e.g., 30 minutes) due to higher instability in alkaline conditions.[14] Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Treat the this compound solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at an elevated temperature (e.g., 60-90°C) for a specified period (e.g., 60-180 minutes).[14]
-
-
Thermal Degradation:
-
Expose the solid this compound powder or its aqueous solution to dry heat at a high temperature (e.g., 90°C) for a specified time (e.g., 1 hour).
-
-
Photodegradation:
-
Expose the this compound solution to a light source (e.g., UVA light in a climatic chamber) for a defined period (e.g., 180 minutes to several days).[14]
-
-
Analysis:
-
Analyze all the stressed samples using a validated stability-indicating HPLC method (as described in Protocol 1) to identify and quantify the degradation products formed under each condition.
-
Visualizations
Caption: Primary degradation pathways of this compound in aqueous solutions.
Caption: General experimental workflow for this compound stability testing.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of this compound prepared for mass chemical terrorism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Atropine Degradation Pathway [eawag-bbd.ethz.ch]
- 8. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 10. tsijournals.com [tsijournals.com]
- 11. msd.com [msd.com]
- 12. abap.co.in [abap.co.in]
- 13. ptacts.uspto.gov [ptacts.uspto.gov]
- 14. Stability of Ophthalmic Atropine Solutions for Child Myopia Control - PMC [pmc.ncbi.nlm.nih.gov]
identifying and mitigating atropine sulfate experimental artifacts
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with atropine (B194438) sulfate (B86663). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of atropine sulfate?
This compound is a competitive, reversible antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] It blocks the action of acetylcholine at parasympathetic sites in smooth muscle, secretory glands, and the central nervous system.[3] There are five subtypes of muscarinic receptors (M1-M5), and atropine acts as a non-selective antagonist across these subtypes.[4]
Q2: What are the common degradation products of this compound and how can I avoid them?
The primary degradation products of this compound are tropic acid, atropic acid, and apoatropine.[5] Degradation can be influenced by pH, temperature, and light exposure. Atropine is more stable in acidic solutions and degradation accelerates at higher pH levels. To minimize degradation, it is recommended to store this compound solutions in airtight, light-protected containers, preferably at refrigerated temperatures (2-8°C) for long-term storage.[6][7] For experimental use, preparing fresh solutions is ideal.
Q3: Can this compound affect cell viability assays?
Yes, this compound can interfere with cell viability assays, such as the MTT assay. This interference may not be due to direct cytotoxicity but rather an effect on cellular metabolism. It is crucial to include proper controls, such as a vehicle control and a positive control for cytotoxicity, to accurately interpret the results.[8]
Q4: Does this compound have off-target effects?
Yes, beyond its primary action on muscarinic receptors, atropine has been reported to have off-target effects. These can include interactions with α-adrenergic receptors, GABA receptors, and receptor tyrosine kinases.[9] At higher concentrations, it can also act as a specific alpha-adrenergic antagonist.[9] These off-target effects can lead to unexpected experimental outcomes.
Troubleshooting Guides
Issue 1: Inconsistent results in radioligand binding assays.
Question: My radioligand binding assay with this compound shows high background noise and poor reproducibility. What could be the cause?
Possible Causes and Solutions:
-
Non-specific Binding: Atropine, especially at high concentrations, might bind to sites other than the intended muscarinic receptors.
-
Radioligand Depletion: If the receptor concentration is too high, it can deplete the radioligand, leading to inaccurate affinity measurements.
-
Solution: Ensure that less than 10% of the added radioligand is bound. This may require reducing the amount of receptor (membranes or cells) in the assay.[11]
-
-
Insufficient Incubation Time: Equilibrium may not be reached if the incubation time is too short, especially for high-affinity ligands.
-
Solution: Determine the time to reach equilibrium by performing a time-course experiment.[10]
-
-
Improper Washing: Inadequate washing during filtration assays can lead to high background from unbound radioligand.
-
Solution: Optimize the number and volume of washes with ice-cold buffer to effectively remove unbound radioligand without causing significant dissociation of the bound ligand.
-
Issue 2: Unexpected outcomes in smooth muscle contraction assays.
Question: I am observing a relaxation effect of this compound on my smooth muscle preparation at high concentrations, which is contrary to its expected antagonistic effect on acetylcholine-induced contraction. Why is this happening?
Possible Causes and Solutions:
-
Off-Target Effects: At high concentrations, atropine can exhibit non-muscarinic effects. For instance, it has been shown to have a relaxation effect on some smooth muscles that is not mediated by muscarinic receptor blockade.[12]
-
Solution: Perform control experiments to investigate the mechanism of this relaxation. For example, test whether the relaxation is endothelium-dependent or if it can be blocked by inhibitors of other signaling pathways (e.g., nitric oxide synthase inhibitors).[12]
-
-
Direct Muscle Effects: Very high concentrations of atropine may have direct effects on the muscle cells, independent of receptor interaction.[13]
-
Solution: Use the lowest effective concentration of atropine to achieve muscarinic receptor antagonism. Construct a Schild plot to confirm competitive antagonism and determine the pA2 value, which can help verify that the observed effect is due to specific receptor blockade.[14]
-
Issue 3: Artifacts in fluorescence-based assays.
Question: I am seeing unexpected changes in fluorescence in my assay when using this compound. Could it be interfering with the measurement?
Possible Causes and Solutions:
-
Autofluorescence: Some compounds can be intrinsically fluorescent and interfere with the assay signal.
-
Solution: Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay to check for autofluorescence. If significant, consider using a different fluorescent probe with a shifted spectrum or a non-fluorescence-based detection method.[15]
-
-
Quenching: Atropine might quench the fluorescence of your probe, leading to a decrease in signal that is not related to the biological activity being measured.
-
Solution: Perform a control experiment by adding this compound to the fluorescent probe in the absence of the biological target to assess for quenching effects.[16]
-
-
Light Scattering: At high concentrations, atropine might precipitate, causing light scattering that can interfere with fluorescence readings.
-
Solution: Ensure that atropine is fully dissolved in the assay buffer. Visually inspect the wells for any precipitation. Consider using a red-shifted fluorescent probe to minimize interference from light scattering.[17]
-
Data Presentation
Table 1: Troubleshooting Common Artifacts in this compound Experiments
| Experimental Issue | Potential Artifact | Recommended Control Experiment | Expected Outcome of Control |
| Radioligand Binding Assay | High non-specific binding | Include a condition with a high concentration of a known selective muscarinic ligand (e.g., NMS) to define non-specific binding. | The difference between total binding and binding in the presence of the selective ligand represents specific binding. |
| Cell Viability (MTT) Assay | Altered mitochondrial reductase activity | Run a parallel assay that measures cell death directly (e.g., Trypan Blue exclusion or LDH release assay). | Discrepancies between MTT and direct cytotoxicity assays suggest interference with cellular metabolism. |
| Smooth Muscle Contraction | Non-muscarinic relaxation at high concentrations | Test the effect of atropine in the absence of a muscarinic agonist. | If relaxation is still observed, it indicates a non-muscarinic, off-target effect. |
| Fluorescence-Based Assay | Signal interference (autofluorescence/quenching) | Measure the fluorescence of atropine alone in the assay buffer at the relevant wavelengths. | A significant signal from atropine alone indicates autofluorescence; a decrease in the probe's signal indicates quenching. |
Experimental Protocols
Protocol 1: Control for Atropine Interference in MTT Cell Viability Assay
This protocol is designed to differentiate between a true cytotoxic effect of this compound and an artifactual interference with the MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle for this compound (e.g., sterile water or PBS)
-
Positive control for cytotoxicity (e.g., doxorubicin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
-
Trypan Blue solution (0.4%)
-
Hemocytometer
Procedure:
-
Cell Seeding: Seed cells in two identical 96-well plates at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells in both plates with the atropine dilutions, vehicle control, and a positive control. .
-
-
Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Plate 1: MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
-
Plate 2: Trypan Blue Exclusion Assay:
-
Detach the cells from each well using trypsin.
-
Resuspend the cells in a known volume of medium.
-
Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
-
Data Analysis: Compare the percentage of viable cells determined by the MTT assay with that from the Trypan Blue exclusion assay. A significant discrepancy suggests that this compound is interfering with the MTT assay.
Protocol 2: this compound Stability Assessment in Experimental Buffer
This protocol uses High-Performance Liquid Chromatography (HPLC) to determine the stability of this compound in a specific experimental buffer over time.
Materials:
-
This compound
-
Experimental buffer of interest
-
HPLC system with UV detector
-
C18 HPLC column
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and phosphate (B84403) buffer)
-
Reference standards for atropine and its primary degradation products (tropic acid, apoatropine)
Procedure:
-
Solution Preparation: Prepare a solution of this compound in the experimental buffer at the concentration used in your experiments.
-
Incubation: Aliquot the solution into several vials and incubate them under the same conditions as your experiment (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial and immediately freeze it at -80°C to stop any further degradation.
-
HPLC Analysis:
-
Thaw the samples just before analysis.
-
Inject a known volume of each sample onto the HPLC system.
-
Run the HPLC method to separate atropine from its degradation products. A typical method might use a C18 column with a mobile phase of acetonitrile and phosphate buffer, with UV detection at 210 nm.[5]
-
-
Quantification:
-
Prepare calibration curves for atropine and its degradation products using the reference standards.
-
Quantify the concentration of atropine and its degradation products in each sample at each time point by comparing their peak areas to the calibration curves.
-
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile in the experimental buffer.
Visualizations
Caption: Atropine's primary and potential off-target signaling pathways.
Caption: A logical workflow for troubleshooting this compound experimental artifacts.
References
- 1. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 3. Physical, chemical, and microbiological stability study of diluted atropine eye drops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 7. gerpac.eu [gerpac.eu]
- 8. benchchem.com [benchchem.com]
- 9. Comparative effect of atropine on the adrenergic and muscarinic stimulation of phospholipid 32P labelling in isolated parotid cells: atropine, a possible blocker of alpha-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The action mechanism of relaxation effect of atropine on the isolated rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Some effects of atropine on smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Smooth Muscle Preparations | Basicmedical Key [basicmedicalkey.com]
- 15. Interactions of atropine with heterologously expressed and native alpha 3 subunit-containing nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bds.berkeley.edu [bds.berkeley.edu]
Technical Support Center: Managing Paradoxical Bradycardia with Low-Dose Atropine Sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with low-dose atropine (B194438) sulfate (B86663) and managing paradoxical bradycardia.
Frequently Asked Questions (FAQs)
Q1: What is paradoxical bradycardia induced by low-dose atropine?
A1: Low doses of atropine, typically less than 0.5 mg in humans, can cause a paradoxical slowing of the heart rate (bradycardia) instead of the expected increase (tachycardia).[1] This phenomenon is a critical consideration in both clinical and experimental settings. The response of the sinoatrial node to atropine is bimodal, with low doses potentially leading to a decrease in heart rate, while higher doses produce the intended chronotropic effect.[1][2]
Q2: What is the proposed mechanism for this paradoxical effect?
A2: The exact mechanism is not fully elucidated, but several theories exist. The leading hypothesis suggests that low-dose atropine may have a central vagotonic effect, increasing parasympathetic activity.[3][4][5][6] Other proposed mechanisms include the blockade of presynaptic M1 muscarinic receptors on vagal nerve endings, which would increase acetylcholine (B1216132) release, or M1-blockade of sympathetic ganglia.[1][4] At higher doses, the peripheral M2 muscarinic receptor blockade at the sinoatrial node dominates, leading to an increased heart rate.[5][7]
Q3: In which experimental models is this effect observed?
A3: Paradoxical bradycardia with low-dose atropine has been observed in various preclinical animal models, including dogs and cats.[8][9] However, the response can be species- and even strain-dependent. It is crucial to establish dose-response curves in the specific animal model being used. Of note, some studies in young children and infants did not observe bradycardia with low doses of atropine.[10]
Q4: What are the clinical implications of paradoxical bradycardia?
A4: In a clinical setting, administering a suboptimal dose of atropine for symptomatic bradycardia could worsen the condition, potentially leading to hemodynamic instability.[1][11] Clinical guidelines recommend a minimum dose of 0.5 mg for adults to avoid this effect.[1][11][12] This is particularly important in patients with atrioventricular (AV) blocks, as atropine may worsen the block, especially if it is located at the infranodal level (below the AV node).[13][14]
Troubleshooting Guide
Problem 1: Observed a decrease in heart rate after administering a low dose of atropine sulfate in an animal model.
-
Possible Cause: You are likely observing paradoxical bradycardia. The dose administered was insufficient to cause a full peripheral muscarinic blockade at the sinoatrial node and may be eliciting a central vagotonic effect.
-
Troubleshooting Steps:
-
Verify Dose Calculation: Double-check your calculations for the this compound solution concentration and the administered volume based on the animal's body weight.
-
Increase the Dose: Administer a higher dose of atropine. A dose-response study is recommended to determine the optimal dose for achieving tachycardia in your specific model. For example, in canines, a dose of 0.04 mg/kg is recommended for a full parasympathetic blockade in an atropine response test.[9]
-
Monitor ECG Continuously: Continuously monitor the electrocardiogram (ECG) to observe the heart rate and rhythm changes in real-time. This will help you correlate the timing of administration with the observed effect.
-
Consider the Route of Administration: The route of administration can affect the onset and peak concentration of the drug. Intravenous administration provides the most rapid and predictable effect.[9]
-
Problem 2: Inconsistent or no heart rate response to atropine administration.
-
Possible Cause: The underlying cause of the bradycardia may not be vagally mediated, or there could be an issue with the drug's integrity or administration.
-
Troubleshooting Steps:
-
Assess Underlying Cause: Determine if the bradycardia is due to high vagal tone. If the bradycardia is caused by other factors, such as intrinsic sinus node dysfunction or drug-induced effects (e.g., beta-blockers), the response to atropine may be limited.[7]
-
Check Drug Integrity: Ensure the this compound solution is correctly prepared, within its expiry date, and has been stored properly (typically at 2-8°C, protected from light).[15]
-
Confirm Administration: Verify that the full dose was administered correctly via the intended route. For intravenous injections, ensure the catheter is patent.
-
Consider Alternative Treatments: If atropine is ineffective, other interventions such as isoproterenol, dopamine, epinephrine, or transcutaneous pacing may be necessary, depending on the experimental design and ethical guidelines.[16][17]
-
Data Presentation
Table 1: this compound Dose-Response in Humans (Clinical Guidelines)
| Dose (Intravenous) | Expected Effect on Heart Rate | Clinical Recommendation |
| < 0.5 mg | Paradoxical Bradycardia (slowing of heart rate) | Avoid; may worsen bradycardia.[1][11] |
| 0.5 mg - 1.0 mg | Increase in heart rate | Recommended initial dose for symptomatic bradycardia.[12][18][19] |
| Up to 3 mg (total) | Further increase in heart rate | Maximum recommended cumulative dose.[12][18] |
Table 2: Representative this compound Doses in Animal Models
| Animal Model | Route of Administration | Dose Range | Observed Effect | Reference |
| Canine | Intravenous | 0.04 mg/kg | Blockade of parasympathetic tone | [9] |
| Feline | Intravenous | 0.01 - 0.04 mg/kg | Treatment of bradycardia | [20] |
| Murine (Mice) | Intraperitoneal | 1 mg/kg | Reversal of drug-induced bradycardia | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
-
Compound: Use this compound powder due to its stability and solubility.
-
Vehicle: The most common vehicle is sterile 0.9% saline.
-
Preparation:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of sterile saline to achieve the target concentration.
-
Ensure the solution is clear and free of particulates. It can be sterile-filtered through a 0.22 µm filter.[15]
-
-
Storage: Store the stock solution at 2-8°C, protected from light. Prepare fresh dilutions for each experiment.[15]
Protocol 2: Induction and Reversal of Bradycardia in a Rodent Model
-
Animal Model: Adult male Wistar rats or a similar model.
-
Anesthesia: Anesthetize the animal according to approved institutional protocols.
-
Monitoring: Continuously monitor the heart rate and ECG using appropriate equipment.
-
Baseline Measurement: Record a stable baseline heart rate for at least 15 minutes.
-
Bradycardia Induction: Administer a bradycardic agent such as a high dose of a beta-blocker (e.g., propranolol) or a cholinergic agonist (e.g., carbachol). Wait for a stable, reduced heart rate to be established.
-
Atropine Administration: Administer this compound at the desired dose (e.g., starting with a low dose to observe for paradoxical effects, followed by a higher dose) via the desired route (e.g., intraperitoneal or intravenous).
-
Data Collection: Record the heart rate continuously or at frequent intervals (e.g., every 5 minutes) for at least 60 minutes post-atropine administration to observe the full effect and duration of action.[15]
Visualizations
References
- 1. droracle.ai [droracle.ai]
- 2. New observations on the effects of atropine on the sinoatrial and atrioventricular nodes in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Possible mechanisms of anti-cholinergic drug-induced bradycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of atropine induced paradoxical bradycardia? [ask.epomedicine.com]
- 6. homework.study.com [homework.study.com]
- 7. emergencymedicinecases.com [emergencymedicinecases.com]
- 8. Atropine: animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. idexx.com [idexx.com]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. droracle.ai [droracle.ai]
- 13. researchgate.net [researchgate.net]
- 14. Paradoxical worsening of bradycardia following atropine administration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. aclsmedicaltraining.com [aclsmedicaltraining.com]
- 17. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 18. cpr.heart.org [cpr.heart.org]
- 19. droracle.ai [droracle.ai]
- 20. Therapeutics Snapshot: Atropine [cliniciansbrief.com]
Technical Support Center: Long-Term Stability of Atropine Sulfate Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of atropine (B194438) sulfate (B86663) solutions for chronic studies.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of atropine sulfate solutions?
A1: For long-term stability, it is recommended to store this compound solutions at refrigerated temperatures (2-8°C).[1] Studies have shown that 0.01% atropine solutions stored under these conditions in unopened containers can remain stable, retaining 90% to 110% of their initial concentration for up to six months.[1] While some solutions may be stable for shorter periods at room temperature (20-25°C), refrigeration is generally preferred to minimize degradation.[1][2] It is also advisable to protect the solutions from light.[2]
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of the solution is a critical factor in the stability of this compound. The solution is most stable at a pH between 3 and 6.[1] Hydrolysis, a primary degradation pathway, is reduced in acidic conditions.[1] However, for ophthalmic use, a pH closer to the ocular comfort range (6.6–7.8) is often desired to prevent irritation.[1] This creates a trade-off between optimal stability and physiological compatibility.
Q3: What are the common degradation products of this compound?
A3: The main degradation products of this compound include tropic acid, apoatropine, and atropic acid.[3][4] Under acidic conditions, the primary degradation pathway is hydrolysis, leading to the formation of tropine (B42219) and tropic acid.[5] Under basic conditions, atropine can undergo dehydration to form apoatropine.[4][5]
Q4: Can this compound solutions be stored in plastic syringes for chronic studies?
A4: Yes, studies have shown that this compound solutions can be stable when stored in plastic (polypropylene) syringes.[6] One study demonstrated no clinically significant decrease in concentration when stored in such syringes in an operating room setting.[6] However, it is crucial to ensure the sterility of the solution, and storage should be limited to validated periods.[6]
Q5: Is there a difference in stability between preserved and unpreserved this compound solutions?
A5: Both preserved (e.g., with benzalkonium chloride) and unpreserved this compound solutions can be stable for extended periods under appropriate storage conditions.[7] One study found that both formulations of 0.1 mg/mL atropine were physicochemically stable for 6 months at 25°C in LDPE bottles.[7] The choice between preserved and unpreserved solutions often depends on the specific application and the need to minimize potential side effects from preservatives in long-term use.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation or discoloration of the solution | - Change in pH- Contamination- Interaction with container material | - Visually inspect the solution before each use.[1]- If any particulate matter or discoloration is observed, discard the solution.- Ensure the storage container is appropriate and clean.- Verify the pH of the solution if possible. |
| Reduced efficacy of the solution in a chronic study | - Degradation of this compound due to improper storage (temperature, light exposure)- Incorrect initial concentration- Adsorption to the container | - Review storage procedures and ensure adherence to recommended conditions (refrigeration, protection from light).[1][2]- Re-verify the preparation protocol and initial concentration calculation.- Consider using a different type of storage container if adsorption is suspected. |
| Inconsistent experimental results | - Instability of the solution leading to varying concentrations over time- Contamination of the stock solution | - Prepare fresh solutions more frequently.- Perform periodic quality control checks on the solution's concentration using a validated analytical method (e.g., HPLC).[2]- Ensure aseptic techniques are used during preparation and handling to prevent microbial contamination.[1] |
| Difficulty dissolving this compound powder | - Use of atropine base instead of this compound- Incorrect solvent or temperature | - Ensure you are using this compound, which is very soluble in water, as opposed to atropine base, which has lower aqueous solubility.[9]- Use distilled water or an appropriate buffer for dissolution.[9]- Gentle warming and stirring can aid dissolution, but avoid excessive heat which can accelerate degradation.[9] |
Quantitative Stability Data
Table 1: Stability of 0.01% this compound Ophthalmic Solution in Unopened Eyedroppers [1]
| Storage Temperature | Vehicle | 30 Days (% Initial Conc.) | 60 Days (% Initial Conc.) | 90 Days (% Initial Conc.) | 180 Days (% Initial Conc.) |
| 2-8°C | Artificial Tears | 101.55 ± 2.11 | 102.99 ± 2.01 | 98.74 ± 1.87 | 93.61 ± 2.54 |
| Balanced Salt Solution | 105.11 ± 1.98 | 101.23 ± 2.34 | 99.87 ± 2.11 | 92.66 ± 2.78 | |
| 25±2°C | Artificial Tears | 95.43 ± 2.45 | 91.22 ± 2.67 | <90% | <90% |
| Balanced Salt Solution | 98.76 ± 2.13 | 96.54 ± 2.33 | 92.11 ± 2.56 | <90% |
Table 2: Stability of 1 mg/mL this compound in 0.9% Sodium Chloride IV Bags (Protected from Light) [2]
| Storage Temperature | 6 hours (% Initial Conc.) | 12 hours (% Initial Conc.) | 24 hours (% Initial Conc.) | 48 hours (% Initial Conc.) | 72 hours (% Initial Conc.) |
| 4-8°C | 101.2 ± 1.5 | 100.5 ± 2.1 | 99.8 ± 1.8 | 98.2 ± 2.5 | 96.5 ± 3.1 |
| 20-25°C | 100.1 ± 1.2 | 99.6 ± 1.7 | 99.2 ± 1.5 | 98.9 ± 1.9 | 98.7 ± 2.0 |
| 32-36°C | 99.8 ± 1.4 | 99.1 ± 1.9 | 98.7 ± 2.2 | 98.5 ± 2.4 | 98.3 ± 2.6 |
Experimental Protocols
Protocol 1: Preparation of 0.01% this compound Ophthalmic Solution
This protocol is based on methods for extemporaneous preparation for research purposes.[1]
Materials:
-
1% this compound solution
-
Sterile artificial tears or balanced salt solution (BSS)
-
Sterile syringes and needles
-
Sterile empty ophthalmic dropper bottles
Procedure:
-
Perform all procedures under aseptic conditions in a laminar flow hood or clean room.
-
To prepare a 0.01% solution in artificial tears, dissolve 0.1 mL of 1% this compound solution into 10 mL of artificial tears.[1]
-
To prepare a 0.01% solution in BSS, dissolve 0.15 mL of 1% this compound solution into 15 mL of BSS.[1]
-
Gently mix the solution to ensure homogeneity.
-
Aseptically transfer the final solution into sterile ophthalmic dropper bottles.
-
Label the bottles with the concentration, preparation date, and storage conditions.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Stability Testing
This is a generalized protocol based on common HPLC methods for atropine analysis.[2][4]
Instrumentation:
-
HPLC system with UV detector
-
C18 analytical column
Reagents:
-
Acetonitrile (HPLC grade)
-
Phosphate (B84403) buffer (e.g., 20mM, pH 2.5)[4]
-
This compound reference standard
-
Water (HPLC grade)
Chromatographic Conditions (Example): [4]
-
Mobile Phase: A gradient or isocratic mixture of phosphate buffer and acetonitrile. For example, an isocratic method could use 80% 20mM phosphate buffer (pH 2.5) and 20% acetonitrile.[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound reference standard in the mobile phase or a suitable diluent at known concentrations.
-
Sample Preparation: Dilute the this compound test solution with the diluent to a concentration within the range of the standard curve.[1]
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Compare the peak area of the atropine peak in the sample chromatogram to the standard curve to determine the concentration of this compound. The stability is often expressed as the percentage of the initial concentration remaining.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for this compound stability testing.
References
- 1. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 2. Stability of this compound prepared for mass chemical terrorism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impurity profiling of this compound by microemulsion electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. researchgate.net [researchgate.net]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Stability of Ophthalmic Atropine Solutions for Child Myopia Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Atropine Sulfate Degradation: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information on the impact of atropine (B194438) sulfate (B86663) degradation products on experimental results. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of atropine sulfate in solution?
This compound in aqueous solutions can degrade through two primary pathways: hydrolysis and dehydration.[1][2] Hydrolysis, which is favored under acidic conditions, breaks down atropine into tropine (B42219) and tropic acid.[1][2] Under basic conditions, atropine is more likely to undergo dehydration, leading to the formation of apoatropine (B194451) (also known as atropamine).[1] Apoatropine is considered a major degradation product.[3] Further degradation can lead to the formation of atropic acid.[1][3] Another potential degradation product that can be formed through oxidative N-demethylation is noratropine.[1]
Q2: How can I tell if my this compound solution has degraded?
Visual inspection can sometimes indicate degradation, such as discoloration or the formation of precipitates in the solution.[4] However, significant degradation can occur without any visible changes. The most reliable way to assess the stability of your this compound solution is through analytical techniques, such as a stability-indicating high-performance liquid chromatography (HPLC) method.[3][5] It is also important to monitor the pH of the solution, as changes in pH can indicate and influence the rate of degradation.[4][6]
Q3: What is the impact of this compound degradation on its pharmacological activity?
The primary degradation products, tropic acid and apoatropine, do not possess anticholinergic activity.[6] Therefore, the degradation of this compound leads to a decrease in its effective concentration and a reduction in its pharmacological efficacy. If you are observing a diminished or inconsistent response in your experiments, it could be due to the degradation of your atropine stock solution.
Q4: How does pH affect the stability of this compound solutions?
The pH of the solution is a critical factor in the stability of this compound. Atropine is most stable in acidic conditions, typically at a pH between 2 and 4.[6] As the pH increases and becomes more alkaline, the rate of degradation, particularly through dehydration to apoatropine, increases significantly.[1][6]
Q5: What are the recommended storage conditions for this compound solutions?
To minimize degradation, this compound solutions should be stored in a cool, dark place.[7] Unbuffered aqueous solutions of this compound have been shown to be stable for extended periods when stored in low-density polyethylene (B3416737) containers at controlled room temperature or under refrigeration.[4][7][8] For long-term storage, refrigeration at 5°C is often recommended.[4][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or inconsistent experimental results | Degradation of this compound leading to a lower effective concentration. | 1. Prepare a fresh solution of this compound. 2. Verify the concentration and purity of the new solution using a stability-indicating HPLC method. 3. Ensure proper storage of the stock solution (refrigerated, protected from light). |
| Unexpected peaks in HPLC chromatogram | Presence of degradation products such as tropic acid, apoatropine, or atropic acid.[3][9] | 1. Compare the retention times of the unknown peaks with those of known atropine degradation product standards. 2. Review the degradation pathways of atropine to identify potential impurities. 3. Optimize the HPLC method to ensure baseline separation of atropine from all potential degradation products.[3][10] |
| Change in pH of the stock solution | Degradation can lead to the formation of acidic (tropic acid) or basic byproducts, altering the pH. | 1. Discard the solution. 2. Prepare a fresh, buffered solution if appropriate for your experimental design. Note that unbuffered solutions are sometimes more stable.[8] |
| Discoloration or precipitation in the solution | Significant degradation of this compound. | 1. Do not use the solution. 2. Discard the solution and prepare a fresh one using high-purity this compound. |
Quantitative Data on Atropine Stability
The stability of this compound solutions is highly dependent on the formulation, storage temperature, and container. The following table summarizes findings from various stability studies.
| Atropine Concentration | Storage Conditions | Duration | Remaining Atropine Concentration | Reference |
| 0.1 mg/mL | 25°C in LDPE bottles | 6 months | > 94.7% | [11] |
| 0.01% w/w | 23 ± 1 °C and 4 ± 1 °C | 12 weeks | Within ±5% w/w of target | [12] |
| 0.1, 1.0, 2.5, and 5.0 mg/mL | 5°C and 25°C in polyethylene eyedroppers | 6 months | Within ±5% of target value | [4] |
| 2 mg/mL | 23°C (exposed to light) | 364 days | > 93% | [7] |
| 0.1% in 0.9% NaCl | 5°C (protected from light) | 364 days | Chemically stable | [7] |
Experimental Protocols
Stability-Indicating HPLC Method for this compound and Its Degradation Products
This method is designed to separate and quantify this compound from its main degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
2. Materials:
-
Column: Phenomenex Kinetex C18 (250x4.6mm, 5µm) or equivalent.[5]
-
Mobile Phase A: pH 2.5 buffer: acetonitrile (B52724) (950:50 v/v).[5]
-
Mobile Phase B: pH 2.5 buffer: acetonitrile (200:800 v/v).[5]
-
This compound reference standard.
-
Reference standards for tropic acid, apoatropine, and atropic acid.
3. Chromatographic Conditions:
-
Flow Rate: 2.0 mL/min.[5]
-
Column Temperature: 50°C.[5]
-
Sample Temperature: 5°C.[5]
-
Detection Wavelength: 210 nm.[5]
-
Injection Volume: 20 µL.
4. Procedure:
-
Prepare standard solutions of this compound and its degradation products in the mobile phase.
-
Prepare the sample solution by diluting the this compound formulation to be tested with the mobile phase.
-
Set up the HPLC system with the specified conditions.
-
Inject the standard and sample solutions.
-
Identify and quantify the peaks based on the retention times and peak areas of the standards.
Visualizations
Atropine Degradation Pathways
Caption: Major degradation pathways of this compound in aqueous solutions.
Experimental Workflow for Atropine Stability Testing
Caption: A typical experimental workflow for assessing the stability of atropine solutions.
Troubleshooting Logic for Reduced Experimental Efficacy
Caption: A logical guide for troubleshooting diminished experimental efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Atropine Degradation Pathway [eawag-bbd.ethz.ch]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Physical, chemical, and microbiological stability study of diluted atropine eye drops - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abap.co.in [abap.co.in]
- 6. Compounded 0.01% Atropine—What's in the Bottle? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Analysis and stability of this compound and scopolamine hydrobromide. 3: Studies on the stability of tropane alkaloids; 80: contribution to problems in the use of plastic containers for liquid pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impurity profiling of this compound by microemulsion electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of atropine, its degradation products and related substances of natural origin by means of reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of Ophthalmic Atropine Solutions for Child Myopia Control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Inconsistent Atropine Sulfate Effects In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in the in vivo effects of atropine (B194438) sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for atropine sulfate?
This compound is a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] It works by blocking the binding of the neurotransmitter acetylcholine to these receptors, thereby inhibiting the physiological responses normally induced by cholinergic stimulation.[1] There are five subtypes of muscarinic receptors (M1-M5), and atropine acts as a non-selective antagonist across all of them.[1] This blockade of the parasympathetic nervous system leads to effects such as increased heart rate, reduced secretions, and relaxation of smooth muscles.[2][3]
Q2: Why am I observing variable effects of this compound on heart rate?
Inconsistent effects on heart rate can be due to several factors:
-
Dose-dependent effects: Low doses of atropine (less than 0.5 mg in humans) can paradoxically slow the heart rate (bradycardia), while higher doses produce the expected tachycardia.[4][5]
-
Vagal Tone: The effect of atropine is most pronounced when there is high vagal tone. In conditions with low vagal influence, the effect on heart rate may be less significant.[6]
-
Route of Administration: The speed of onset and peak effect can vary with the administration route (e.g., intravenous, intramuscular, subcutaneous).[7] Intravenous administration provides the most rapid onset.[7]
-
Animal's Physiological State: Factors like stress, anesthesia, and underlying cardiovascular conditions can alter the autonomic balance and influence the response to atropine.[8]
Q3: Can the formulation and preparation of this compound impact its efficacy?
Yes, the formulation and preparation are critical for consistent results.
-
Stability: this compound solutions are sensitive to pH. The pH for maximum stability is around 4.[9] At higher pH levels, atropine degrades more rapidly into tropic acid, which lacks antimuscarinic activity.[10]
-
Vehicle: Sterile 0.9% saline is a common and appropriate vehicle for dissolving this compound.[1]
-
Storage: Storage conditions, including temperature and light exposure, can affect stability. Some studies suggest refrigeration, while others state room temperature is sufficient, but protection from light is generally recommended.[10] It's crucial to follow the manufacturer's or compounding pharmacy's storage recommendations.[10]
-
Freshness of Solution: It is best practice to prepare fresh solutions for each experiment to avoid degradation.[1]
Q4: What are some common drug interactions to be aware of when using this compound?
Atropine's effects can be enhanced by other drugs with anticholinergic properties.[11] Concurrent use of the following can lead to exaggerated effects:
-
Antihistamines[7]
-
Antipsychotics[7]
-
Tricyclic antidepressants[12]
-
Benzodiazepines[12]
-
Procainamide and Quinidine[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable effect or weaker than expected effect. | Inadequate Dose: The dose may be too low to elicit a response in the specific animal model or experimental conditions. | Review the literature for appropriate dose ranges for your species and desired effect. Consider performing a dose-response study. |
| Degraded Atropine Solution: The this compound may have degraded due to improper storage, pH, or age of the solution. | Prepare fresh this compound solution using sterile 0.9% saline.[1] Check the pH of your solution. Store stock solutions appropriately and for a limited time. | |
| Incorrect Administration: The injection may not have been delivered to the intended site (e.g., intraperitoneal vs. subcutaneous). | Ensure proper training in injection techniques for the chosen route of administration. | |
| Low Vagal Tone: The baseline parasympathetic activity in the animal model may be low, resulting in a minimal response to muscarinic blockade. | Evaluate the experimental conditions. Anesthesia, for example, can alter vagal tone. | |
| Paradoxical Bradycardia (Slower Heart Rate). | Low Dose of Atropine: Very low doses can cause a transient slowing of the heart rate.[4][5] | Increase the dose of atropine to a level known to produce tachycardia. A rapid IV push is recommended to prevent this reflex bradycardia.[12] |
| High Variability Between Animals. | Differences in Animal Physiology: Age, sex, strain, and underlying health conditions can all contribute to variability.[6] | Standardize the animal population as much as possible. Record and account for these variables in your analysis. |
| Stress: Stress can elevate sympathetic tone and alter the response to atropine.[8] | Acclimatize animals to the experimental procedures and environment to minimize stress. | |
| Nonlinear Pharmacokinetics: Atropine's pharmacokinetics can be nonlinear, meaning changes in dose do not produce proportional changes in plasma concentration and effect.[6][7] | Be aware of this when designing dose-escalation studies and interpreting results. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species/Context | Reference |
| Elimination Half-Life | 2 to 4 hours | Humans | [2][7] |
| Plasma Protein Binding | ~44% | Humans | [6][8] |
| Metabolism | Enzymatic hydrolysis in the liver | General | [6] |
| Excretion | 13% to 50% unchanged in urine | Humans | [6][7] |
Table 2: Recommended this compound Dosages for Bradycardia in Different Species
| Species | Dosage | Route | Reference |
| Adult Human | 1 mg | Rapid IV push | [12] |
| Pediatric Human (Child) | 0.02 mg/kg (min 0.1 mg, max 1 mg) | Rapid IV push | [12] |
| Mouse | 1 mg/kg | Intraperitoneal | [1] |
| Guinea Pig | 10 mg/kg | IV | [13] |
Note: These are example dosages and should be adapted based on the specific experimental design and institutional guidelines.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vivo Use
-
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Sterile vials
-
Analytical balance
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
Using an analytical balance, accurately weigh the desired amount of this compound powder.
-
In a sterile vial, dissolve the powder in the appropriate volume of sterile 0.9% saline to achieve the target concentration.
-
Vortex the solution until the this compound is completely dissolved and the solution is clear.
-
For intravenous administration, filter the solution through a 0.22 µm sterile filter into a new sterile vial.
-
Prepare fresh solutions for each experiment to ensure potency.[1]
-
Protocol 2: Reversal of Drug-Induced Bradycardia in a Rodent Model
-
Animal Model: Adult male Wistar rats (or other appropriate rodent model).
-
Bradycardia Induction: Administer a bradycardic agent (e.g., a high dose of a beta-blocker like propranolol (B1214883) or a cholinergic agonist like carbachol) and allow sufficient time for a stable, slow heart rate to be established.
-
Monitoring: Continuously monitor the heart rate using electrocardiography (ECG) or a tail-cuff system.
-
Atropine Administration: Once stable bradycardia is confirmed, administer this compound at the desired dose (e.g., 1 mg/kg) via the chosen route (e.g., intraperitoneal or intravenous injection).
-
Data Collection: Continue to monitor and record the heart rate at regular intervals to observe the chronotropic effects of atropine.
Mandatory Visualizations
Caption: this compound's mechanism as a competitive antagonist at the M2/M4 muscarinic receptor.
Caption: Experimental workflow for assessing atropine's effect on drug-induced bradycardia.
Caption: A logical troubleshooting workflow for inconsistent this compound effects.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. nursingcenter.com [nursingcenter.com]
- 4. Atropine - Wikipedia [en.wikipedia.org]
- 5. Review on Pharmacology of Atropine, Clinical Use and Toxicity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. pfizermedical.com [pfizermedical.com]
- 7. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. reviewofoptometry.com [reviewofoptometry.com]
- 11. Systemic side effects of atropine eye drops | Myopia Profile [myopiaprofile.com]
- 12. summahealth.org [summahealth.org]
- 13. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
Technical Support Center: Adjusting Atropine Sulfate Concentration for Different Cell Lines
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of atropine (B194438) sulfate (B86663) for various cell line-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for atropine sulfate in cell culture?
A1: this compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3][4] In cell culture, it blocks the binding of acetylcholine (ACh) or other muscarinic agonists to these receptors, thereby inhibiting downstream signaling pathways.[1][2][3] This can affect a variety of cellular processes, including proliferation, apoptosis, and differentiation, depending on the cell line and the specific mAChRs it expresses.
Q2: Why is it necessary to adjust this compound concentration for different cell lines?
A2: Cell lines exhibit significant variability in their expression levels of different muscarinic receptor subtypes (M1-M5).[1] This differential expression profile dictates the cell's sensitivity to this compound. A concentration that is effective in one cell line may be suboptimal or even toxic in another. Therefore, empirical determination of the optimal concentration for each cell line is critical for reproducible and meaningful results.
Q3: What is a typical starting concentration range for this compound in cell viability assays?
A3: A broad concentration range is recommended for initial screening. Based on published studies, a starting range of 0 µM to 100 µM is often used.[5] For some cancer cell lines, the IC50 (half-maximal inhibitory concentration) value has been reported to be less than 15 µM, while for normal cell lines, it can be over 50 µM.[5] It is advisable to perform a dose-response curve to determine the optimal range for your specific cell line.
Q4: How long should I incubate my cells with this compound?
A4: Incubation time is a critical parameter and should be optimized. Common incubation periods range from 24 to 72 hours.[5] The optimal time will depend on the cell line's doubling time and the specific endpoint being measured (e.g., proliferation, apoptosis). Time-course experiments are recommended to determine the most appropriate incubation period.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments. | 1. Inconsistent Cell Passage Number: Using cells at different passage numbers can lead to phenotypic drift.[6] 2. Variable Cell Seeding Density: Inconsistent cell numbers per well will affect results.[6] 3. Reagent Variability: Different lots of media, serum, or this compound can introduce variability. | 1. Use cells within a narrow and consistent passage number range for all experiments.[6] 2. Optimize and strictly control the cell seeding density. Ensure a homogenous cell suspension before plating.[6] 3. Use the same lot of reagents for a set of experiments. If a new lot must be used, perform a bridging experiment. |
| No observable effect of this compound at expected concentrations. | 1. Low Muscarinic Receptor Expression: The cell line may not express the target muscarinic receptors at a sufficient level. 2. Degraded this compound: Improper storage of the this compound stock solution may lead to loss of activity. 3. Presence of Antagonizing Factors: Components in the serum or media may interfere with this compound activity. | 1. Verify muscarinic receptor expression in your cell line using techniques like qPCR or Western blotting. 2. Prepare fresh this compound stock solutions and store them appropriately (typically at -20°C). 3. Consider reducing the serum concentration or using a serum-free medium for the duration of the treatment, if compatible with your cell line. |
| Unexpected cytotoxicity at low concentrations. | 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used.[6] 2. High Sensitivity of the Cell Line: The specific cell line may be exceptionally sensitive to muscarinic receptor blockade. | 1. Run a solvent control experiment to determine the maximum non-toxic concentration of the solvent.[6] 2. Perform a more granular dose-response curve starting from very low concentrations (e.g., nanomolar range) to accurately determine the toxicity threshold. |
Quantitative Data Summary
The following table summarizes reported IC50 values for this compound in different cell lines. Note that these values can vary based on experimental conditions.
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (hours) | Assay |
| MDA-MB-231 | Breast Cancer | < 15 | 24, 48, 72 | MTT |
| T47D | Breast Cancer | < 15 | 24, 48, 72 | MTT |
| Normal Breast Cells | Normal Epithelial | > 50 | 48 | MTT |
| CT-26 | Colon Carcinoma | Dose-dependent suppression | 8 | Viable Cell Count |
Data is compiled from a study on breast cancer cell lines and a study on a murine colon cancer cell line.[5][7]
Experimental Protocols
Protocol: Determining Optimal this compound Concentration using a Cell Viability Assay (MTT)
This protocol outlines a standard procedure for determining the dose-dependent effect of this compound on cell viability.
1. Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Sterile DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Dilute the cell suspension to the optimized seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., 100 mM in DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of solvent as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. nursingcenter.com [nursingcenter.com]
- 3. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 4. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Atropine Sulfate Impurities
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical methods for detecting atropine (B194438) sulfate (B86663) impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting impurities in atropine sulfate?
A1: The most prevalent and recommended methods are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC).[1][2][3] These methods offer high resolution and sensitivity for separating atropine from its related substances and degradation products. Other techniques cited in the literature include gas chromatography (GC), capillary electrophoresis (CE), and microemulsion electrokinetic chromatography (MEEKC).[4][5][6]
Q2: What are the typical impurities of this compound that I should be looking for?
A2: Impurities in this compound can originate from the manufacturing process, degradation, or the natural source material. Common impurities include:
-
Related Substances: Apoatropine, Noratropine, Hyoscine, Littorine, 6-Hydroxyhyoscyamine, and 7-Hydroxyhyoscyamine.[4][7]
-
Degradation Products: Tropic acid and atropic acid are major degradation products that can form due to hydrolysis.[4][7][8]
-
Process-Related Impurities: These can vary depending on the synthesis route.
Q3: What are the key validation parameters for an analytical method for this compound impurities?
A3: According to ICH guidelines, the key validation parameters include specificity, precision, linearity, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[1][2] Robustness and ruggedness of the method should also be evaluated.[1][3]
Q4: Are there official compendial methods for this compound impurity testing?
A4: Yes, pharmacopoeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) provide official methods.[2][4][9] For instance, the USP specifies an HPLC method for the analysis of organic impurities.[10] It's important to consult the latest versions of these pharmacopoeias for the current official methods.
Troubleshooting Guides
This section addresses common problems encountered during the analysis of this compound impurities.
HPLC/UHPLC Methods
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Interference from the sample matrix. | 1. Use a new column or a guard column. 2. Adjust the mobile phase pH to ensure atropine is in a single ionic form. A pH of 2.5 is commonly used.[1][3] 3. Reduce the injection volume or sample concentration. 4. Improve the sample preparation procedure to remove interfering substances. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. 4. Pump malfunction. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature, for example, at 50°C.[1][3] 3. Allow sufficient time for the column to equilibrate with the mobile phase before injection. 4. Check the pump for leaks and ensure it is delivering a constant flow rate. |
| Low Sensitivity/Poor Detection of Impurities | 1. Non-optimal detection wavelength. 2. Low concentration of impurities. 3. Inappropriate detector settings. | 1. Set the UV detector to a wavelength where both atropine and its impurities have reasonable absorbance, typically around 210 nm or 220 nm.[1][11] 2. Use a more sensitive detector like a mass spectrometer (LC-MS) for trace-level impurities.[12] 3. Optimize detector parameters such as bandwidth and response time. |
| Co-elution of Peaks | 1. Inadequate separation power of the column. 2. Mobile phase composition is not optimized. 3. Gradient elution profile is not optimal. | 1. Use a column with a different selectivity (e.g., a different stationary phase) or a longer column with a smaller particle size (as in UHPLC).[2] 2. Adjust the ratio of organic modifier (e.g., acetonitrile) to the aqueous buffer.[1][3] 3. Modify the gradient slope or introduce isocratic steps to improve the resolution of critical peak pairs. |
Quantitative Data Summary
The following tables summarize quantitative data from various validated analytical methods for this compound and its impurities.
Table 1: HPLC/UHPLC Method Parameters
| Parameter | RP-HPLC[1][3] | UHPLC[2][11] |
| Column | Phenomenex Kinetex C18 (250x4.6mm, 5µm) | Waters Acquity UHPLC BEH C18 (100x2.1mm, 1.7µm) |
| Mobile Phase A | pH 2.50 buffer: acetonitrile (B52724) (950:50 v/v) | 0.1% H3PO4 in water |
| Mobile Phase B | pH 2.50 buffer: acetonitrile (200:800 v/v) | 0.1% H3PO4 in 90% acetonitrile |
| Flow Rate | 2.0 mL/min | 0.55 mL/min |
| Column Temperature | 50°C | 50°C |
| Detection Wavelength | 210 nm | 220 nm |
| Analysis Time | ~40 minutes | ~8 minutes |
Table 2: Method Validation Data
| Parameter | RP-HPLC | UHPLC[2][11][13] | Capillary Electrophoresis[14] |
| Linearity Range | N/A | 50 - 250 µg/mL | 0.08 - 20 µg/mL |
| Correlation Coefficient (r²) | N/A | >0.999 | 0.9994 |
| LOD | N/A | 3.9 µg/mL | 50 ng/mL |
| LOQ | N/A | 13.1 µg/mL | N/A |
Experimental Protocols
RP-HPLC Method for this compound and its Impurities[1][3]
-
Chromatographic System:
-
Column: Phenomenex Kinetex C18 (250x4.6mm, 5µm)
-
Mobile Phase A: A mixture of a pH 2.50 buffer and acetonitrile in a 950:50 v/v ratio.
-
Mobile Phase B: A mixture of a pH 2.50 buffer and acetonitrile in a 200:800 v/v ratio.
-
Flow Rate: 2.0 mL/min
-
Column Temperature: 50°C
-
Sample Temperature: 5°C
-
Detection: UV at 210 nm
-
-
Standard Solution Preparation:
-
Accurately weigh and transfer 25.0 mg of this compound standard into a 100.0 mL volumetric flask.
-
Add 80.0 mL of diluent and sonicate to dissolve.
-
Dilute to volume with diluent and mix well.
-
-
Sensitivity Solution Preparation:
-
Dilute 1.0 mL of the standard solution to 100.0 mL with diluent.
-
Further dilute 1.0 mL of the resulting solution to 10.0 mL with diluent.
-
UHPLC Method for Rapid Analysis of Atropine and its Impurities[2][11]
-
Chromatographic System:
-
Column: Waters Acquity UHPLC BEH C18 (100x2.1mm, 1.7µm)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: 0.1% Phosphoric Acid in 90% Acetonitrile and 10% Water
-
Gradient Elution: A defined gradient is used to achieve separation within a short run time.
-
Flow Rate: 0.55 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 1.0 µL
-
Detection: UV at 220 nm
-
-
Standard Stock Solution Preparation:
-
Accurately weigh 6.25 mg of this compound into a 25.0 mL volumetric flask.
-
Add Milli-Q water to two-thirds volume.
-
Sonicate and shake for 5 minutes at 37°C.
-
This yields a stock solution of approximately 250 µg/mL.
-
-
Calibration Solutions:
-
Prepare calibration solutions by serial dilution of the stock standard solution to achieve concentrations of 200, 100, 75, and 50 µg/mL.
-
Visualizations
Caption: General workflow for HPLC analysis of this compound impurities.
Caption: Troubleshooting logic for common HPLC issues in atropine analysis.
References
- 1. abap.co.in [abap.co.in]
- 2. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]
- 3. abap.co.in [abap.co.in]
- 4. Impurity profiling of this compound by microemulsion electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atropine: a sensitive gas chromatography-mass spectrometry assay and prepharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Compounded 0.01% Atropine—What's in the Bottle? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacopeia.cn [pharmacopeia.cn]
- 10. scribd.com [scribd.com]
- 11. scirp.org [scirp.org]
- 12. Quantitative Analysis of Trace Impurities in Drugs (LC/MS) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
storage conditions to prevent atropine sulfate degradation
Technical Support Center: Atropine (B194438) Sulfate (B86663) Stability
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the proper storage and handling of atropine sulfate to prevent degradation. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly low assay values for this compound solution. | Degradation due to improper storage temperature. this compound in solution is susceptible to hydrolysis, which is accelerated at higher temperatures.[1][2] | Store this compound solutions at controlled room temperature (20°C to 25°C or 68°F to 77°F) or under refrigeration (2°C to 8°C), as indicated by stability data for the specific formulation.[3][4] For short-term storage of some formulations, even elevated temperatures (up to 36°C) may be acceptable for a limited time.[5] |
| Photodegradation. Exposure to light can cause degradation of this compound. | Protect solutions from light by using amber-colored containers or by covering the container with a light-blocking material.[3] | |
| Incorrect pH of the solution. The hydrolysis of this compound is pH-dependent, with minimum degradation occurring at a pH of approximately 3.5.[1][2] | Ensure the pH of the solution is within the optimal range for stability. For injections, the pH is typically between 3.0 and 6.5.[6] | |
| Presence of unknown peaks in HPLC chromatogram. | Formation of degradation products. The primary degradation products of this compound are tropic acid, atropic acid, and apoatropine.[7][8][9] | Utilize a validated stability-indicating HPLC method capable of separating this compound from its potential degradation products.[6][10][11][12][13] Refer to the experimental protocols section for a suitable method. |
| Interaction with container material. Improper container selection can potentially lead to leaching or adsorption. | Use appropriate containers such as Type I clear glass ampoules or polypropylene (B1209903) syringes, which have been shown to be compatible with this compound solutions.[3][14] | |
| Visible particulates or discoloration in the solution. | Chemical degradation or microbial contamination. | Visually inspect solutions for particulate matter and discoloration before use.[15] Do not use if any are observed. Ensure aseptic technique during preparation to prevent microbial contamination.[4] |
Frequently Asked Questions (FAQs)
-
What are the ideal storage conditions for this compound solutions?
-
How long is a diluted this compound solution stable?
-
The stability of a diluted this compound solution depends on the concentration, solvent, storage temperature, and container. For example, a 0.01% atropine solution in balanced salt solution stored in polyethylene (B3416737) eyedroppers at refrigerated temperatures (2-8°C) can be stable for up to six months.[4] However, a 1 mg/mL solution in 0.9% sodium chloride is stable for at least 72 hours at temperatures up to 36°C when protected from light.[5]
-
-
What are the main degradation products of this compound?
-
Does the pH of the solution affect this compound stability?
-
Is it necessary to protect this compound solutions from light?
-
Yes, protection from light is recommended to prevent photodegradation. Studies on stable preparations often involve storage in light-protected containers.[3]
-
Quantitative Data on this compound Stability
The following table summarizes the stability of this compound solutions under various storage conditions.
| Concentration & Vehicle | Storage Temperature | Light Exposure | Duration | Remaining Concentration | Reference |
| 1 mg/mL in 0.9% NaCl | 4°C - 8°C | Protected | 72 hours | 96.5% - 103.4% | [5] |
| 1 mg/mL in 0.9% NaCl | 20°C - 25°C | Protected | 72 hours | 98.7% - 100.2% | [5] |
| 1 mg/mL in 0.9% NaCl | 32°C - 36°C | Protected | 72 hours | 98.3% - 102.8% | [5] |
| 2 mg/mL in isotonic saline | 5°C | Protected | 364 days | >93% | [3] |
| 2 mg/mL in isotonic saline | 23°C | Exposed | 364 days | >93% | [3] |
| 2 mg/mL in isotonic saline | 35°C | Exposed | 28 days | >93% | [3] |
| 0.1, 1.0, 2.5, and 5.0 mg/mL in 0.9% NaCl | 5°C | Not specified | 6 months | >95% | [5] |
| 0.1, 1.0, 2.5, and 5.0 mg/mL in 0.9% NaCl | 25°C | Not specified | 6 months | >95% | [5] |
| 0.01% in artificial tears | 2°C - 8°C | Not specified | 6 months | 90% - 110% | [4] |
| 0.01% in artificial tears | 25°C ± 2°C | Not specified | < 4 months | <90% | [4] |
Experimental Protocols
Preparation of this compound Solution for Stability Studies
This protocol describes the preparation of a diluted this compound solution for experimental use.
Materials:
-
This compound powder (pharmaceutical grade)
-
0.9% Sodium Chloride (sterile, isotonic)
-
Sterile volumetric flasks
-
Sterile pipettes
-
0.22 µm sterile syringe filters
-
Sterile containers for storage (e.g., amber glass vials or polypropylene syringes)
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile volumetric flask, dissolve the this compound in a portion of the 0.9% Sodium Chloride solution.
-
Once fully dissolved, add 0.9% Sodium Chloride to the final volume and mix thoroughly.
-
For sterile preparations, filter the solution through a 0.22 µm sterile syringe filter into the final sterile container.
-
Seal the container and label it with the concentration, date of preparation, and storage conditions.
Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its degradation products.[6][13]
Chromatographic Conditions:
-
Column: C18, 150mm x 4.6mm, 3µm particle size[6]
-
Mobile Phase: Buffer:Methanol (40:60 v/v), pH adjusted to 5.5[6]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm[6]
-
Injection Volume: 20 µL
-
Column Temperature: 50°C[11]
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of this compound and any available degradation products at known concentrations.
-
Prepare the sample solutions by diluting the this compound formulation to be tested to a suitable concentration within the linear range of the method (e.g., 20-120 µg/mL).[6]
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the this compound peak and any degradation product peaks by comparing their retention times and peak areas to those of the standards.
Diagrams
Troubleshooting Workflow for this compound Degradation
Caption: Troubleshooting workflow for this compound degradation.
This compound Degradation Pathway
Caption: Major degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 5. Physical, chemical, and microbiological stability study of diluted atropine eye drops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC method validation for this compound in injection form [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. Robustness Study and Superior Method Development and Validation for Analytical Assay Method of this compound in Pharmaceutical Ophthalmic Solution [scirp.org]
- 11. abap.co.in [abap.co.in]
- 12. RP-HPLC Method Development for Estimation of Atropine Sulphate in Bulk Drug – Oriental Journal of Chemistry [orientjchem.org]
- 13. abap.co.in [abap.co.in]
- 14. ptacts.uspto.gov [ptacts.uspto.gov]
- 15. Stability of Ophthalmic Atropine Solutions for Child Myopia Control - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Atropine Sulfate vs. Scopolamine: A Comparative Guide for Memory Consolidation Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of atropine (B194438) sulfate (B86663) and scopolamine (B1681570), two common non-selective muscarinic acetylcholine (B1216132) receptor antagonists, in the context of studying memory consolidation. By examining their pharmacological profiles, and performance in preclinical memory tasks, and providing detailed experimental protocols, this document aims to equip researchers with the necessary information to select the appropriate tool for their specific research needs.
Executive Summary
Both atropine and scopolamine are instrumental in neuroscience research for inducing amnesia and investigating the role of the cholinergic system in memory processes.[1] While both act as competitive antagonists at muscarinic acetylcholine receptors, their subtle differences in central nervous system penetration and potency can lead to varied outcomes in memory consolidation studies. Scopolamine is more frequently utilized as a standard model for inducing cognitive deficits due to its potent and consistent effects on memory acquisition and consolidation.[2][3] Atropine is also effective in impairing memory but is sometimes reported to have a more pronounced impact on memory retrieval.[4] The choice between these two compounds should be guided by the specific phase of memory being investigated and the desired magnitude of the effect.
Pharmacological Profiles
| Feature | Atropine Sulfate | Scopolamine |
| Mechanism of Action | Competitive, non-selective antagonist of muscarinic acetylcholine receptors (M1-M5).[5][6] | Competitive, non-selective antagonist of muscarinic acetylcholine receptors (M1-M4).[1] |
| Blood-Brain Barrier Penetration | Crosses the blood-brain barrier.[5] | Readily crosses the blood-brain barrier, leading to more potent central nervous system effects.[1] |
| Potency | Generally considered less potent than scopolamine in inducing central anticholinergic effects. | More potent than atropine in its effects on the central nervous system. |
| Primary Use in Memory Research | Used to induce memory deficits, with some studies suggesting a stronger effect on retrieval.[4] | Widely used to model cholinergic dysfunction and to impair memory acquisition and consolidation.[2][3] |
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from representative preclinical studies investigating the effects of atropine and scopolamine on memory consolidation. Direct comparative studies are limited; therefore, data is synthesized from separate experiments. Caution is advised when making direct comparisons due to variations in experimental conditions.
Passive Avoidance Task
The passive avoidance task assesses fear-motivated, long-term memory. A longer latency to enter the dark compartment indicates better memory retention.
| Compound | Animal Model | Dose & Route | Timing of Administration | Latency to Enter Dark Compartment (seconds, mean ± SEM) | Reference |
| Control (Saline) | NMRI Mice | - | Pre-training | ~180 | [7] |
| Scopolamine | NMRI Mice | 0.3 - 3.0 mg/kg, IP | 5 min pre-training | Significantly reduced vs. control | [7] |
| Scopolamine | NMRI Mice | 30 mg/kg, IP | Immediately post-training | Significantly reduced vs. control | [7] |
| Control (Saline) | Male CF-1 Mice | - | Post-training | (Data normalized to control) | [4] |
| Atropine | Male CF-1 Mice | 1.0 mg/kg, IP | 30 min pre-retention test | Impaired retrieval of a consolidated memory | [4] |
Morris Water Maze Task
The Morris water maze is a test of spatial learning and memory. A shorter escape latency to find the hidden platform indicates better spatial memory.
| Compound | Animal Model | Dose & Route | Timing of Administration | Escape Latency (seconds, mean ± SEM) | Reference |
| Control (Vehicle) | ICR Mice | - | Pre-training | ~20-30s (Day 5) | [8] |
| Scopolamine | ICR Mice | 1 mg/kg, IP | Pre-training | Significantly increased vs. control | [8] |
| Control | Rats | - | Pre-training | (Data normalized to control) | [9] |
| Scopolamine | Rats | 0.1 - 0.2 mg/kg, IP | 20 min pre-training | Impaired acquisition | [9] |
| Scopolamine | Rats | 1.0 mg/kg, IP | 20 min pre-first trial | Impaired retention (working memory) | [9] |
Experimental Protocols
Passive Avoidance Task Protocol
This protocol is a generalized procedure for assessing the effects of atropine or scopolamine on memory consolidation.
-
Apparatus: A two-compartment box with a light and a dark chamber connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Acclimation: Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Training (Acquisition):
-
Place a mouse in the light compartment, facing away from the door.
-
After a 10-second habituation period, the guillotine door is opened.
-
When the mouse enters the dark compartment with all four paws, the door is closed, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The latency to enter the dark compartment is recorded.
-
-
Drug Administration:
-
Retention Test:
-
24 hours after the training session, place the mouse back into the light compartment.
-
Open the guillotine door and record the latency to enter the dark compartment (step-through latency), with a cutoff time of around 300-600 seconds.[7]
-
A longer step-through latency is indicative of better memory consolidation.
-
Morris Water Maze Protocol
This protocol outlines a general procedure for evaluating the impact of atropine or scopolamine on spatial memory consolidation.
-
Apparatus: A large circular pool filled with opaque water (e.g., using non-toxic tempura paint). A hidden escape platform is submerged just below the water's surface in one of the four quadrants. Visual cues are placed around the room.
-
Acclimation: Handle the animals for several days before the experiment and allow them to acclimate to the testing room for at least one hour before each session.
-
Training (Acquisition):
-
Conduct training trials for 4-5 consecutive days, with 4 trials per day.
-
For each trial, gently place the mouse into the water at one of four starting positions, facing the wall of the pool.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60 or 90 seconds), guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and the swim path using a video tracking system.
-
-
Drug Administration:
-
For studying consolidation: Administer this compound or scopolamine (IP) immediately after the last training trial of each day.
-
For studying acquisition: Administer the drug 20-30 minutes before the first training trial of each day.[9]
-
-
Probe Trial (Retention Test):
-
24 hours after the final training session, remove the platform from the pool.
-
Place the mouse in the pool at a novel starting position and allow it to swim for a fixed duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the swim path.
-
Greater time spent in the target quadrant indicates better spatial memory consolidation.
-
Signaling Pathways and Experimental Workflow
Cholinergic Signaling Pathway and Antagonist Action
Acetylcholine (ACh) plays a crucial role in memory and learning.[10] It is synthesized from choline (B1196258) and acetyl-CoA and released into the synaptic cleft, where it binds to muscarinic and nicotinic receptors.[10] Atropine and scopolamine act as competitive antagonists at muscarinic receptors, thereby inhibiting cholinergic neurotransmission and impacting memory consolidation.[1][5]
Caption: Cholinergic signaling and the inhibitory action of atropine and scopolamine.
General Experimental Workflow for Studying Memory Consolidation
The following diagram illustrates a typical workflow for investigating the effects of pharmacological agents on memory consolidation.
Caption: A generalized workflow for memory consolidation studies.
References
- 1. Scopolamine - Wikipedia [en.wikipedia.org]
- 2. The effect of scopolamine on memory and attention: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholinergic influence on memory stages: A study on scopolamine amnesic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atropine, an anticholinergic drug, impairs memory retrieval of a high consolidated avoidance response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Atropine - Wikipedia [en.wikipedia.org]
- 7. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of scopolamine-induced cognitive impairment responses in three different ICR stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential effects of cholinergic blockade on performance of rats in the water tank navigation task and in a radial water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muscarinic cholinergic influences in memory consolidation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Atropine Sulfate and Other Anticholinergic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of atropine (B194438) sulfate (B86663) and other prominent anticholinergic drugs, including scopolamine (B1681570), ipratropium (B1672105), and tiotropium (B1237716). The information presented is curated for researchers, scientists, and professionals in drug development, offering a detailed examination of the pharmacological properties, clinical efficacy, and safety profiles of these agents. This objective comparison is supported by experimental data to facilitate informed decision-making in research and development endeavors.
Executive Summary
Anticholinergic drugs, which competitively antagonize acetylcholine (B1216132) at muscarinic receptors, are a cornerstone in treating a variety of clinical conditions. Atropine, a naturally occurring tertiary amine, serves as a prototypical anticholinergic agent. However, synthetic and other naturally derived anticholinergics have been developed to offer improved selectivity, duration of action, and side-effect profiles. This guide delves into a comparative analysis of atropine sulfate against scopolamine, a tertiary amine with more pronounced central nervous system effects, and ipratropium and tiotropium, quaternary ammonium (B1175870) compounds with limited systemic absorption and significant application in respiratory diseases.
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
Atropine and other anticholinergic drugs exert their effects by competitively and reversibly blocking the action of acetylcholine at muscarinic receptors (M1, M2, M3, M4, and M5).[1] These G protein-coupled receptors are widely distributed throughout the body, mediating various physiological functions.[2] The clinical effects of anticholinergic drugs are a direct consequence of the blockade of these receptors in specific tissues. Most anticholinergic drugs are non-selective for the different muscarinic receptor subtypes, leading to a broad range of both therapeutic and adverse effects.[1]
Signaling Pathways
Muscarinic receptors are coupled to different G proteins, initiating distinct intracellular signaling cascades. M1, M3, and M5 receptors primarily couple to Gq/11, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC).[1] In contrast, M2 and M4 receptors couple to Gi/o, inhibiting adenylyl cyclase and decreasing intracellular cyclic AMP (cAMP) levels.[1] The blockade of these pathways by anticholinergic drugs results in their observed physiological effects.
Comparative Receptor Binding Affinity
The affinity of an anticholinergic drug for muscarinic receptors is a key determinant of its potency. This is often quantified by the equilibrium dissociation constant (Ki) or the pKi (-log Ki). A lower Ki value (and thus a higher pKi) indicates a higher binding affinity.
| Drug | Muscarinic Receptor Subtype | pKi / pA2 (Mean ± SEM or Range) | Reference |
| Atropine | M1 | 8.9 - 9.2 | [3] |
| M2 | 8.9 - 9.1 | [3] | |
| M3 | 9.0 - 9.3 | [3] | |
| M4 | 8.8 - 9.0 | [3] | |
| M5 | 8.8 | [3] | |
| Scopolamine | M1 | 9.0 - 9.5 | [3] |
| M2 | 9.2 - 9.6 | [3] | |
| M3 | 9.3 - 9.8 | [3] | |
| M4 | 9.1 - 9.4 | [3] | |
| M5 | 9.0 | [3] | |
| Ipratropium | M1 | 8.9 - 9.1 | [3] |
| M2 | 8.9 - 9.2 | [3] | |
| M3 | 9.1 - 9.4 | [3] | |
| Tiotropium | M1 | 9.7 - 10.1 | [4] |
| M2 | 9.0 - 9.4 | [4] | |
| M3 | 10.2 - 10.4 | [4] | |
| Glycopyrrolate (B1671915) | M1 | 8.5 - 8.8 | [3] |
| M2 | 8.2 - 8.5 | [3] | |
| M3 | 8.9 - 9.7 | [4] |
Note: pKi and pA2 values are derived from various in vitro studies and may differ based on the experimental conditions and tissue/cell types used.
Clinical Efficacy and Side Effect Profile: A Comparative Overview
The clinical utility of anticholinergic drugs is dictated by their efficacy in treating specific conditions and their associated side-effect profiles.
| Drug | Primary Clinical Applications | Common Side Effects | Key Differentiating Features |
| This compound | Bradycardia, organophosphate poisoning, preoperative medication to reduce secretions.[5][6] | Dry mouth, blurred vision, tachycardia, urinary retention, constipation.[7] | Crosses the blood-brain barrier, leading to potential CNS effects.[8] |
| Scopolamine | Motion sickness, postoperative nausea and vomiting. | Drowsiness, dizziness, dry mouth, blurred vision.[9] | More potent CNS effects compared to atropine.[10] |
| Ipratropium Bromide | Chronic Obstructive Pulmonary Disease (COPD), asthma.[6] | Dry mouth, cough, headache. | Quaternary amine with minimal systemic absorption, reducing systemic side effects.[11] Short-acting bronchodilator.[6] |
| Tiotropium Bromide | COPD, asthma.[12] | Dry mouth, upper respiratory tract infection. | Quaternary amine with prolonged duration of action (once-daily dosing).[11][12] More effective than ipratropium in reducing COPD exacerbations.[13] |
| Glycopyrrolate | Preoperative medication to reduce secretions, peptic ulcer disease, COPD.[14] | Dry mouth, blurred vision, urinary retention. | Quaternary amine with minimal CNS penetration.[8] |
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol outlines the general steps for determining the binding affinity of anticholinergic drugs to muscarinic receptors using a radioligand competition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Glycopyrrolate methobromide: 2. comparison with atropine sulphate in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of long-acting muscarinic antagonists: comparison of tiotropium and investigational drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative potency of atropine sulphate and glycopyrrolate on heart rate in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. U.S. Pharmacist - The Leading Journal in Pharmacy [uspharmacist.com]
- 7. Comparative effects of scopolamine and atropine in preventing cholinesterase inhibitor induced lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative physiology and efficacy of atropine and scopolamine in sarin nerve agent poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The development of anticholinergics in the management of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Tiotropium versus ipratropium bromide for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
Atropine Sulfate vs. Glycopyrrolate: A Comparative In Vivo Efficacy Guide
An objective analysis of two prominent anticholinergic agents for researchers and drug development professionals.
Atropine (B194438) sulfate (B86663) and glycopyrrolate (B1671915) are two anticholinergic drugs widely utilized in clinical and research settings to inhibit the effects of acetylcholine (B1216132) at muscarinic receptors. Their primary applications include the reduction of salivary and bronchial secretions, the prevention and treatment of bradycardia, and as an adjunct to reverse neuromuscular blockade. Despite their similar mechanisms of action, their distinct pharmacokinetic and pharmacodynamic profiles result in notable differences in their in vivo efficacy and side-effect profiles. This guide provides a detailed comparison of their performance based on available experimental data.
Mechanism of Action
Both atropine and glycopyrrolate act as competitive antagonists of acetylcholine at muscarinic cholinergic receptors. By blocking these receptors, they inhibit the parasympathetic nervous system's effects on various organs, including the heart, salivary glands, and smooth muscles. Atropine, a tertiary amine, can cross the blood-brain barrier, potentially leading to central nervous system effects.[1] In contrast, glycopyrrolate is a quaternary ammonium (B1175870) compound with limited ability to penetrate the central nervous system, thereby minimizing central side effects.[1]
Comparative Efficacy Data
The following tables summarize the quantitative data from various in vivo studies comparing the effects of atropine sulfate and glycopyrrolate.
Table 1: Effects on Heart Rate
| Study Population | Atropine Dose | Glycopyrrolate Dose | Key Findings on Heart Rate | Citation |
| Adult Patients | 20 micrograms/kg | 10 micrograms/kg | Atropine was associated with a greater initial tachycardia and subsequent bradycardia compared to glycopyrrolate. | [2] |
| Pediatric Patients | 20 µg/kg | 8 µg/kg | Heart rate changes within 15 minutes post-administration were less pronounced in the glycopyrrolate group, indicating reduced fluctuation from baseline. | [3][4] |
| Adult Patients undergoing minor oral surgery | 0.6 mg/ml (IM) | 0.2 mg/ml (IM) | A significant increase in heart rate was observed 30 minutes after atropine administration, with no significant change in the glycopyrrolate group. | [5][6] |
| Healthy Male Volunteers | 120 micrograms (low dose) & 720 micrograms (high dose) | 50 micrograms (low dose) & 300 micrograms (high dose) | Low-dose atropine was associated with a slowing of the heart rate, while low-dose glycopyrrolate showed no significant difference from placebo. Higher doses of both drugs produced equal vagal cardiac blockade characterized by significant tachycardia. | [7] |
| Adult Patients | Not specified | Not specified | Glycopyrrolate was associated with a smaller increase in heart rate. | [8] |
Table 2: Effects on Salivary Secretion (Antisialagogue Effect)
| Study Population | Atropine Dose | Glycopyrrolate Dose | Key Findings on Salivary Secretion | Citation |
| Volunteers | Intramuscular administration | Intramuscular administration | Glycopyrrolate is five to six times more potent than atropine in its antisialogogue effect and has a more prolonged effect. | [9][10] |
| Adult Patients undergoing minor oral surgery | 0.6 mg/ml (IM) | 0.2 mg/ml (IM) | Atropine and glycopyrrolate were found to be equally potent as antisialogogues. | [5][6] |
| Adult Patients | Not specified | Not specified | Better control of secretions was achieved with glycopyrrolate. | [2] |
| Pediatric Patients | 20 µg/kg | 8 µg/kg | A higher incidence of dry mouth was observed with glycopyrrolate. | [4][11] |
Table 3: Onset and Duration of Action
| Drug | Onset of Action (IV) | Duration of Vagal Blockade | Duration of Antisialagogue Effect | Citation |
| Atropine | 30-60 seconds | 15-30 minutes | Not specified | [4][11] |
| Glycopyrrolate | 1-2 minutes | 2-3 hours | Up to 7 hours | [4][11][12] |
Experimental Protocols
The following outlines a generalized experimental workflow for a comparative clinical trial of atropine and glycopyrrolate, based on methodologies described in the cited literature.
Detailed Methodologies:
-
Study Design: Most studies employ a randomized, controlled, and often double-blind design to minimize bias.[8]
-
Patient Population: Subjects are typically healthy volunteers or patients undergoing surgical procedures requiring anticholinergic premedication.[3][5][9] Exclusion criteria often include pre-existing cardiovascular conditions or other contraindications for anticholinergic use.
-
Drug Administration: Atropine and glycopyrrolate are administered intravenously or intramuscularly at specified doses.[5][6]
-
Heart Rate Monitoring: Heart rate is continuously monitored using an electrocardiogram (ECG), and measurements are recorded at baseline and at regular intervals post-drug administration.[5][6] In some studies, the area under the curve (AUC) for heart rate changes is calculated to assess overall fluctuation.[3][4][13]
-
Salivary Secretion Measurement: The antisialagogue effect is assessed by measuring salivary flow. This can be done by placing pre-weighed cotton rolls in the mouth for a specific duration and then measuring the weight change.[5][6]
-
Data Analysis: Statistical methods are used to compare the mean changes in heart rate and salivary secretion between the two groups. P-values are calculated to determine the statistical significance of the observed differences.
Summary of Findings
-
Cardiovascular Effects: Glycopyrrolate generally demonstrates a more stable cardiovascular profile compared to atropine. It is associated with less initial tachycardia and a reduced overall fluctuation in heart rate.[2][3][4][8] This makes it a preferred agent in scenarios where hemodynamic stability is a priority.[4][11] Atropine, with its rapid onset, can cause a more pronounced increase in heart rate.[14]
-
Antisialagogue Effects: Glycopyrrolate is a more potent and longer-acting antisialagogue than atropine.[2][9][10] While some studies have found them to be equally potent for short-term procedures, glycopyrrolate's extended duration of action is a significant advantage.[5][6][12]
-
Central Nervous System Effects: Due to its inability to cross the blood-brain barrier, glycopyrrolate does not produce the central anticholinergic side effects that can be seen with atropine.[1]
-
Onset and Duration: Atropine has a faster onset of action, while glycopyrrolate has a longer duration of both its vagal blocking and antisialagogue effects.[4][11][12] The pharmacokinetic profile of glycopyrrolate is more closely aligned with that of neostigmine (B1678181), making it a suitable partner for the reversal of neuromuscular blockade.[4][11]
Conclusion for Drug Development Professionals
The choice between this compound and glycopyrrolate depends on the specific clinical or research objective. Glycopyrrolate's favorable cardiovascular and central nervous system side-effect profile, coupled with its potent and prolonged antisialagogue activity, makes it a strong candidate for development in applications requiring stable hemodynamics and effective secretion control. The development of novel formulations or delivery systems for glycopyrrolate could further enhance its clinical utility. For indications where a rapid onset of vagal blockade is paramount, atropine remains a relevant comparator. Future research could focus on head-to-head trials in specific patient populations and the exploration of combination therapies to optimize clinical outcomes.
References
- 1. Atropine and Glycopyrrolate | Anesthesia Key [aneskey.com]
- 2. Comparison of atropine and glycopyrrolate in a mixture with pyridostigmine for the antagonism of neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of glycopyrrolate vs. atropine combined with neostigmine on heart rate dynamics and safety outcomes in pediatric patients: a prospective randomized controlled trial | springermedizin.de [springermedizin.de]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Intramuscular Atropine Sulphate and Glycopyrrolate on Heart Rate and Salivary Secretion in Patients Undergoing Minor Oral Surgical Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of glycopyrrolate and atropine on heart rate variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycopyrrolate as a premedicant: comparison with atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the effects of atropine and glycopyrrolate on various end-organs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the effects of atropine and glycopyrrolate on various end-organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative effects of glycopyrrolate vs. atropine combined with neostigmine on heart rate dynamics and safety outcomes in pediatric patients: a prospective randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajms.online [ajms.online]
- 13. Glycopyrrolate versus atropine for preventing bradycardia induced by neostigmine injection after general anesthesia surgery: a randomized open, parallel-controlled multicenter clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
Atropine Sulfate: A Comparative Cross-Species Guide to its Effects and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of atropine (B194438) sulfate (B86663) across various species, supported by experimental data. It is intended to serve as a valuable resource for researchers and professionals involved in drug development and preclinical studies.
Introduction
Atropine sulfate is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, making it a widely used drug in both clinical and research settings.[1][2] Its effects on various physiological systems, including the cardiovascular, respiratory, and central nervous systems, have been extensively studied. This guide aims to consolidate and compare the pharmacokinetic and pharmacodynamic properties of this compound across different species, providing a crucial reference for study design and data interpretation.
Pharmacokinetic Profile: A Cross-Species Comparison
The absorption, distribution, metabolism, and excretion of this compound can vary significantly among species. These differences are critical for determining appropriate dosing regimens and for extrapolating preclinical data to human studies.
| Parameter | Human | Dog | Rat | Mouse | Rabbit |
| Bioavailability (IM) | ~80-90% | High | - | - | - |
| Elimination Half-life (IV) | 2-4 hours[3] | 28-39.3 min[4] | 1.15 hours | - | - |
| Metabolism | Hepatic hydrolysis and conjugation | Hepatic | Hepatic | Hepatic | Rapid hydrolysis by atropinesterase |
| Primary Excretion Route | Renal | Renal | Renal | Renal | Renal |
Pharmacodynamic Effects: A Multi-Species Overview
The physiological responses to this compound, stemming from its blockade of muscarinic receptors, are diverse and species-dependent. Key effects include changes in heart rate, pupil dilation (mydriasis), and reduction of secretions.
Cardiovascular Effects
Atropine is well-known for its effects on heart rate. Low doses can paradoxically cause a transient bradycardia, while higher doses lead to tachycardia by blocking vagal input to the sinoatrial node.[5]
| Species | Dose | Route | Heart Rate Effect |
| Human | 0.02 mg/kg | IM | Significant increase (max 22 beats/min)[6] |
| Dog | 0.02 mg/kg | Endobronchial | 16% increase[4] |
| Rat | 5-80 mg/kg | IV | Dose-dependent reduction[7] |
| Mouse | 0.5 mg/kg | IP | Prolonged increase in heart rate[8][9] |
Table 2: Comparative Cardiovascular Effects of this compound. This table highlights the varied effects of this compound on heart rate across different species and administration routes.
Ocular Effects
Topical administration of this compound is a common method to induce mydriasis for ophthalmic examinations. The extent and duration of this effect differ between species.
| Species | Concentration | Peak Dilation Time | Duration of Mydriasis |
| Human | 1% | 40 minutes[3] | Up to 12 days[3] |
| Dog | 1% | 46.5 minutes[10] | - |
| Non-human Primate | 1% | 8 hours[11] | > 4 days[11] |
| Rabbit | 1% | - | - |
| Cat | 1% | 30-60 minutes[12] | 96 hours[12] |
Toxicology Profile
The toxicity of this compound is dose-dependent and varies across species. The median lethal dose (LD50) is a key indicator of acute toxicity.
| Species | Route | LD50 |
| Rat | Oral | 500-622 mg/kg[13][14][15] |
| Mouse | Oral | 75-468 mg/kg[13][14][15] |
| Rabbit | Oral | 600 mg/kg[14][15] |
| Guinea Pig | Oral | 1100 mg/kg[14][15] |
Table 4: Comparative Acute Toxicity of this compound. This table presents the oral LD50 values for this compound in different rodent species.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data.
Reversal of Drug-Induced Bradycardia in a Mouse Model
Objective: To evaluate the efficacy of this compound in reversing bradycardia induced by a cholinergic agonist.
Materials:
-
This compound solution (0.5 mg/kg, intraperitoneal)
-
Cholinergic agonist (e.g., carbachol)
-
Male C57BL/6 mice (8-10 weeks old)
-
ECG monitoring system
-
Sterile 0.9% saline
Procedure:
-
Anesthetize the mouse and establish a baseline ECG recording.
-
Induce bradycardia by administering the cholinergic agonist.
-
Once a stable bradycardic rhythm is established, administer this compound (0.5 mg/kg, IP).[9]
-
Continuously monitor the ECG and record the heart rate at 1, 5, 15, and 30 minutes post-atropine administration.
-
A control group should receive saline instead of this compound.
-
Analyze the data to determine the percentage reversal of bradycardia.
Induction of Mydriasis in Rabbits
Objective: To assess the mydriatic effect of topically applied this compound.
Materials:
-
This compound ophthalmic solution (1%)
-
New Zealand white rabbits
-
Pupilometer or a calibrated ruler
-
Topical anesthetic (e.g., proparacaine)
-
Sterile saline solution
Procedure:
-
Gently restrain the rabbit and measure the baseline pupil diameter of both eyes.
-
Instill one drop of topical anesthetic into the test eye.
-
After one minute, instill one drop of 1% this compound solution into the conjunctival sac of the test eye.
-
The contralateral eye will serve as a control and receive one drop of sterile saline.
-
Measure the pupil diameter of both eyes at 15, 30, 60, and 120 minutes after administration.
-
Record and compare the changes in pupil diameter between the treated and control eyes.
Signaling Pathways and Mechanism of Action
This compound exerts its effects by competitively blocking muscarinic acetylcholine receptors (mAChRs). There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors.[1] The blockade of these receptors disrupts the normal signaling cascades initiated by acetylcholine.
Caption: Atropine's mechanism of action.
Recent studies also suggest that atropine may have effects beyond simple muscarinic receptor antagonism, including the inhibition of phosphodiesterase type 4 (PDE4), which could contribute to its cardiac effects.[8][9]
Caption: General experimental workflow.
Conclusion
This guide highlights the significant inter-species variability in the pharmacokinetics and pharmacodynamics of this compound. A thorough understanding of these differences is paramount for the accurate design and interpretation of preclinical studies. The provided data tables, experimental protocols, and mechanistic diagrams serve as a foundational resource for researchers in the field of pharmacology and drug development. Further research is warranted to fill the existing data gaps and to fully elucidate the complex, species-specific effects of this compound.
References
- 1. Acetylcholine - Wikipedia [en.wikipedia.org]
- 2. nursingcenter.com [nursingcenter.com]
- 3. fda.gov [fda.gov]
- 4. Atropine pharmacokinetics and pharmacodynamics following endotracheal versus endobronchial administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Possible mechanisms of anti-cholinergic drug-induced bradycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of atropine in vivo and ex vivo (radioreceptor assay) after oral and intramuscular administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of large doses of this compound on heart rate and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atropine augments cardiac contractility by inhibiting cAMP-specific phosphodiesterase type 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the effects of topical and systemic this compound on intraocular pressure and pupil diameter in the normal canine eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. researchgate.net [researchgate.net]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. merck.com [merck.com]
- 15. merck.com [merck.com]
Atropine Sulfate vs. Selective Muscarinic Antagonists: A Comparative Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of neuroscience research, the cholinergic system stands as a pivotal area of investigation, implicated in a vast array of physiological processes including learning, memory, attention, and motor control. Muscarinic acetylcholine (B1216132) receptors (mAChRs), with their five distinct subtypes (M1-M5), are key players in mediating the effects of acetylcholine in the central nervous system. The choice of antagonist—be it the non-selective atropine (B194438) sulfate (B86663) or a subtype-selective compound—can profoundly influence experimental outcomes and their interpretation. This guide provides a comprehensive comparison of atropine sulfate and selective muscarinic antagonists, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to aid researchers in making informed decisions for their study designs.
This compound: The Non-Selective Workhorse
This compound, a naturally occurring tertiary amine, acts as a competitive, non-selective antagonist at all five muscarinic acetylcholine receptor subtypes (M1-M5).[1][2] Its broad activity profile has made it a widely used tool in neuroscience for decades to induce a general blockade of the muscarinic system.[1] By competitively inhibiting the binding of acetylcholine, atropine effectively disrupts cholinergic neurotransmission, leading to a range of physiological effects.[3][4]
However, this lack of selectivity is a double-edged sword. While useful for elucidating the overall role of the muscarinic system, it makes it impossible to attribute observed effects to a specific receptor subtype. Furthermore, the widespread antagonism can lead to a constellation of central and peripheral side effects, including cognitive impairment, tachycardia, and dry mouth, which can confound the interpretation of behavioral studies.[5]
The Rise of Selectivity: Targeting Specific Muscarinic Subtypes
The development of selective muscarinic antagonists has revolutionized the study of the cholinergic system, allowing researchers to dissect the specific functions of each receptor subtype. This targeted approach offers greater precision in experimental design and a reduction in off-target effects, leading to more robust and interpretable data.
-
M1 Selective Antagonists: The M1 receptor is highly expressed in the hippocampus and cortex, regions critical for learning and memory.[6] Selective M1 antagonists, such as pirenzepine, are valuable tools for investigating the role of this subtype in cognitive processes.[6][7] For instance, studies have utilized M1 antagonists to model memory impairment and to explore potential therapeutic strategies for Alzheimer's disease.[6] More recently, highly selective M1 antagonists like PIPE-307 are being investigated for their potential in promoting remyelination in diseases like multiple sclerosis.[8]
-
M2 Selective Antagonists: M2 receptors are predominantly found as presynaptic autoreceptors on cholinergic neurons, where they inhibit acetylcholine release.[9] Selective M2 antagonists, such as methoctramine, can therefore enhance cholinergic transmission by blocking this negative feedback loop.[9] This makes them useful for studying conditions associated with cholinergic hypofunction.
-
M3 Selective Antagonists: While M3 receptors are more abundant in the peripheral nervous system, they are also present in the brain. Selective M3 antagonists, such as darifenacin, are primarily used to study peripheral cholinergic functions but can also be employed to investigate the central roles of this subtype.
-
M4 Selective Antagonists: M4 receptors are highly expressed in the striatum and are involved in the modulation of motor control and dopamine (B1211576) release.[10][11] The development of highly selective M4 antagonists, such as VU6021625, has enabled researchers to explore their potential as therapeutic agents for movement disorders like Parkinson's disease and dystonia, with potentially fewer side effects than non-selective antagonists.[3][12]
-
M5 Selective Antagonists: The M5 receptor is the least understood of the muscarinic subtypes, with a more restricted expression pattern in the brain, including the substantia nigra and ventral tegmental area. The lack of highly selective M5 antagonists has hampered research into its specific functions.
Quantitative Comparison of Binding Affinities
The selectivity of a muscarinic antagonist is determined by its binding affinity (Ki or IC50) for each of the five receptor subtypes. A lower Ki or IC50 value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound and a selection of selective muscarinic antagonists.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Primary Selectivity |
| This compound | 1.27 - 2.22 | 3.24 - 4.32 | 2.21 - 4.16 | 0.77 - 2.38 | 2.84 - 3.39 | Non-selective |
| Pirenzepine | ~14 - 20 | ~800 | ~400 | ~300 | ~500 | M1 |
| PIPE-307 | 4.6 | >1000 | >1000 | >1000 | >1000 | M1 |
| Methoctramine | ~160 | ~10 - 20 | ~160 | ~80 | ~250 | M2 |
| Darifenacin | ~63 | ~400 | ~8 | ~500 | ~100 | M3 |
| VU6021625 | >10,000 | >10,000 | >10,000 | 11.4 | >10,000 | M4 |
Note: Ki values can vary depending on the experimental conditions and tissue/cell type used. The values presented are approximate ranges gathered from multiple sources for comparative purposes.
Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades upon activation. Understanding these pathways is crucial for interpreting the effects of their antagonists. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[13] This cascade ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC). In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and the modulation of ion channels.[14]
Caption: M1, M3, and M5 Receptor Gq/11 Signaling Pathway.
Caption: M2 and M4 Receptor Gi/o Signaling Pathway.
Experimental Protocols
The following are summaries of key experimental protocols used to characterize and compare muscarinic antagonists.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for a specific muscarinic receptor subtype.
Methodology:
-
Membrane Preparation: Cell membranes expressing the desired human muscarinic receptor subtype (M1-M5) are prepared from transfected cell lines (e.g., CHO-K1 cells).
-
Incubation: The cell membranes are incubated with a radiolabeled muscarinic antagonist of known affinity, such as [³H]-N-methylscopolamine ([³H]-NMS), and various concentrations of the unlabeled test compound (the competitor).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To measure the extracellular levels of acetylcholine in a specific brain region of a freely moving animal following the administration of a muscarinic antagonist.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., hippocampus, striatum) of an anesthetized rodent.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Small molecules, including acetylcholine, diffuse across the semipermeable membrane of the probe and are collected in the dialysate. Samples are collected at regular intervals.
-
Drug Administration: The muscarinic antagonist is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).
-
Neurochemical Analysis: The concentration of acetylcholine in the dialysate samples is quantified using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in acetylcholine levels from baseline are calculated and compared between treatment groups.
Morris Water Maze
Objective: To assess spatial learning and memory in rodents.
Methodology:
-
Apparatus: A large circular pool is filled with opaque water, and a small escape platform is hidden just below the water's surface. Visual cues are placed around the room.
-
Acquisition Phase: The animal is placed in the pool from different starting locations and must learn to find the hidden platform using the distal visual cues. The time to find the platform (escape latency) is recorded over several trials and days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set period. The time spent in the target quadrant (where the platform was previously located) is measured as an index of memory retention.
-
Drug Administration: The muscarinic antagonist is typically administered before the acquisition or probe trials to assess its effect on learning or memory retrieval.
Passive Avoidance Test
Objective: To assess fear-motivated learning and memory.
Methodology:
-
Apparatus: A two-chambered box with a light and a dark compartment, separated by a door. The floor of the dark compartment is equipped to deliver a mild foot shock.
-
Training: The animal is placed in the light compartment. When it naturally enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.
-
Retention Test: At a later time point (e.g., 24 hours), the animal is returned to the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive experience.
-
Drug Administration: The muscarinic antagonist is administered before the training or retention test to evaluate its impact on memory formation or retrieval.
Experimental Workflow
The selection and application of a muscarinic antagonist in a neuroscience research project typically follows a logical progression. The following diagram illustrates a common experimental workflow.
Caption: General Experimental Workflow in Muscarinic Antagonist Research.
Conclusion
The choice between this compound and a selective muscarinic antagonist is a critical decision in neuroscience research that hinges on the specific research question. Atropine remains a valuable tool for inducing a broad blockade of the muscarinic system, but its lack of selectivity necessitates cautious interpretation of the results. For researchers aiming to dissect the precise roles of individual muscarinic receptor subtypes in health and disease, the use of selective antagonists is indispensable. By providing greater target specificity and minimizing confounding off-target effects, these powerful pharmacological tools enable a more nuanced and accurate understanding of the complex functions of the cholinergic system in the brain. This guide serves as a foundational resource to aid in the selection of the appropriate antagonist and the design of rigorous and informative experiments.
References
- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scantox.com [scantox.com]
- 3. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 4. coconote.app [coconote.app]
- 5. ics.org [ics.org]
- 6. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
- 7. Passive avoidance test [panlab.com]
- 8. mmpc.org [mmpc.org]
- 9. Pharmacological profile of selective muscarinic receptor antagonists on guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 11. derangedphysiology.com [derangedphysiology.com]
- 12. cyagen.com [cyagen.com]
- 13. Crystal structure of the M5 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Atropine Sulfate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) like atropine (B194438) sulfate (B86663) is paramount for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose. This guide provides a comprehensive comparison of a validated HPLC method for atropine sulfate quantification against alternative analytical techniques, supported by experimental data and detailed protocols.
The validation of an analytical method is a critical process that demonstrates its suitability for its intended purpose. Key validation parameters include accuracy, precision, linearity, range, specificity, limit of detection (LOD), and limit of quantification (LOQ). This guide will delve into these parameters for a specific HPLC method and compare them with an alternative, Ultra-High-Performance Liquid Chromatography (UHPLC), to highlight the advancements in chromatographic techniques.
Chromatographic Methods: A Head-to-Head Comparison
Modern analytical laboratories are increasingly transitioning from traditional HPLC to UHPLC systems. The primary driver for this shift is the significant improvement in speed and efficiency offered by UHPLC, without compromising analytical quality. A key difference lies in the particle size of the stationary phase in the columns; UHPLC columns use particles smaller than 2 µm, leading to higher resolution and faster analysis times compared to the 3-5 µm particles used in conventional HPLC.
A comparative study showcases the practical advantages of UHPLC over the United States Pharmacopeia (USP) HPLC method for this compound analysis. The novel gradient UHPLC method demonstrated a significantly reduced analysis time of just 8 minutes, compared to the 40 to over 70 minutes required by the compendial HPLC method, especially when resolving impurities like atropic acid.[1][2]
The following tables summarize the validation parameters for two distinct HPLC methods and a UHPLC method, providing a clear comparison of their performance characteristics.
Table 1: HPLC Method Validation Parameters for this compound
| Parameter | Method 1 | Method 2 |
| Linearity Range | 20-120 µg/mL[3] | 25-75 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.999 | Not Specified |
| Accuracy (% Recovery) | 99.58% - 99.94%[3] | Not Specified |
| Precision (% RSD) | < 2% (Intra-day & Inter-day)[3] | Not Specified |
| Limit of Detection (LOD) | 0.019 µg/mL[3] | Not Specified |
| Limit of Quantification (LOQ) | 0.059 µg/mL[3] | Not Specified |
| Wavelength | 210 nm[3] | 210 nm[4] |
Table 2: UHPLC Method Validation Parameters for this compound
| Parameter | Performance |
| Linearity Range | 50-250 µg/mL[1][2] |
| Correlation Coefficient (r²) | > 0.999[1][2] |
| Accuracy (% Recovery) | Specified in study[1][2] |
| Precision (% RSD) | Met USP Category I criteria[1][2] |
| Limit of Detection (LOD) | 3.9 µg/mL[1] |
| Limit of Quantification (LOQ) | 13.1 µg/mL[1] |
| Wavelength | Not Specified |
It is important to note that while the UHPLC method offers a significant reduction in analysis time, the reported LOD and LOQ values in this specific study are higher than those of the HPLC method presented in Table 1.[1][3] This highlights that the choice of method may depend on the specific requirements of the analysis, such as the need for high throughput versus ultimate sensitivity.
Beyond Chromatography: Alternative Quantification Methods
While HPLC and its advancements remain the gold standard, other analytical techniques can be employed for the quantification of this compound. These methods may offer advantages in specific contexts, such as simplicity or cost-effectiveness.
-
Spectrophotometry: A simple and rapid spectrophotometric method has been developed based on the Vitali-Morin reaction, where this compound develops a blue chromophore that can be measured at 570 nm.[5] This method demonstrated linearity in the range of 2-20 µg/mL.[5] However, spectrophotometric methods can be prone to interference from other substances in the sample matrix, affecting specificity.[6]
-
Capillary Electrophoresis (CE): CE offers a powerful separation tool and has been applied to atropine analysis.[6] It can provide high separation efficiency and is an interesting alternative to chromatographic methods.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For applications requiring very high sensitivity and selectivity, such as pharmacokinetic studies in biological matrices, LC-MS is the method of choice. A validated LC-MS method for atropine in microvolume plasma samples reported a lower limit of quantification of 1.0 ng/mL.[7]
The selection of the most appropriate analytical method depends on various factors, including the nature of the sample, the required level of sensitivity and selectivity, available instrumentation, and the desired sample throughput.
Experimental Protocols
Below are detailed methodologies for the validated HPLC and UHPLC methods discussed in this guide.
HPLC Method for this compound Quantification
This protocol is based on a method validated for the estimation of this compound in injectable formulations.[3]
-
Instrumentation: A Shimadzu HPLC system equipped with a UV detector.
-
Column: Shimadzu C18 column (150mm × 4.6mm, 3µm).[3]
-
Mobile Phase: A mixture of buffer and methanol (B129727) in a 40:60 v/v ratio, with the pH adjusted to 5.5.[3]
-
Flow Rate: Not specified.
-
Detection Wavelength: 210 nm.[3]
-
Standard Preparation: Prepare a stock solution of this compound and dilute to create a series of standards within the linear range of 20-120 µg/mL.[3]
-
Sample Preparation: Dilute the injectable formulation with the mobile phase to a concentration within the calibration range.
-
Validation Procedure:
-
Linearity: Inject the standard solutions and plot the peak area against concentration. Calculate the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound.
-
Precision: Analyze multiple preparations of the same sample on the same day (intra-day) and on different days (inter-day) and calculate the relative standard deviation (RSD).
-
LOD and LOQ: Determine based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.
-
UHPLC Method for this compound Quantification
This protocol is based on a rapid UHPLC method developed for the analysis of atropine and its impurities.[1]
-
Instrumentation: A Waters Acquity UHPLC system with a UV detector.
-
Column: Waters Acquity UHPLC BEH C18, 1.7 µm, 2.1 × 100 mm.[1]
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% H₃PO₄ in water.[1]
-
Solvent B: 0.1% H₃PO₄ in 90% acetonitrile (B52724) and 10% water.[1]
-
-
Flow Rate: Not specified.
-
Detection Wavelength: Not specified.
-
Standard Preparation: Prepare a stock solution of this compound and create standard curves in the analytical range of 50 - 250 µg/mL.[1]
-
Sample Preparation: Prepare samples from auto-injector drug products as described in the study.[1]
-
Validation Procedure: The method was validated according to USP <1225> Category I requirements, addressing precision, accuracy, linearity, range, and specificity.[1][2]
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow of a typical HPLC method validation process, ensuring the reliability and robustness of the analytical data.
Caption: A flowchart of the HPLC method validation process.
References
- 1. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]
- 2. scirp.org [scirp.org]
- 3. HPLC method validation for this compound in injection form [wisdomlib.org]
- 4. nnpub.org [nnpub.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
comparative potency of atropine sulfate at different muscarinic receptor subtypes
A comprehensive guide for researchers and drug development professionals on the binding and functional potency of atropine (B194438) sulfate (B86663) across the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5).
Atropine, a non-selective muscarinic receptor antagonist, is a cornerstone pharmacological tool for studying the cholinergic system.[1][2][3] Its clinical and research applications are widespread, ranging from ophthalmology to the treatment of bradycardia and organophosphate poisoning.[2][3] Understanding the nuanced interaction of atropine with each muscarinic receptor subtype is critical for elucidating physiological mechanisms and for the development of more selective therapeutic agents. This guide provides a comparative analysis of atropine sulfate's potency at M1 through M5 receptors, supported by quantitative data and detailed experimental methodologies.
This compound: Binding Affinity and Functional Potency
Atropine acts as a competitive antagonist at all five muscarinic receptor subtypes.[3][4] Its potency is typically quantified by its inhibition constant (Ki) in radioligand binding assays and its half-maximal inhibitory concentration (IC50) in functional assays. The data presented below summarizes the comparative potency of this compound at human muscarinic receptors.
| Receptor Subtype | Binding Affinity (Ki) (nM) | Functional Potency (IC50) (nM) | Primary Signaling Pathway |
| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 | Gq/11 |
| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 | Gi/o |
| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 | Gq/11 |
| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 | Gi/o |
| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 | Gq/11 |
Data sourced from a competitive binding assay using [3H]-NMS as the radioligand.[4]
The data indicates that atropine exhibits high affinity across all muscarinic receptor subtypes, with Ki values in the low nanomolar range. Notably, it displays a slightly higher affinity for the M4 receptor subtype.
Muscarinic Receptor Signaling Pathways
The five muscarinic receptor subtypes are G-protein coupled receptors (GPCRs) that can be broadly categorized into two major signaling families based on their G-protein coupling.[5][6]
-
Gq/11 Pathway (M1, M3, M5): Upon agonist binding, these receptors activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6][7]
-
Gi/o Pathway (M2, M4): Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6] The βγ-subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.[5]
Gq/11 signaling pathway for M1, M3, and M5 muscarinic receptors.
Gi/o signaling pathway for M2 and M4 muscarinic receptors.
Experimental Protocols
The determination of atropine's binding affinity and functional potency relies on robust in vitro assays. Below are detailed methodologies for the key experiments.
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of a ligand (atropine) for a receptor by competing with a radiolabeled ligand for binding to the receptor.[8][9]
1. Membrane Preparation:
-
Cells or tissues expressing the muscarinic receptor subtype of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[10]
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer.
-
Protein concentration is determined using a standard method (e.g., BCA assay).[10]
2. Competition Binding Assay:
-
A fixed concentration of a radioligand with known high affinity for the receptor (e.g., [3H]-N-methylscopolamine, [3H]-NMS) is used.
-
Increasing concentrations of the unlabeled competitor ligand (this compound) are added to the membrane preparation along with the radioligand.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated by rapid vacuum filtration through a filter mat that traps the membranes.[10]
-
The radioactivity retained on the filters is measured using a scintillation counter.
3. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to yield specific binding.
-
The concentration of atropine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
General workflow for a radioligand binding assay.
Functional Assay: Calcium Mobilization (for IC50 at Gq-coupled Receptors)
For M1, M3, and M5 receptors, a common functional assay measures the inhibition of agonist-induced intracellular calcium mobilization.[6]
1. Cell Culture and Dye Loading:
-
A cell line stably expressing the human M1, M3, or M5 receptor (e.g., HEK293 or CHO cells) is cultured in appropriate media.[6]
-
Cells are seeded into multi-well plates and allowed to attach.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
2. Compound Addition and Signal Detection:
-
Varying concentrations of the antagonist (this compound) are pre-incubated with the cells.
-
A fixed concentration of a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) is then added to stimulate the receptor.
-
The resulting change in fluorescence, which corresponds to the increase in intracellular calcium, is measured using a plate reader.
3. Data Analysis:
-
The inhibitory effect of atropine is calculated as a percentage of the maximal agonist response.
-
The IC50 value, the concentration of atropine that produces 50% inhibition of the agonist-induced response, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
This guide provides a foundational understanding of the comparative potency of this compound at muscarinic receptor subtypes. The presented data and experimental protocols offer a valuable resource for researchers in pharmacology and drug development, facilitating further investigation into the complex roles of the cholinergic system.
References
- 1. mdpi.com [mdpi.com]
- 2. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. apexbt.com [apexbt.com]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the In Vitro and In Vivo Effects of Atropine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of atropine (B194438) sulfate (B86663) with its alternatives, supported by experimental data. We delve into the in vitro receptor binding profiles and in vivo physiological responses of atropine sulfate, glycopyrrolate (B1671915), and scopolamine (B1681570), offering a comprehensive overview for researchers in drug development and related scientific fields.
This compound: A Non-Selective Muscarinic Antagonist
This compound is a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), belonging to the tropane (B1204802) alkaloid family.[1] It is widely used in clinical practice for its effects on the parasympathetic nervous system, including increasing heart rate, reducing secretions, and dilating the pupils.[2] Its mechanism of action involves the blockade of acetylcholine (ACh) binding to the five subtypes of muscarinic receptors (M1-M5), thereby inhibiting the physiological responses mediated by these receptors.[3][4]
Comparative Analysis of this compound and Alternatives
This section compares the in vitro and in vivo effects of this compound with two other commonly used antimuscarinic agents: glycopyrrolate and scopolamine.
In Vitro Receptor Binding Affinity
The binding affinity of a drug to its receptor is a key determinant of its potency. The following table summarizes the reported inhibitory constant (Ki) values for this compound and its alternatives at various muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) |
| This compound | 1.2 - 2.5 | 1.9 - 4.3 | 1.7 - 2.2 | ~2.4 | ~3.4 |
| Glycopyrrolate | 1.0 | 1.89 | 1.69 | Not widely reported | Not widely reported |
| Scopolamine | ~0.1 | ~0.4 | ~0.2 | ~0.6 | Not widely reported |
Note: Ki values can vary between studies depending on the experimental conditions.
Glycopyrrolate demonstrates a high affinity for both M2 (cardiac) and M3 (glandular) muscarinic receptor subtypes, similar to atropine.[5] One study reported Ki values of 1.889 nM for M2 and 1.686 nM for M3 receptors for glycopyrrolate.[5] Scopolamine generally exhibits a higher affinity for all muscarinic receptor subtypes compared to atropine.
In Vivo Physiological Effects
The in vivo effects of these compounds are a direct consequence of their interaction with muscarinic receptors in various organs.
Heart Rate:
Atropine is well-known for its chronotropic effects, increasing heart rate by blocking M2 receptors in the sinoatrial node.[3] Clinical studies comparing atropine and glycopyrrolate have shown that both effectively increase heart rate. However, glycopyrrolate may cause less fluctuation in heart rate compared to atropine when used for the reversal of neuromuscular blockade. One study found that intramuscular glycopyrrolate was safer than intramuscular this compound as an antisialogogue in minor oral surgical procedures, with no significant change in heart rate observed in the glycopyrrolate group.
Scopolamine and its derivative, methscopolamine (B88490), also increase heart rate. Some studies suggest that methscopolamine may have a more reliable dose-response relationship for increasing heart rate compared to atropine.[6][7]
| Compound | Effect on Heart Rate | Key Findings from Clinical Trials |
| This compound | Increases | Effective in treating bradycardia; can cause initial transient bradycardia at low doses. |
| Glycopyrrolate | Increases | Less fluctuation in heart rate compared to atropine in some settings. |
| Scopolamine | Increases | Methscopolamine may have a more predictable dose-response than atropine.[7] |
Mydriasis (Pupil Dilation):
Topical administration of this compound is a standard procedure for inducing mydriasis for ophthalmic examinations. This effect is mediated by the blockade of M3 receptors on the iris sphincter muscle. Scopolamine also induces mydriasis and is reported to have a longer duration of action than atropine.
| Compound | Mydriatic Effect |
| This compound | Potent mydriatic |
| Glycopyrrolate | Less pronounced mydriatic effect compared to atropine |
| Scopolamine | Potent and long-lasting mydriatic |
Experimental Protocols
In Vitro: Muscarinic Receptor Binding Assay (Schild Analysis)
This protocol outlines a method for determining the competitive antagonism of this compound using an isolated guinea pig ileum preparation, a classic pharmacological model rich in muscarinic receptors.
1. Tissue Preparation:
-
A male guinea pig (250-350g) is euthanized by cervical dislocation.
-
A segment of the ileum is isolated, and the luminal contents are gently flushed with Tyrode's solution.
-
A 2-3 cm segment is suspended in an organ bath containing Tyrode's solution, maintained at 37°C, and aerated with a 95% O2 / 5% CO2 gas mixture.
-
The tissue is allowed to equilibrate for at least 30 minutes under a resting tension of 1g.
2. Cumulative Concentration-Response Curve for Acetylcholine (ACh):
-
A cumulative concentration-response curve for the agonist, acetylcholine, is established by adding increasing concentrations of ACh to the organ bath.
-
The contractile responses are recorded using an isotonic transducer connected to a data acquisition system.
3. Schild Analysis for this compound:
-
The tissue is washed to remove ACh and allowed to return to baseline.
-
A known concentration of this compound is added to the organ bath and allowed to equilibrate with the tissue for a predetermined time (e.g., 20 minutes).
-
A second cumulative concentration-response curve for ACh is then generated in the presence of atropine.
-
This process is repeated with increasing concentrations of atropine.
-
The dose ratio (the ratio of the EC50 of ACh in the presence and absence of the antagonist) is calculated for each atropine concentration.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. A slope of approximately 1 indicates competitive antagonism.[8][9]
In Vivo: Rabbit Mydriasis Assay
This protocol describes a method for evaluating the mydriatic effect of this compound in rabbits.
1. Animal Preparation:
-
Healthy adult albino rabbits of either sex are used.
-
The rabbits are placed in restraining boxes.
-
The initial pupil diameter of both eyes is measured using a calibrated ruler or a pupilometer.
2. Drug Administration:
-
A specific volume (e.g., 50 µL) of a known concentration of this compound solution (e.g., 0.5% or 1% w/v) is instilled into the conjunctival sac of one eye (the treated eye).[10][11]
-
The contralateral eye receives an equal volume of saline and serves as the control.
3. Measurement of Mydriasis:
-
The pupil diameter of both eyes is measured at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after drug administration.
-
The light reflex can also be assessed at each time point by shining a light source into the eye and observing for pupillary constriction.
-
The difference in pupil diameter between the treated and control eyes is calculated to determine the extent and duration of the mydriatic effect.
Signaling Pathways of Muscarinic Receptors and Atropine's Antagonism
Atropine, as a non-selective muscarinic antagonist, blocks the signaling pathways initiated by acetylcholine binding to all five muscarinic receptor subtypes. These receptors are G-protein coupled receptors (GPCRs). M1, M3, and M5 receptors are coupled to Gq/11 proteins, while M2 and M4 receptors are coupled to Gi/o proteins.
Caption: Atropine's antagonistic action on Gq and Gi signaling pathways.
This diagram illustrates how atropine blocks the binding of acetylcholine to muscarinic receptors, thereby inhibiting both the Gq-mediated pathway that leads to smooth muscle contraction and glandular secretion, and the Gi-mediated pathway that results in decreased heart rate and neuronal excitability.
Conclusion
This compound remains a cornerstone of anticholinergic therapy. However, a comprehensive understanding of its pharmacological profile in comparison to alternatives like glycopyrrolate and scopolamine is crucial for informed decision-making in both clinical and research settings. While atropine is a non-selective antagonist, subtle differences in receptor affinity and pharmacokinetic properties among these agents can lead to variations in their in vivo effects. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of these important compounds.
References
- 1. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Atropine and glycopyrronium show similar binding patterns to M2 (cardiac) and M3 (submandibular gland) muscarinic receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac rate and rhythm changes with atropine and methscopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronotropic effects of this compound and methscopolamine bromide in normal subjects and patients undergoing cardiac catheterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 9. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Expt. 3 Study of mydriatic and miotic effects on rabbit eye. | PDF [slideshare.net]
A Comparative Analysis of the Side Effect Profiles of Atropine Sulfate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of atropine (B194438) sulfate (B86663) and its key analogs: ipratropium (B1672105), tiotropium (B1237716), and scopolamine (B1681570). The information is supported by experimental data from clinical trials to aid in research and development decisions.
Overview of Muscarinic Antagonists
Atropine, scopolamine, ipratropium, and tiotropium are all muscarinic antagonists, meaning they competitively inhibit the action of acetylcholine (B1216132) at muscarinic receptors. This action underlies both their therapeutic effects and their side effect profiles. A key differentiator among these agents is their chemical structure. Atropine and scopolamine are tertiary amines, which can cross the blood-brain barrier and cause central nervous system (CNS) effects. In contrast, ipratropium and tiotropium are quaternary ammonium (B1175870) compounds, which are less readily absorbed systemically and have a lower incidence of CNS side effects.
Muscarinic Antagonist Signaling Pathway
The following diagram illustrates the general mechanism of action for muscarinic antagonists like atropine and its analogs.
Caption: Generalized signaling pathway of muscarinic antagonists.
Comparative Side Effect Profiles: Quantitative Data
The most robust comparative quantitative data available is for ipratropium and tiotropium, primarily from two large-scale, randomized, double-blind clinical trials.
| Side Effect Category | Tiotropium vs. Ipratropium | Odds Ratio (95% CI) | Reference |
| Serious Adverse Events (All-Cause, Non-Fatal) | Fewer events with tiotropium | 0.50 (0.34 to 0.73) | [1] |
| COPD-Related Serious Adverse Events | Fewer events with tiotropium | 0.59 (0.41 to 0.85) | [1] |
| Side Effect | Tiotropium Incidence | Ipratropium Incidence | Reference |
| Dry Mouth | 14.7% | 10.3% | [2] |
Qualitative Side Effect Comparison
Due to a lack of head-to-head clinical trials with directly comparable quantitative data for all four drugs, the following is a qualitative summary of their side effect profiles.
| Drug | Common Side Effects | CNS Effects | Cardiovascular Effects | Other Notable Side Effects |
| Atropine Sulfate | Dry mouth, blurred vision, photophobia, tachycardia, difficulty urinating, constipation. | Can cause confusion, hallucinations, and delirium, especially in high doses, due to its ability to cross the blood-brain barrier. | Tachycardia is a common dose-dependent effect. | Can cause a paradoxical slowing of the heart rate at very low doses. |
| Ipratropium | Dry mouth, cough, headache, nausea. | Minimal CNS effects as it is a quaternary ammonium compound and does not readily cross the blood-brain barrier. | Palpitations and tachycardia have been reported but are less common than with atropine. | Can precipitate or worsen narrow-angle glaucoma and urinary retention in susceptible individuals. |
| Tiotropium | Dry mouth is the most common side effect. Others include upper respiratory tract infection, pharyngitis, and sinusitis. | Similar to ipratropium, CNS effects are rare. | Tachycardia and palpitations can occur. | Generally well-tolerated, with a safety profile similar to ipratropium. |
| Scopolamine | Dry mouth, drowsiness, dizziness, blurred vision. | Significant CNS effects are common, including drowsiness, confusion, and hallucinations. It is used therapeutically for its CNS effects in motion sickness. | Tachycardia can occur. | Can cause withdrawal symptoms if discontinued (B1498344) abruptly after prolonged use. |
Experimental Protocols
The following are summaries of the methodologies used in key clinical trials comparing tiotropium and ipratropium.
Vincken et al., 2002 and a subsequent 1-year trial
-
Study Design: Two identical, 1-year, randomized, double-blind, double-dummy, parallel-group studies.[3]
-
Participants: Patients with Chronic Obstructive Pulmonary Disease (COPD). Inclusion criteria included being over 40 years of age with a smoking history of at least 10 pack-years and an FEV1 ≤ 65% of predicted normal.[4] Patients with a history of asthma or those requiring regular supplemental oxygen were excluded.[4]
-
Intervention:
-
Outcome Measures:
-
Primary: Trough Forced Expiratory Volume in one second (FEV1).[3]
-
Secondary: Peak Expiratory Flow Rate (PEFR), use of rescue medication (salbutamol), dyspnea, health-related quality of life (St. George's Respiratory Questionnaire), and COPD exacerbations.[3]
-
Adverse events were monitored throughout the study.[3]
-
Voshaar et al., 2008
-
Study Design: Two identical, 12-week, multi-national, randomized, double-blind, double-dummy, parallel-group, active- and placebo-controlled studies.[5]
-
Participants: COPD patients randomized to one of four treatment groups.[5]
-
Intervention:
-
Outcome Measures:
Experimental Workflow for Assessing Anticholinergic Side Effects
The following diagram outlines a general workflow for a clinical trial designed to assess the side effect profiles of anticholinergic drugs.
Caption: A generalized workflow for a clinical trial assessing anticholinergic side effects.
Conclusion
The side effect profiles of atropine and its analogs are directly related to their chemical structure and resulting pharmacokinetic properties. The quaternary ammonium compounds, ipratropium and tiotropium, offer a more localized effect with fewer systemic and CNS side effects compared to the tertiary amines, atropine and scopolamine. Quantitative data from clinical trials demonstrates a favorable safety profile for tiotropium compared to ipratropium in terms of serious adverse events in patients with COPD. The choice of a specific muscarinic antagonist in a research or clinical setting should be guided by a thorough understanding of these differing side effect profiles.
References
- 1. Tiotropium versus ipratropium bromide for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomised controlled comparison of tiotropium nd ipratropium in the treatment of chronic obstructive pulmonary disease. The Dutch Tiotropium Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved health outcomes in patients with COPD during 1 yr's treatment with tiotropium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. A randomized study of tiotropium Respimat Soft Mist inhaler vs. ipratropium pMDI in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Atropine Sulfate and Other Mydriatic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of atropine (B194438) sulfate (B86663) with other commonly used mydriatic agents. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary
Mydriatic agents are essential pharmacological tools used to induce mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation). The choice of agent depends on the desired onset, duration, and potency, as well as the potential for side effects. Atropine sulfate, a non-selective muscarinic antagonist, is considered the gold standard for its potent and long-lasting effects.[1] However, its extended duration of action and potential for systemic side effects often necessitate the use of alternative agents such as tropicamide (B1683271), cyclopentolate (B1215867), phenylephrine, and scopolamine. This guide offers a detailed comparative analysis of these agents.
Mechanism of Action: A Tale of Two Pathways
Mydriasis is primarily achieved by either inhibiting the parasympathetic pathway that constricts the pupil or stimulating the sympathetic pathway that dilates it.[2]
-
Anticholinergics (Parasympatholytics): Atropine, scopolamine, cyclopentolate, and tropicamide are anticholinergic agents. They act as competitive antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs) in the iris sphincter muscle and the ciliary muscle.[2][3] By blocking acetylcholine, these drugs prevent the contraction of the iris sphincter, leading to pupil dilation. Their action on the ciliary muscle results in cycloplegia.
-
Sympathomimetics: Phenylephrine is an alpha-1 adrenergic receptor agonist.[4] It mimics the action of norepinephrine, stimulating the iris dilator muscle to contract, which results in mydriasis.[2] Phenylephrine has a minimal effect on the ciliary muscle and therefore does not produce significant cycloplegia.[5]
Comparative Efficacy and Pharmacokinetics
The selection of a mydriatic agent is heavily influenced by its onset of action, duration of effect, and its potency in inducing both mydriasis and cycloplegia.
| Agent | Concentration(s) | Onset of Mydriasis | Peak Mydriasis | Duration of Mydriasis | Onset of Cycloplegia | Peak Cycloplegia | Duration of Cycloplegia |
| This compound | 0.5%, 1% | 30-40 min | 30-60 min | Up to 14 days[6] | 60-180 min | 8-24 hours[7] | Up to 14 days[6] |
| Scopolamine | 0.25% | 20-30 min | 30-60 min | 3-7 days[6] | 30-60 min | ~60 min | 3-7 days[6] |
| Cyclopentolate | 0.5%, 1% | 15-30 min | 30-60 min | Up to 24 hours[6] | 20-45 min | 30-60 min | 6-24 hours[6] |
| Tropicamide | 0.5%, 1% | 15-20 min | 20-35 min | 4-6 hours[3] | 20-30 min | 20-35 min | 1-2 hours[6] |
| Phenylephrine | 2.5%, 10% | 15-20 min | 45-60 min | 4-6 hours | Minimal | Minimal | Minimal |
Note: Onset and duration can be influenced by factors such as patient age, iris pigmentation, and the concentration of the drug used.[1]
Side Effect Profile
While generally safe when administered topically, mydriatic agents can cause both local and systemic side effects. Atropine exhibits the most significant side effect profile, while tropicamide is associated with the fewest.[6]
| Agent | Common Ocular Side Effects | Common Systemic Side Effects |
| This compound | Blurred vision, photophobia, irritation, allergic reactions, increased intraocular pressure.[8][9] | Dry mouth, flushing, fever, urinary retention, constipation, tachycardia, CNS effects (confusion, restlessness).[8][9] |
| Scopolamine | Similar to atropine, but with a higher incidence of CNS effects. | Drowsiness, dizziness, dry mouth, blurred vision.[10] |
| Cyclopentolate | Similar to atropine, though generally less severe and of shorter duration. | Drowsiness is a notable side effect, especially in children.[11] Other effects include flushing, fever, and CNS disturbances. |
| Tropicamide | Stinging on instillation, transient blurred vision, photophobia. | Systemic side effects are rare but can include dry mouth and tachycardia.[3] |
| Phenylephrine | Stinging on instillation, transient blurred vision, allergic reactions. | Can cause significant cardiovascular effects such as hypertension, tachycardia, and arrhythmias, especially at higher concentrations.[12] |
Experimental Protocols
Measurement of Mydriasis and Cycloplegia
Objective: To quantify the mydriatic and cycloplegic effects of different agents over time.
Methodology:
-
Subject Recruitment: A cohort of healthy volunteers with no history of ocular pathology or contraindications to mydriatic agents is recruited.
-
Baseline Measurements:
-
Pupil Diameter: Measured in a dark room using a pupillometer to the nearest 0.1 mm.
-
Accommodation: Measured in diopters (D) using an autorefractor or a subjective push-up test.
-
-
Drug Instillation:
-
A single drop of the test agent (e.g., 1% this compound, 1% tropicamide, or 1% cyclopentolate) is instilled into the conjunctival sac of one eye. The contralateral eye may serve as a control or receive a different agent in a crossover study design.[13]
-
-
Post-Instillation Measurements:
-
Pupil diameter and accommodation are measured at regular intervals (e.g., 15, 30, 45, 60, 90, 120, and 180 minutes post-instillation, and then at longer intervals for long-acting agents).[5]
-
-
Data Analysis:
-
The change in pupil diameter and the decrease in accommodative amplitude from baseline are calculated for each time point.
-
The time to peak mydriasis and cycloplegia, and the duration of the effect are determined.
-
Concluding Remarks
This compound remains a potent and long-acting mydriatic and cycloplegic agent, making it invaluable for certain therapeutic applications like treating amblyopia and managing uveitis.[8] However, for routine diagnostic procedures where a shorter duration of action is desirable, agents like tropicamide and cyclopentolate offer a more favorable profile with fewer side effects.[1] Phenylephrine is a useful adjunct for achieving maximal mydriasis without significant cycloplegia.[6] The choice of agent should be tailored to the specific clinical or research need, with careful consideration of the patient's age, cardiovascular status, and iris pigmentation. Future research may focus on the development of novel mydriatics with improved safety profiles and more selective receptor activity.
References
- 1. reviewofmm.com [reviewofmm.com]
- 2. reviewofoptometry.com [reviewofoptometry.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. bmjophth.bmj.com [bmjophth.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. Cycloplegia in Children: An Optometrist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Systemic side effects of atropine eye drops | Myopia Profile [myopiaprofile.com]
- 9. drugs.com [drugs.com]
- 10. Atropine vs Scopolamine Comparison - Drugs.com [drugs.com]
- 11. Incidence of side effects of topical this compound and cyclopentolate hydrochloride for cycloplegia in Japanese children: a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Atropine Sulfate: A Guide for Laboratory Professionals
The safe and compliant disposal of atropine (B194438) sulfate (B86663) is a critical component of laboratory safety and environmental responsibility. Due to its acute toxicity if swallowed or inhaled, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols.[1] This guide provides essential safety information and a step-by-step operational plan for the proper disposal of atropine sulfate waste.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the Safety Data Sheet (SDS) for this compound. The following personal protective equipment (PPE) is mandatory when handling this compound waste:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Protects against accidental splashes of liquid formulations or contact with airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact and potential absorption.[2] |
| Skin and Body Protection | Laboratory coat, apron, or a full protective suit. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator is required if aerosols or dust may be generated. | This compound can be fatal if inhaled.[1] |
All handling of this compound waste should be conducted in a designated, well-ventilated area, preferably within a certified chemical fume hood or other containment device.[2]
Step-by-Step Disposal Protocol
This compound and any materials contaminated with it must be treated as hazardous waste.[3] Under no circumstances should it be disposed of down the drain or in regular trash.[1][4]
-
Waste Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for all this compound waste.
-
This includes unused or expired product, contaminated PPE (gloves, etc.), and any materials used for spill cleanup (e.g., absorbent pads).[5]
-
Keep the waste container tightly sealed when not in use and store it in a secure, designated area away from incompatible materials such as strong oxidizers and strong bases.[4][6]
-
-
Spill Management:
-
In the event of a spill, evacuate all non-essential personnel from the area.[3]
-
Wearing the appropriate PPE, contain the spill to prevent it from spreading.[2]
-
For liquid spills, use an inert absorbent material like clay absorbent or absorbent pads.[4]
-
For solid spills, carefully sweep or vacuum the material into a container for disposal, avoiding dust generation.[4][7]
-
Thoroughly clean the spill area after the material has been collected.[1]
-
-
Packaging and Labeling for Disposal:
-
Ensure the waste container is in good condition and properly sealed to prevent leaks.
-
Label the container clearly with "Hazardous Waste" and "this compound." Include any other information required by your institution's environmental health and safety (EHS) department or your licensed waste disposal contractor.
-
-
Arranging for Professional Disposal:
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: A workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Atropine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational plans, and disposal procedures for handling Atropine sulfate (B86663) in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination.
Hazard Identification
Atropine sulfate is a highly potent tropane (B1204802) alkaloid and requires careful handling. The primary hazards associated with this compound include:
-
Skin Sensitization: May cause an allergic skin reaction.[3][4]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][3]
Due to these significant health risks, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[3] | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile). Double gloving is recommended.[3][4] | Prevents skin contact and potential allergic reactions. |
| Skin and Body Protection | Laboratory coat, apron, or a full protective suit to prevent contamination of personal clothing and skin.[3] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if aerosols or dust may be generated.[1][3] For potential uncontrolled release, a positive pressure air-supplied respirator is recommended.[3] | Protects against the inhalation of toxic dust or mists, which can be fatal.[1][3] |
Hand Protection: Glove Material Chemical Resistance
| Chemical Class | Butyl | Neoprene | Nitrile |
| Acids (dilute) | Excellent | Good | Good |
| Bases (dilute) | Excellent | Good | Good |
| Alcohols | Good | Good | Good |
| Ketones | Good | Fair to Good | Poor |
| Aromatic Hydrocarbons | Poor | Poor to Fair | Fair |
| Halogenated Solvents | Poor | Poor to Fair | Poor to Fair |
Note: This table provides general guidance. On-site testing is strongly recommended to ensure safe usage.
Operational Plan: Safe Handling of this compound
All work with this compound powder or solutions that could aerosolize must be conducted in a certified chemical fume hood, biosafety cabinet, or other suitable containment device.[3][4]
Experimental Protocol: Preparation of an this compound Standard Solution
This protocol outlines the steps for preparing a standard solution of this compound for an assay, a common procedure in a drug development setting.
-
Preparation:
-
Ensure the work area within the chemical fume hood is clean and decontaminated.
-
Assemble all necessary equipment: analytical balance, weighing paper, spatula, volumetric flasks, pipettes, and beakers.
-
Prepare a decontaminating solution (e.g., 1% sodium hypochlorite) for cleaning spills and equipment.
-
-
Donning PPE:
-
Follow the detailed PPE donning procedure outlined in the next section.
-
-
Weighing this compound:
-
Tare the analytical balance with a piece of weighing paper.
-
Carefully weigh the required amount of this compound powder.
-
Record the exact weight.
-
-
Dissolving this compound:
-
Carefully transfer the weighed powder to a volumetric flask using a powder funnel.
-
Add a small amount of the desired solvent (e.g., deionized water or a specific buffer) to the flask.
-
Gently swirl the flask to dissolve the powder completely.
-
Once dissolved, add solvent to the calibration mark of the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment.
-
Properly dispose of all waste materials as described in the disposal plan.
-
Follow the PPE doffing procedure.
-
Wash hands thoroughly with soap and water.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
